molecular formula C6H13I B3344076 2-Iodo-2,3-dimethylbutane CAS No. 594-59-2

2-Iodo-2,3-dimethylbutane

Cat. No.: B3344076
CAS No.: 594-59-2
M. Wt: 212.07 g/mol
InChI Key: PRNFUXYRTWHXNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-2,3-dimethylbutane is a useful research compound. Its molecular formula is C6H13I and its molecular weight is 212.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-2,3-dimethylbutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13I/c1-5(2)6(3,4)7/h5H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNFUXYRTWHXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60336817
Record name 2-Iodo-2,3-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594-59-2
Record name 2-Iodo-2,3-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Iodo-2,3-dimethylbutane chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2-Iodo-2,3-dimethylbutane

Abstract

This technical guide provides a comprehensive examination of the chemical properties, structure, reactivity, and synthesis of this compound (CAS No. 594-59-2). As a sterically hindered tertiary alkyl iodide, its chemistry is dominated by reaction pathways involving carbocation intermediates, primarily SN1 and E1 mechanisms, as well as concerted E2 eliminations with strong bases. This document offers field-proven insights into its reaction mechanisms, spectroscopic characteristics, and synthetic routes, designed for researchers, scientists, and professionals in drug development and organic synthesis.

Nomenclature and Molecular Structure

This compound is a halogenated alkane. The iodine atom is attached to a tertiary carbon, which significantly influences its chemical reactivity.

  • IUPAC Name: this compound[1][2]

  • Common Name: 2,3-Dimethyl-2-iodobutane[1]

  • CAS Registry Number: 594-59-2[1][2]

  • Molecular Formula: C₆H₁₃I[1][2][3]

  • Molecular Weight: 212.07 g/mol [1][2][3]

The structure features a butane backbone with methyl groups at positions 2 and 3, and an iodine atom at position 2. The carbon atom bonded to the iodine (C2) is tertiary, meaning it is bonded to three other carbon atoms.[4] This steric hindrance around the reaction center prevents bimolecular nucleophilic substitution (SN2) reactions.[5][6]

Physical and Spectroscopic Properties

Comprehensive, experimentally verified physical property data for this compound is limited in publicly available literature. However, key properties can be predicted based on its structure and comparison with similar compounds.

Table 1: Physical and Computed Properties

Property Value/Description Source
Molecular Formula C₆H₁₃I PubChem[2]
Molecular Weight 212.07 g/mol PubChem[2]
Physical Form Expected to be a liquid at room temperature. N/A
Density Data not available. The parent alkane, 2,3-dimethylbutane, has a density of 0.662 g/mL at 25°C. N/A
Boiling Point Data not available. The parent alkane, 2,3-dimethylbutane, boils at 58°C. N/A
Solubility Insoluble in water; soluble in common organic solvents like ethers and hydrocarbons. N/A

| Octanol/Water Partition Coefficient (logP) | 3.5 (Computed) | PubChem[2] |

Spectroscopic Characterization

While specific spectra are not widely published, the expected spectroscopic features can be reliably predicted.

  • Mass Spectrometry (MS): The NIST Chemistry WebBook indicates the availability of mass spectrometry data for this compound.[1][7] In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ at m/z = 212 would be observed. The most significant fragmentation pathway is the loss of the iodine radical (I•, mass 127) to form a stable tertiary carbocation, [C₆H₁₃]⁺, which would result in a prominent peak, likely the base peak, at m/z = 85 . Further fragmentation of this cation would lead to peaks corresponding to the loss of methyl or ethyl groups.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The molecule contains a chiral center at C3, which makes the two methyl groups on C2 diastereotopic and thus chemically non-equivalent.

    • Predicted ¹H NMR Signals:

      • Two singlets for the two C2 methyl groups.

      • A doublet for the C4 methyl group.

      • A doublet for the methyl group attached to C3.

      • A multiplet (septet) for the C3 proton.

  • Carbon-13 (¹³C NMR) Spectroscopy: Due to the molecule's asymmetry, six distinct signals are expected, one for each carbon atom.

  • Infrared (IR) Spectroscopy: The spectrum would be dominated by C-H stretching and bending vibrations.[2]

    • C-H stretching: Strong bands in the 2850-3000 cm⁻¹ region.

    • C-H bending: Bands in the 1350-1470 cm⁻¹ region.

    • C-I stretching: A weak band in the fingerprint region, typically around 500-600 cm⁻¹.

Chemical Reactivity and Mechanisms

As a tertiary alkyl halide, this compound's reactivity is characterized by its inability to undergo SN2 reactions.[8] Instead, it favors unimolecular pathways (SN1, E1) that proceed through a stable tertiary carbocation intermediate, as well as bimolecular elimination (E2) in the presence of strong bases.[4][9]

Nucleophilic Substitution (Sₙ1) and Elimination (E1) Reactions

In the presence of a polar protic solvent that is also a weak nucleophile (e.g., ethanol, water), this compound undergoes solvolysis via a mixture of SN1 and E1 pathways. The rate-determining step for both reactions is the spontaneous dissociation of the iodide leaving group to form a stable tertiary carbocation (2,3-dimethylbutan-2-yl cation).

  • Sₙ1 Pathway: The nucleophilic solvent attacks the carbocation, leading to a substitution product. For example, reaction with ethanol yields tert-butyl 2,3-dimethylbut-2-yl ether.[9]

  • E1 Pathway: The solvent acts as a weak base, removing a proton from a carbon adjacent to the carbocationic center. This pathway also leads to the formation of alkenes, favoring the most stable (Zaitsev) product.

SN1_E1_Mechanism reactant This compound carbocation Tertiary Carbocation (2,3-dimethylbutan-2-yl) reactant->carbocation Slow, RDS - I⁻ sn1_product SN1 Product (e.g., Ether with ROH) carbocation->sn1_product + ROH (Nucleophile) - H⁺ e1_product E1 Product (Alkene) carbocation->e1_product - H⁺ (Solvent as Base)

Caption: Sₙ1/E1 reaction pathway for this compound.

Elimination (E2) Reactions

When treated with a strong, non-bulky base such as sodium ethoxide (NaOEt) in ethanol, this compound undergoes a concerted E2 elimination.[4][9] This reaction generally follows Zaitsev's rule, where the major product is the more substituted, and therefore more stable, alkene.

  • Major Product (Zaitsev): Removal of a proton from C3 results in the formation of 2,3-dimethylbut-2-ene , a tetrasubstituted alkene.[10]

  • Minor Product (Hofmann): Removal of a proton from one of the C1 methyl groups yields 2,3-dimethylbut-1-ene , a disubstituted alkene.[10]

The use of a sterically hindered base, such as potassium tert-butoxide (KOtBu), would increase the proportion of the Hofmann product due to the base's difficulty in accessing the more sterically hindered C3 proton.[11]

E2_Mechanism cluster_main This compound + Strong Base (B⁻) reactant C(CH₃)₂-CH(CH₃)₂      |      I zaitsev Major Product (Zaitsev) 2,3-dimethylbut-2-ene reactant->zaitsev - H⁺ from C3 - I⁻ hofmann Minor Product (Hofmann) 2,3-dimethylbut-1-ene reactant->hofmann - H⁺ from C1 - I⁻

Caption: E2 elimination pathways yielding Zaitsev and Hofmann products.

Competition Between Substitution and Elimination

The outcome of reacting this compound is highly dependent on the reaction conditions:

  • Nucleophile/Base Strength: Weakly basic nucleophiles (H₂O, ROH) favor Sₙ1/E1.[9] Strong bases (RO⁻, OH⁻) favor E2.[8]

  • Temperature: Higher temperatures favor elimination over substitution because elimination has a higher activation energy and is entropically favored.[10]

  • Steric Hindrance: Bulky bases favor elimination, specifically the less substituted Hofmann product.[11]

Other Reactions
  • Heck Reaction: As a tertiary alkyl halide, it can participate in palladium-catalyzed Heck reactions, offering a method to form new carbon-carbon bonds.[12]

  • Reduction: Reaction with reducing agents like lithium aluminum deuteride (LAD) can proceed through a single-electron-transfer (SET) mechanism.[5]

Synthesis of this compound

A key synthetic route to this compound is the electrophilic addition of hydrogen iodide (HI) to an alkene. A notable example that underscores carbocation chemistry is the reaction of HI with 3,3-dimethylbut-1-ene.[13] This reaction does not yield the expected Markovnikov product (2-iodo-3,3-dimethylbutane) but instead produces this compound as the major product through a carbocation rearrangement.

Mechanism:

  • Protonation: The alkene's pi bond attacks the proton of HI, forming a secondary carbocation at C2.

  • 1,2-Methyl Shift: This secondary carbocation is unstable and rapidly rearranges via a 1,2-hydride or 1,2-alkyl shift to form a more stable intermediate. In this case, a methyl group from C3 migrates to C2, transforming the secondary carbocation into a more stable tertiary carbocation at C3.

  • Nucleophilic Attack: The iodide ion (I⁻) then attacks the tertiary carbocation, yielding the final product, this compound.[13]

Synthesis_Rearrangement alkene 3,3-Dimethylbut-1-ene sec_cation Secondary Carbocation alkene->sec_cation + H⁺ tert_cation Tertiary Carbocation (More Stable) sec_cation->tert_cation 1,2-Methyl Shift (Rearrangement) product This compound tert_cation->product + I⁻

Caption: Synthesis via addition of HI with a 1,2-methyl shift rearrangement.

Safety and Handling

  • Hazards: Assumed to be a flammable liquid and vapor.[16] May cause skin and serious eye irritation. Inhalation may cause respiratory irritation or drowsiness.[14] Alkyl iodides are generally considered to be toxic and should be handled with care.

  • Precautions:

    • Handle only in a well-ventilated area or a chemical fume hood.[16][17]

    • Keep away from heat, sparks, open flames, and other ignition sources.[14][17] Use explosion-proof equipment.[17]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16][17]

    • Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[14]

Conclusion

This compound serves as an exemplary model for understanding the reactivity of tertiary alkyl halides. Its chemical behavior is dictated by its structure, which favors unimolecular reaction mechanisms and is susceptible to carbocation rearrangements in synthesis. A thorough understanding of the interplay between substrate, reagent, and reaction conditions is crucial for predicting and controlling the outcomes of its reactions, making it a valuable substrate for both pedagogical purposes and advanced organic synthesis.

References

2-Iodo-2,3-dimethylbutane CAS number 594-59-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Iodo-2,3-dimethylbutane (CAS 594-59-2)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a tertiary alkyl halide of significant interest in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into its synthesis, physicochemical properties, characteristic reactivity, and potential applications, grounding all claims in established chemical principles and authoritative sources.

Introduction and Strategic Importance

This compound (IUPAC name: this compound) is a halogenated aliphatic hydrocarbon.[1][2] As a tertiary alkyl iodide, its chemical behavior is dominated by the steric hindrance around the carbon-iodine bond and the exceptional stability of the corresponding tertiary carbocation intermediate. This structure makes it an excellent substrate for studying unimolecular substitution (SN1) and elimination (E1) reactions.[3][4]

While alkyl halides are fundamental building blocks in synthesis, tertiary halides like this compound are particularly valuable for constructing quaternary carbon centers—a common motif in complex natural products and pharmaceutical agents.[5][6] Although often perceived as reactive intermediates, the strategic incorporation of sterically hindered alkyl halides into molecular scaffolds is an emerging area in medicinal chemistry, challenging the misconception of their inherent instability and highlighting their potential to enhance bioactivity through steric and electronic effects.[7][8]

Physicochemical and Spectroscopic Profile

A clear understanding of a compound's physical and spectral properties is foundational to its application. The key identifiers and properties for this compound are summarized below.

Table 1: Core Physicochemical Properties
PropertyValueSource
CAS Number 594-59-2[1][2][9]
Molecular Formula C₆H₁₃I[1][2]
Molecular Weight 212.07 g/mol [1][2]
IUPAC Name This compound[1][2]
Synonyms 2,3-Dimethyl-2-iodobutane[1][2]
Canonical SMILES CC(C)C(C)(C)I[1]
InChIKey PRNFUXYRTWHXNG-UHFFFAOYSA-N[2]
Table 2: Spectroscopic Data Interpretation
SpectroscopyExpected Features
¹H NMR The proton NMR spectrum is expected to be relatively simple. The isopropyl methine proton (-CH) would appear as a multiplet, while the three methyl groups (-CH₃) would likely present as distinct singlets and doublets, with integrations corresponding to the number of protons.
¹³C NMR The carbon spectrum would show distinct signals for the quaternary carbon bonded to iodine, the tertiary carbon of the isopropyl group, and the different methyl carbons. The signal for the carbon attached to the iodine would be shifted significantly downfield.
Mass Spec (EI) Electron ionization mass spectrometry data is available, which would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the iodine atom (M-127) and subsequent alkyl fragments.[2][10]
Infrared (IR) The IR spectrum would be dominated by C-H stretching and bending vibrations for the alkyl groups. The C-I stretch is typically weak and occurs at a low frequency (around 500-600 cm⁻¹), often making it difficult to observe.[1]

Synthesis and Purification

The preparation of this compound is a classic example of electrophilic addition to an alkene that proceeds via a carbocation rearrangement—a critical concept in mechanistic organic chemistry.

Synthesis via Hydrohalogenation with Carbocation Rearrangement

The most illustrative synthesis involves the reaction of 3,3-dimethylbut-1-ene with hydrogen iodide (HI). The mechanism favors the formation of this compound over the direct addition product (1-iodo-3,3-dimethylbutane) due to the enhanced stability of the rearranged tertiary carbocation.[11][12]

Mechanism Workflow:

  • Protonation: The alkene's π-bond acts as a nucleophile, attacking the proton of HI. This follows Markovnikov's rule, forming the more stable secondary carbocation.

  • 1,2-Hydride/Alkyl Shift: The initially formed secondary carbocation undergoes a rapid 1,2-methyl shift. A methyl group from the adjacent quaternary carbon migrates to the positively charged secondary carbon.

  • Cation Stabilization: This rearrangement results in a more stable tertiary carbocation. The thermodynamic driving force for this step is the increased stability afforded by the additional alkyl substituents on the charged carbon.

  • Nucleophilic Attack: The iodide ion (I⁻), a competent nucleophile, attacks the tertiary carbocation to form the final product.

G cluster_0 Step 1: Protonation cluster_1 Step 2 & 3: Rearrangement cluster_2 Step 4: Nucleophilic Attack A 3,3-Dimethylbut-1-ene + HI B Secondary Carbocation Intermediate A->B H⁺ attack C Tertiary Carbocation Intermediate (More Stable) B->C 1,2-Methyl Shift D This compound C->D I⁻ attack SN1_Mechanism A This compound B Tertiary Carbocation + I⁻ A->B Step 1: Loss of Leaving Group (Slow, RDS) C Substitution Product (e.g., Alcohol or Ether) B->C Step 2: Nucleophilic Attack (Fast) E1_Mechanism A This compound B Tertiary Carbocation A->B Step 1: Loss of I⁻ (Slow, RDS) C Major Product: 2,3-Dimethylbut-2-ene (Zaitsev Product) B->C Step 2: Proton Abstraction (C3) (Base) D Minor Product: 2,3-Dimethylbut-1-ene (Hofmann Product) B->D Step 2: Proton Abstraction (C1) (Base)

References

An In-Depth Technical Guide to the Physical Properties of 2-Iodo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Iodo-2,3-dimethylbutane, with the CAS number 594-59-2, is a tertiary alkyl halide.[1][2][3] Its molecular structure, characterized by a bulky t-hexyl group attached to an iodine atom, imparts specific physical and chemical properties that are of significant interest in synthetic organic chemistry. As a tertiary iodide, it is particularly susceptible to nucleophilic substitution reactions via an SN1 mechanism and elimination reactions, making it a valuable precursor for the introduction of the 2,3-dimethylbutan-2-yl group in complex molecular architectures. Understanding its core physical properties is not merely an academic exercise; it is fundamental to its practical application, enabling researchers to predict its behavior in reaction media, design appropriate purification strategies, and ensure safe handling and storage. This guide provides a comprehensive examination of these properties, grounded in established chemical principles and supported by detailed experimental protocols.

Molecular Structure and Identity

The identity of a chemical compound is fundamentally defined by its structure. This compound has the molecular formula C₆H₁₃I.[1][2] The arrangement of these atoms—a butane backbone with methyl groups at positions 2 and 3, and an iodine atom also at the tertiary carbon of position 2—is critical to its properties.

Caption: Molecular structure of this compound (C₆H₁₃I).

Core Physical Properties: A Quantitative Summary

The following table summarizes the key quantitative physical properties of this compound, providing a quick reference for laboratory applications.

PropertyValueUnitSource(s)
Molecular Weight 212.07 g/mol [1][2][3][4]
CAS Number 594-59-2N/A[1][2][3][4]
Boiling Point ~174.5 (estimate)°C[1]
Melting Point ~-68.15 (estimate)°C[1]
Density ~1.4410g/cm³[1]
Refractive Index (nD) ~1.4920N/A[1]

Analysis of Key Physical Characteristics

Boiling Point

The boiling point of an alkyl halide is primarily influenced by the strength of its intermolecular forces, which are, in this case, van der Waals dispersion forces.[5] The boiling point of this compound is significantly higher than its parent alkane, 2,3-dimethylbutane (58 °C), despite having a similar shape.[6] This elevation is attributable to two main factors:

  • Increased Molecular Weight and Electron Count: The large iodine atom contributes significantly to the molecule's overall mass and electron cloud size compared to a hydrogen atom. This leads to a more polarizable electron cloud, resulting in stronger temporary dipoles and, consequently, more potent van der Waals dispersion forces that require more energy to overcome.[5][7] The boiling points of alkyl halides increase with the atomic mass of the halogen (RI > RBr > RCl).[8][9]

  • Molecular Shape: While this compound is a branched isomer, which typically lowers the boiling point compared to a straight-chain isomer by reducing surface area for intermolecular contact, the dominant effect here is the large, polarizable iodine atom.[7]

Density

Alkyl iodides are notably denser than water.[9] The density of this compound (approximately 1.441 g/cm³) is a direct consequence of the high atomic mass of iodine being concentrated into the relatively small volume of the C₆H₁₃I molecule.[1] In the homologous series of alkyl halides, density increases as you move down the halogen group (I > Br > Cl).[9][10]

Solubility

Despite the presence of a polar carbon-iodine bond, this compound is expected to have very low solubility in water. The molecule is dominated by its nonpolar alkyl framework, which cannot form hydrogen bonds with water. It is, however, readily soluble in a wide range of nonpolar organic solvents such as hexanes, ethers, and chlorinated solvents, a property that is crucial for its use as a reagent in organic synthesis.

Experimental Determination of Physical Properties

Accurate determination of physical properties is essential for compound verification and purity assessment. The following protocols describe standard, reliable methods for measuring boiling point and refractive index.

Protocol 1: Boiling Point Determination via the Thiele Tube Method

This micro-scale method is ideal for determining the boiling point of small quantities of a liquid sample, a common scenario in research settings.[11] The principle relies on matching the vapor pressure of the liquid with the external atmospheric pressure.

Methodology:

  • Apparatus Assembly: Securely attach a small test tube (Durham tube) containing 0.5-1 mL of this compound to a thermometer using a rubber band. The bulb of the thermometer should be level with the bottom of the tube.

  • Capillary Tube Insertion: Place a melting-point capillary tube, sealed at one end, into the liquid with the open end down.

  • Heating: Place the entire assembly into a Thiele tube filled with mineral oil, ensuring the rubber band is above the oil level to prevent degradation.[12]

  • Observation (Heating Phase): Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will be expelled. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube as the liquid's vapor pressure overcomes the atmospheric pressure.[11][12]

  • Observation (Cooling Phase): Remove the heat source. The bubbling will slow and then stop. The exact moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure. The temperature recorded at this instant is the boiling point of the liquid.[12]

Boiling_Point_Workflow cluster_prep Preparation cluster_measurement Measurement in Thiele Tube A Attach sample tube to thermometer B Add 0.5-1 mL of This compound A->B C Insert inverted capillary tube B->C D Place assembly in Thiele tube with oil C->D E Gently heat the side arm D->E F Observe continuous stream of bubbles E->F G Remove heat and allow to cool F->G H Record temperature when liquid enters capillary G->H Result Result: Observed Boiling Point H->Result

Caption: Experimental workflow for boiling point determination using the Thiele tube method.

Protocol 2: Refractive Index Determination using an Abbe Refractometer

The refractive index is a precise physical constant used to identify a liquid and assess its purity.[13] The Abbe refractometer is the standard instrument for this measurement.

Methodology:

  • Instrument Preparation: Turn on the refractometer's light source. Ensure the prism surfaces are clean by wiping them with a soft tissue moistened with acetone or ethanol, then allowing them to dry completely.[14]

  • Sample Application: Place 2-3 drops of this compound onto the surface of the lower prism using a pipette. Close the prisms together securely.[15]

  • Initial Adjustment: Look through the eyepiece and turn the coarse adjustment knob until the field of view shows a distinct light and dark region.

  • Fine Adjustment: Turn the fine adjustment knob to bring the dividing line (the borderline) sharply into focus, positioning it exactly on the crosshairs in the eyepiece.[15]

  • Reading the Value: Press the switch to illuminate the scale and read the refractive index value to four decimal places.[14]

  • Temperature Correction: Record the temperature from the thermometer on the instrument.[15] Since refractive index is temperature-dependent, correct the reading to the standard temperature of 20°C using the formula: nD20 = nDT + 0.00045 * (T - 20).[13]

  • Cleaning: Thoroughly clean the prisms with a soft tissue and an appropriate solvent immediately after the measurement is complete.

Safety, Handling, and Storage

As with any alkyl halide, proper safety precautions are essential. Based on safety data for similar compounds, this compound should be handled with care.

  • Health Hazards: It may cause skin and serious eye irritation, and potentially respiratory irritation.[16]

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[16] Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[17]

Conclusion

The physical properties of this compound—a high boiling point, significant density, and solubility in organic solvents—are direct consequences of its molecular structure, specifically the presence of a heavy, polarizable iodine atom on a tertiary carbon framework. A thorough understanding and precise experimental determination of these properties are indispensable for the effective and safe utilization of this compound as a reagent and building block in scientific research and development.

References

An In-Depth Technical Guide to 2-Iodo-2,3-dimethylbutane: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-2,3-dimethylbutane is a tertiary alkyl halide of significant interest in the field of organic synthesis. As a sterically hindered organoiodide, it serves as a valuable intermediate and building block for the construction of complex molecular architectures. Its unique structure, featuring a quaternary carbon center adjacent to the iodine-bearing carbon, dictates its chemical behavior, favoring specific reaction pathways such as unimolecular substitution (SN1) and elimination (E1) mechanisms. This guide provides a comprehensive technical overview of this compound, detailing its core properties, a robust synthetic methodology grounded in mechanistic principles, and its characteristic reactivity, to empower researchers in leveraging its full synthetic potential.

Core Molecular and Physical Properties

A thorough understanding of a compound's fundamental properties is critical for its effective application in experimental design. The key identifiers and physicochemical data for this compound are summarized below.

Molecular Identifiers
IdentifierValueSource
Molecular Formula C₆H₁₃I[1][2]
Molecular Weight 212.07 g/mol [1][2][3]
IUPAC Name This compound[1][2]
Synonyms 2,3-Dimethyl-2-iodobutane[2]
CAS Number 594-59-2[1][2][3]
Physicochemical Data
PropertyValueNotes
Boiling Point ~174.5 °CEstimated value.[3]
Melting Point ~ -68.15 °CEstimated value.[3]
Density ~1.441 g/cm³Estimated value.[3]
Appearance Liquid (at STP)Inferred from melting and boiling points.
Solubility Insoluble in water; soluble in common organic solvents.Typical for alkyl halides.

Synthesis and Mechanistic Insights

The primary route for synthesizing this compound involves the electrophilic addition of hydrogen iodide (HI) to a suitable alkene. This transformation is a cornerstone of organic chemistry, yet the choice of starting material is crucial and reveals a fascinating mechanistic pathway.

Primary Synthetic Route: Electrophilic Addition of HI to 3,3-Dimethylbut-1-ene

The reaction of 3,3-dimethylbut-1-ene with hydrogen iodide yields this compound as the major product. This outcome is particularly instructive as it deviates from the product predicted by a direct application of Markovnikov's rule.

3.1.1 Mechanistic Deep Dive: The Role of Carbocation Rearrangement

The causality behind the formation of the observed product lies in the stability of the carbocation intermediate. The reaction proceeds through the following steps:

  • Protonation : The alkene's π-bond acts as a nucleophile, attacking the hydrogen of HI. Following Markovnikov's principle, the proton adds to the less substituted carbon (C1), generating a secondary carbocation at C2. This is the kinetically favored initial step.

  • Carbocation Rearrangement : The initially formed secondary carbocation is immediately adjacent to a quaternary carbon atom rich in electron density. This proximity facilitates a rapid 1,2-hydride shift. A hydride ion (H:⁻) migrates from C3 to the positively charged C2.

  • Formation of a Stable Tertiary Carbocation : This rearrangement results in the formation of a more stable tertiary carbocation at C3. This thermodynamic driving force is the critical factor dictating the final product structure.

  • Nucleophilic Attack : The iodide ion (I⁻), a competent nucleophile, then attacks the tertiary carbocation, forming the final product, this compound.

This mechanism underscores a fundamental principle: whenever a carbocation can rearrange to a more stable form (primary < secondary < tertiary), it will typically do so before being trapped by a nucleophile.

G cluster_0 Step 1: Protonation cluster_1 Step 2: 1,2-Hydride Shift cluster_2 Step 3: Nucleophilic Attack 3,3-Dimethylbut-1-ene 3,3-Dimethylbut-1-ene Sec_Carbocation Secondary Carbocation 3,3-Dimethylbut-1-ene->Sec_Carbocation + H⁺ HI H-I I_minus I⁻ HI->I_minus Sec_Carbocation_2 Secondary Carbocation I_minus_2 I⁻ Tert_Carbocation Tertiary Carbocation Tert_Carbocation_2 Tertiary Carbocation Sec_Carbocation_2->Tert_Carbocation Rearrangement Final_Product This compound Tert_Carbocation_2->Final_Product + I⁻

Caption: Mechanism of this compound Synthesis.

Key Chemical Reactivity and Synthetic Utility

As a tertiary alkyl halide, the reactivity of this compound is dominated by reactions that proceed via a carbocation intermediate.

Elimination Reactions (E1/E2)

When treated with a strong, non-nucleophilic base, this compound readily undergoes elimination to form alkenes. With a sterically hindered base like potassium tert-butoxide, the E2 pathway is favored. With weaker bases or under solvolytic conditions (e.g., heating in ethanol), the E1 mechanism, which proceeds through a tertiary carbocation, becomes competitive. According to Zaitsev's rule, the major product will be the most substituted (and therefore most stable) alkene, which is 2,3-dimethylbut-2-ene .

Nucleophilic Substitution (SN1)

Due to significant steric hindrance around the α-carbon, the SN2 pathway is inaccessible. However, this compound readily undergoes SN1 reactions in the presence of weak nucleophiles, such as water or alcohols (solvolysis). The rate-determining step is the spontaneous dissociation of the iodide leaving group to form the stable tertiary carbocation. This intermediate is then rapidly captured by the solvent/nucleophile. It is crucial to recognize that SN1 reactions are almost always in competition with E1 elimination reactions.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative procedure for the synthesis of this compound via the hydroiodination of 3,3-dimethylbut-1-ene. This protocol is designed as a self-validating system, grounded in established chemical principles.

Materials:

  • 3,3-Dimethylbut-1-ene

  • Concentrated Hydroiodic Acid (HI, 57% in water)

  • Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Diethyl ether or Dichloromethane

  • Round-bottom flask, reflux condenser, separatory funnel, drying tube

Procedure:

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 1.0 equivalent of 3,3-dimethylbut-1-ene. Cool the flask in an ice bath.

  • Addition of HI : Slowly add 1.2 equivalents of cold, concentrated hydroiodic acid to the stirred alkene dropwise. The reaction is exothermic and addition should be controlled to maintain a low temperature.

  • Reaction Time : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC or GC if possible.

  • Work-up : Transfer the reaction mixture to a separatory funnel. Add an equal volume of diethyl ether (or another suitable organic solvent) and mix.

  • Aqueous Washes :

    • Wash the organic layer sequentially with cold water to remove the bulk of the acid.

    • Wash with saturated sodium thiosulfate solution to remove any residual iodine (I₂), which appears as a purple/brown color.

    • Wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Finally, wash with brine (saturated NaCl solution) to aid in the removal of water from the organic layer.

  • Drying and Filtration : Separate the organic layer and dry it over anhydrous magnesium sulfate or calcium chloride. Filter the drying agent to yield the crude product solution.

  • Purification : Remove the solvent via rotary evaporation. The resulting crude this compound can be purified by vacuum distillation to obtain a clear, colorless liquid.

Safety and Handling

This compound is an alkyl iodide and should be handled with appropriate care in a well-ventilated fume hood.[4] Alkyl halides are generally considered to be irritants and potentially harmful.[4]

  • Personal Protective Equipment (PPE) : Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[4]

  • Inhalation : Avoid inhaling vapors.[4]

  • Storage : Store in a cool, dry, dark place in a tightly sealed container, as alkyl iodides can be sensitive to light and may decompose over time to release iodine.

Conclusion

This compound is more than a simple alkyl halide; it is a model compound for understanding the interplay of sterics, electronics, and reaction mechanisms. Its synthesis via carbocation rearrangement provides a classic illustration of thermodynamic control in organic reactions. For the research scientist, its predictable reactivity via SN1 and E1 pathways makes it a reliable intermediate for introducing the sterically demanding 2,3-dimethylbutan-2-yl group into target molecules, a valuable tool in fine chemical synthesis and drug development.

References

stability and reactivity of tertiary alkyl iodides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Reactivity of Tertiary Alkyl Iodides

Abstract

Tertiary alkyl iodides represent a unique class of organohalides characterized by high reactivity, driven by the confluence of a sterically hindered tertiary carbon center and the exceptional leaving group ability of the iodide ion. This combination makes them largely inert to bimolecular substitution (SN2) pathways while strongly favoring unimolecular mechanisms (SN1 and E1). This guide provides a comprehensive analysis of the structural factors governing the . It delves into the mechanistic underpinnings of their characteristic substitution and elimination reactions, explores key synthetic methodologies, and discusses their burgeoning role as versatile intermediates in contemporary organic synthesis, particularly within the realm of drug discovery and development.

Introduction: The Unique Profile of Tertiary Alkyl Iodides

In the vast landscape of organic synthesis, alkyl halides serve as foundational building blocks.[1] Among them, tertiary alkyl iodides (R3C-I) occupy a position of special interest. Their behavior is dictated by a delicate interplay of two primary structural features:

  • The Tertiary Carbon Center: The carbon atom bonded to the iodine is attached to three other alkyl groups. This creates significant steric bulk, which is a dominant factor in its reaction kinetics.[2]

  • The Carbon-Iodine Bond: The C-I bond is the longest and weakest of the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I).[3] This weakness, combined with the high stability of the resulting iodide anion (I-), makes iodide an outstanding leaving group.[4][5]

This guide will dissect these features to explain the characteristic reactivity patterns of tertiary alkyl iodides, providing researchers and drug development professionals with the foundational knowledge required to effectively utilize these potent synthetic intermediates.

Intrinsic Stability and Decomposition Pathways

While synthetically useful, tertiary alkyl iodides are among the least stable of the alkyl halides.[6] Their stability is compromised by the weak C-I bond, making them susceptible to decomposition, particularly upon exposure to heat or light.

The Carbon-Iodine Bond: A Prelude to Reactivity

The efficacy of the iodide ion as a leaving group is rooted in the stability of the anion formed. This stability can be estimated by the acidity of its conjugate acid, hydroiodic acid (HI). HI is the strongest of the hydrohalic acids, meaning its conjugate base, I-, is the weakest and most stable.[4] This inherent stability makes the heterolytic cleavage of the C-I bond energetically favorable, a critical factor in their unimolecular reaction pathways.[4][7]

Common Decomposition Routes

The primary decomposition pathway for tertiary alkyl iodides is spontaneous elimination, particularly when heated, to form an alkene and hydrogen iodide. This process is often autocatalytic as the HI produced can further promote decomposition. They are also sensitive to light, which can initiate radical-based decomposition pathways. Due to this inherent instability, they are often prepared and used in situ or stored for only short periods under inert, dark, and cold conditions.[8]

Reactivity Profile: A Tale of Two Mechanisms

The reactivity of tertiary alkyl iodides is dominated by unimolecular pathways. The steric hindrance imposed by the three alkyl groups around the α-carbon renders bimolecular backside attack virtually impossible.

The SN2 Pathway: A Sterically Forbidden Reaction

The SN2 (Substitution, Nucleophilic, Bimolecular) reaction requires a nucleophile to attack the electrophilic carbon from the side opposite the leaving group. In a tertiary alkyl iodide, this "backside" is completely obstructed by the bulky alkyl groups.[2][9] This steric hindrance creates an insurmountable energy barrier for the formation of the pentacoordinate transition state required for an SN2 reaction.[10] Consequently, tertiary alkyl iodides are considered practically inert to the SN2 mechanism.[2][11]

Caption: SN2 vs. SN1 pathways for tertiary alkyl iodides.

The SN1 and E1 Pathways: A Shared Beginning

With the SN2 pathway blocked, tertiary alkyl iodides react exclusively through mechanisms involving a carbocation intermediate. The first and rate-determining step for both SN1 (Substitution, Nucleophilic, Unimolecular) and E1 (Elimination, Unimolecular) reactions is the spontaneous dissociation of the alkyl iodide to form a stable tertiary carbocation and an iodide ion.[12][13]

R3C-I → R3C+ + I- (Rate-Determining Step)

The high stability of the tertiary carbocation, due to inductive effects and hyperconjugation from the three alkyl groups, lowers the activation energy for this step, making the reaction proceed at a reasonable rate.[14][15]

Once the planar carbocation is formed, it can react in one of two ways:

  • SN1 Pathway: A nucleophile attacks the carbocation to form a substitution product. This pathway is favored by non-basic, good nucleophiles in polar protic solvents (e.g., water, alcohols), which help stabilize the carbocation intermediate.[16][17]

  • E1 Pathway: A weak base (often the solvent) removes a proton from a carbon adjacent to the positively charged carbon (a β-proton), forming an alkene.[6]

Caption: Competing SN1 and E1 reaction pathways.

The E2 Pathway: The Role of a Strong Base

While SN2 is forbidden, the E2 (Elimination, Bimolecular) mechanism is possible and often dominant when a tertiary alkyl iodide is treated with a strong, non-nucleophilic base (e.g., potassium tert-butoxide).[3][16] In this concerted mechanism, the base abstracts a β-proton simultaneously as the C=C double bond forms and the iodide leaving group departs. Steric hindrance at the α-carbon does not prevent a base from accessing the more exposed β-protons.

Factors Influencing Reactivity
FactorSN1 / E1SN2E2
Substrate Tertiary (Favored) Tertiary (Inert)Tertiary (Favored)
Nucleophile/Base Weak Base, Good Nucleophile (SN1)Strong NucleophileStrong, Bulky Base
Solvent Polar Protic (e.g., H2O, EtOH)Polar Aprotic (e.g., DMSO, Acetone)Less critical, but polarity helps
Temperature Higher temps favor E1 over SN1[18][19]N/AHigher temps favor elimination

Synthesis and Experimental Protocols

The synthesis of tertiary alkyl iodides requires methods that avoid the harsh conditions that promote their decomposition. Direct conversion from tertiary alcohols is a common and effective strategy.

Synthesis from Tertiary Alcohols

Tertiary alcohols can be converted to tertiary alkyl iodides, a reaction that typically proceeds via an SN1 mechanism.[20] The alcohol's hydroxyl group is a poor leaving group, so it must first be protonated by a strong acid (like HI) to form a good leaving group (water).

A particularly mild and efficient modern protocol uses a cerium(III) chloride and sodium iodide system in acetonitrile.[8] This method avoids the use of strong, corrosive acids and often provides high yields.

Protocol: Synthesis of tert-Butyl Iodide via CeCl3·7H2O/NaI

This protocol is adapted from the method described by M. Di Deo et al.[8]

Objective: To synthesize a tertiary alkyl iodide from the corresponding tertiary alcohol under mild conditions.

Materials:

  • Tertiary alcohol (e.g., tert-Butyl alcohol, 1 mmol)

  • Sodium Iodide (NaI, 1.2 mmol)

  • Cerium(III) Chloride Heptahydrate (CeCl3·7H2O, 1.5 mmol)

  • Acetonitrile (CH3CN, 10 mL)

  • Round-bottom flask with reflux condenser and magnetic stir bar

  • Heating mantle

Procedure:

  • To a 25 mL round-bottom flask, add the tertiary alcohol (1 mmol) and sodium iodide (1.2 mmol).

  • Add acetonitrile (10 mL) to the flask and begin stirring.

  • Add cerium(III) chloride heptahydrate (1.5 mmol) to the suspension.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C for acetonitrile).

  • Monitor the reaction progress using an appropriate technique (e.g., GLC or TLC). The reaction is typically complete within 20-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (50 mL) and extract with a suitable organic solvent (e.g., diethyl ether, 3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium thiosulfate solution to remove any residual iodine, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure to yield the crude tertiary alkyl iodide.

  • The product can be further purified by distillation if necessary, though it should be done at reduced pressure and low temperature to prevent decomposition.

SynthesisWorkflow A 1. Combine tert-Alcohol, NaI, and CH₃CN in flask B 2. Add CeCl₃·7H₂O to the suspension A->B C 3. Heat mixture to reflux (approx. 82°C) B->C D 4. Monitor reaction (e.g., TLC, GLC) C->D E 5. Cool to RT and perform aqueous workup D->E F 6. Extract with organic solvent E->F G 7. Wash, dry, and concentrate solvent F->G H 8. Purify product (e.g., distillation) G->H

Caption: Workflow for the synthesis of tertiary alkyl iodides.

Applications in Drug Development and Modern Synthesis

While the potential for non-specific alkylation once made chemists wary of incorporating alkyl halides into drug candidates, it is now recognized that sterically hindered halides, such as tertiary chlorides and iodides, can be sufficiently stable under physiological conditions.[21] Their utility is primarily as versatile synthetic intermediates.

  • Scaffolding and Elaboration: Tertiary alkyl iodides are excellent precursors for introducing tertiary carbon centers into complex molecules. The iodide can be substituted (via SN1) with a wide range of nucleophiles or eliminated to form key alkene intermediates.[22]

  • Radical-Mediated Reactions: The weak C-I bond makes tertiary alkyl iodides excellent precursors for generating tertiary alkyl radicals under mild conditions. These radicals can participate in a variety of C-C and C-heteroatom bond-forming reactions that are difficult to achieve through traditional ionic chemistry.[23][24] A recent development shows the efficient formation of challenging tertiary C(sp3)-N bonds by reacting tertiary alkyl iodides with diazonium salts under transition-metal-free conditions, proceeding through a halogen-atom transfer (XAT) process.[23]

The ability to form these complex linkages is of high value in medicinal chemistry, where the introduction of sterically demanding groups can significantly modulate a drug's binding affinity, selectivity, and pharmacokinetic properties.[1]

Conclusion

Tertiary alkyl iodides are defined by a reactivity profile that is a direct consequence of their structure. Extreme steric hindrance shuts down the SN2 pathway, while the exceptional leaving group ability of iodide facilitates unimolecular SN1 and E1 reactions via a stable tertiary carbocation. This predictable, yet potent, reactivity makes them powerful tools for synthetic chemists. By understanding the principles governing their stability and the factors that control the competition between substitution and elimination, researchers can harness the synthetic potential of these unique intermediates to construct complex molecular architectures relevant to materials science and drug discovery.

References

Methodological & Application

Application Notes and Protocols for SN1 Substitution Reactions Using 2-Iodo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Reactivity of a Tertiary Alkyl Halide

2-Iodo-2,3-dimethylbutane, a tertiary alkyl halide, serves as an exemplary substrate for the exploration of unimolecular nucleophilic substitution (SN1) reactions. Its sterically hindered structure precludes the bimolecular (SN2) pathway, allowing for a focused study of the stepwise SN1 mechanism. This guide provides a comprehensive overview of the theoretical underpinnings and practical applications of this compound in SN1 reactions, offering detailed protocols for its synthesis, reaction, and product analysis.

The C-I bond in this compound is polarized, with the iodine atom being a good leaving group due to its size and the stability of the resulting iodide anion. This facilitates the rate-determining step of the SN1 reaction: the formation of a tertiary carbocation. The stability of this carbocation is paramount to the reaction's feasibility and is a key concept that will be explored throughout this guide.

The SN1 Mechanism with this compound: A Stepwise Journey

The solvolysis of this compound in a polar protic solvent, such as ethanol, proceeds through a classic SN1 mechanism. This process can be dissected into three key stages:

  • Formation of the Carbocation: The reaction is initiated by the slow, rate-determining dissociation of the iodide leaving group, resulting in the formation of a planar, sp²-hybridized tertiary carbocation (the 2,3-dimethyl-2-butyl cation). The stability of this carbocation is enhanced by the electron-donating inductive effects of the surrounding alkyl groups.

  • Nucleophilic Attack: The carbocation intermediate is then rapidly attacked by a nucleophile. In the case of solvolysis, the solvent molecule (e.g., ethanol) acts as the nucleophile. The attack can occur from either face of the planar carbocation.

  • Deprotonation: Following nucleophilic attack by a neutral solvent molecule, a final deprotonation step occurs to yield the neutral substitution product.

A competing pathway that must always be considered is the unimolecular elimination (E1) reaction, which also proceeds through the same carbocation intermediate.

SN1_E1_Mechanism sub This compound carbocation 2,3-Dimethyl-2-butyl Carbocation (Tertiary) sub->carbocation Slow (Rate-Determining) - I⁻ sn1_intermediate Oxonium Ion carbocation->sn1_intermediate Fast + Ethanol e1_product E1 Product (2,3-Dimethyl-2-butene) carbocation->e1_product Fast - H⁺ sn1_product SN1 Product (2-Ethoxy-2,3-dimethylbutane) sn1_intermediate->sn1_product Deprotonation - H⁺ solvent Ethanol (Solvent/Nucleophile) base Ethanol (Base)

Figure 1: General mechanism for the competing SN1 and E1 reactions of this compound in ethanol.

Factors Influencing the SN1/E1 Competition

The ratio of substitution (SN1) to elimination (E1) products is highly dependent on the reaction conditions. Understanding these factors is critical for directing the reaction towards the desired outcome.

FactorEffect on SN1 PathwayEffect on E1 PathwayRationale
Temperature Favored at lower temperaturesFavored at higher temperatures[1]Elimination reactions have a higher activation energy due to the breaking of an additional C-H bond and result in an increase in entropy, making them more favorable at elevated temperatures.
Nucleophile/Base Favored by weak, non-bulky nucleophilesFavored by stronger or bulkier basesWeakly basic nucleophiles are less likely to abstract a proton and will preferentially attack the carbocation. Strong or sterically hindered bases favor proton abstraction.
Solvent Requires a polar protic solvent to stabilize the carbocation and leaving group[2]Also requires a polar protic solventThe polarity of the solvent is crucial for the initial ionization step in both pathways.

The Question of Carbocation Rearrangement

A common consideration in reactions involving carbocation intermediates is the possibility of rearrangement to a more stable carbocation.[3] The 2,3-dimethyl-2-butyl cation formed from this compound is already a tertiary carbocation, which is generally considered to be a stable species. While rearrangements in highly strained systems or to achieve resonance stabilization can occur, a 1,2-hydride or 1,2-methyl shift in the 2,3-dimethyl-2-butyl cation would lead to a less stable secondary carbocation. Therefore, rearrangement of the 2,3-dimethyl-2-butyl carbocation is not expected to be a significant competing pathway. Computational studies on similar highly substituted carbocations support the notion that they exist as rapidly interconverting classical structures rather than undergoing rearrangement to less stable forms.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,3-Dimethyl-2-butanol

This protocol outlines the synthesis of the starting material from the corresponding tertiary alcohol.

Materials:

  • 2,3-Dimethyl-2-butanol

  • Concentrated Hydroiodic Acid (HI)

  • Anhydrous Calcium Chloride (CaCl₂)

  • Sodium Bicarbonate (NaHCO₃) solution, 5% aqueous

  • Deionized Water

  • Diethyl Ether

  • Separatory Funnel

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2,3-dimethyl-2-butanol and an excess of cold, concentrated hydroiodic acid.

  • Reaction: Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Extraction: Add an equal volume of diethyl ether and shake gently. Allow the layers to separate and discard the aqueous layer.

  • Washing: Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize any remaining acid) and deionized water.

  • Drying: Dry the organic layer over anhydrous calcium chloride.

  • Solvent Removal: Decant the dried solution and remove the diethyl ether using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure.

Safety Precautions: Hydroiodic acid is highly corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Protocol 2: SN1 Solvolysis of this compound in Ethanol

This protocol is designed to favor the SN1 substitution product.

Materials:

  • This compound

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Stir plate and stir bar

  • Constant temperature bath

  • Gas chromatograph-mass spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer for analysis

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve a known amount of this compound in absolute ethanol. A typical concentration is in the range of 0.1-0.5 M.

  • Reaction: Place the flask in a constant temperature bath set to a moderate temperature (e.g., 25-40°C) and stir the solution. Lower temperatures will further favor the SN1 product.[5]

  • Monitoring: The progress of the reaction can be monitored by periodically taking aliquots and analyzing them by GC-MS to determine the ratio of starting material to products.

  • Workup (for product isolation): Once the reaction has reached completion (or the desired conversion), the ethanol can be removed by distillation. The remaining residue can be dissolved in diethyl ether and washed with water to remove any soluble byproducts. The organic layer is then dried and the solvent evaporated.

  • Product Analysis: The final product mixture can be analyzed by ¹H and ¹³C NMR to identify the substitution (2-ethoxy-2,3-dimethylbutane) and elimination (2,3-dimethyl-2-butene and 2,3-dimethyl-1-butene) products.

Experimental_Workflow start Start setup Reaction Setup: - Dissolve this compound in ethanol - Place in constant temperature bath start->setup reaction Reaction: - Stir at controlled temperature (e.g., 25-40°C) setup->reaction monitoring Monitoring: - Periodic sampling and GC-MS analysis reaction->monitoring During Reaction workup Workup: - Solvent removal - Extraction and washing reaction->workup After Completion analysis Product Analysis: - NMR spectroscopy - GC-MS for product ratios workup->analysis end End analysis->end

Figure 2: A generalized workflow for the SN1 solvolysis of this compound.

Characterization of Products

The expected products from the solvolysis of this compound in ethanol are 2-ethoxy-2,3-dimethylbutane (SN1 product), 2,3-dimethyl-2-butene (major E1 product, Zaitsev's rule), and 2,3-dimethyl-1-butene (minor E1 product, Hofmann product).

Expected ¹H NMR Spectral Data:

CompoundKey Chemical Shifts (δ, ppm) and Multiplicities
2-Ethoxy-2,3-dimethylbutane ~3.4 (q, -OCH₂-), ~1.2 (s, -C(CH₃)₂-), ~1.1 (t, -OCH₂CH₃), ~0.9 (d, -CH(CH₃)₂)
2,3-Dimethyl-2-butene ~1.6 (s, =C(CH₃)₂)
2,3-Dimethyl-1-butene ~4.6 (s, =CH₂), ~2.2 (septet, -CH-), ~1.0 (s, -C(CH₃)₂), ~0.9 (d, -CH(CH₃)₂)

Note: These are approximate chemical shifts and may vary depending on the solvent and instrument.

Troubleshooting and Optimization

  • Low Conversion: If the reaction is proceeding too slowly, the temperature can be slightly increased, keeping in mind that this will also increase the proportion of the elimination product.

  • High Proportion of Elimination Product: To favor the SN1 product, ensure the reaction is carried out at a lower temperature and in the absence of any strong bases.

  • Incomplete Removal of Acid from Synthesis: If the synthesized this compound is not properly neutralized, residual acid can catalyze the elimination reaction during storage or subsequent reactions.

Conclusion

This compound is a valuable substrate for studying the intricacies of the SN1 reaction. Its inability to undergo SN2 reactions and the low probability of carbocation rearrangement simplify the analysis of its reaction products. By carefully controlling the reaction conditions, particularly temperature and the nature of the nucleophile/base, the reaction can be guided to favor either substitution or elimination products, providing a practical platform for understanding and applying these fundamental concepts in organic synthesis.

References

Application Note & Protocols: Selective Control of E1 and E2 Elimination Pathways for 2-Iodo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the E1 (unimolecular) and E2 (bimolecular) elimination reactions of 2-iodo-2,3-dimethylbutane. As a sterically hindered tertiary alkyl halide with an excellent leaving group, this substrate serves as an ideal model system for investigating the factors that govern competing elimination pathways. We will explore the underlying mechanisms, delve into the strategic selection of reagents and conditions to selectively favor either the E1 or E2 reaction, and provide detailed, field-proven protocols for the synthesis and analysis of the resulting alkene products: the thermodynamically favored Zaitsev product (2,3-dimethyl-2-butene) and the sterically favored Hofmann product (2,3-dimethyl-1-butene). This guide is intended for researchers in organic synthesis, drug development, and academia who require precise control over elimination reaction outcomes.

Part 1: Theoretical Framework and Mechanistic Overview

Elimination reactions are fundamental for the synthesis of alkenes, converting saturated systems into unsaturated ones.[1] For a substrate like this compound, two primary mechanisms, E1 and E2, are in constant competition.[2] Understanding the nuances of each pathway is critical for predicting and controlling the product distribution.

The Substrate: this compound

The structure of the substrate is the primary determinant of its reactivity. This compound possesses key features that make it highly susceptible to elimination:

  • Tertiary Alkyl Halide: The carbon atom bonded to the iodine is tertiary. This structure readily stabilizes the formation of a carbocation intermediate, a key feature of the E1 pathway.[3][4] It also means SN2 reactions are sterically prohibited.

  • Excellent Leaving Group: The iodide ion (I⁻) is a superb leaving group due to its large size and the low basicity of its conjugate acid (HI). This facilitates the cleavage of the C-I bond, a requirement for both E1 and E2 mechanisms.[4]

  • Multiple β-Hydrogens: There are two types of β-hydrogens available for abstraction:

    • Nine primary (1°) hydrogens on the three methyl groups. Abstraction of one of these leads to the Hofmann product (2,3-dimethyl-1-butene).

    • One tertiary (3°) hydrogen on the adjacent carbon. Abstraction of this hydrogen leads to the Zaitsev product (2,3-dimethyl-2-butene).

The E1 (Unimolecular Elimination) Mechanism

The E1 reaction is a two-step process characterized by the formation of a carbocation intermediate.[1][3][5]

  • Step 1 (Rate-Determining): The C-I bond spontaneously breaks, forming a stable tertiary carbocation and an iodide ion. This is a slow, unimolecular step, and its rate depends only on the concentration of the substrate.[6][7]

  • Step 2 (Fast): A weak base, often the solvent (solvolysis), abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of the alkene.

E1 reactions typically follow Zaitsev's Rule , which predicts that the major product will be the more substituted, and therefore more thermodynamically stable, alkene.[8][9] In this case, abstraction of the tertiary β-hydrogen is favored, yielding 2,3-dimethyl-2-butene as the major product.

E1_Mechanism sub This compound carbocation Tertiary Carbocation Intermediate sub->carbocation Step 1: Slow Loss of I⁻ product 2,3-Dimethyl-2-butene (Zaitsev Product) carbocation->product Step 2: Fast Deprotonation base Weak Base (e.g., EtOH)

Caption: The two-step E1 mechanism for this compound.

The E2 (Bimolecular Elimination) Mechanism

The E2 reaction is a single, concerted step where bond breaking and bond formation occur simultaneously.[1][10] A strong base abstracts a β-proton at the same time the C-I bond cleaves and the C=C π-bond forms.[10] The rate of this bimolecular reaction depends on the concentration of both the substrate and the base.[7][10]

A critical stereochemical requirement for the E2 reaction is that the β-hydrogen and the leaving group must be in an anti-periplanar conformation.[5][11] This alignment allows for optimal orbital overlap in the transition state.

The regioselectivity of the E2 reaction is highly dependent on the steric bulk of the base used.[12]

  • Small, Strong Bases (e.g., ethoxide, hydroxide) can access the more sterically hindered tertiary β-hydrogen, leading to the thermodynamically favored Zaitsev product .[9]

  • Bulky, Strong Bases (e.g., potassium tert-butoxide) are sterically hindered and preferentially abstract the more accessible primary β-hydrogens from the methyl groups. This leads to the formation of the less substituted Hofmann product .[13][14]

E2_Mechanism sub This compound ts [Transition State] sub->ts Concerted Step product Alkene Product ts->product base Strong Base

Caption: The single-step, concerted E2 mechanism.

Part 2: Selectively Controlling the E1 vs. E2 Pathway

The choice between the E1 and E2 pathway is not arbitrary; it is a deliberate experimental decision controlled by four key factors.

FactorFavors E1 PathwayFavors E2 PathwayRationale
Base Weak (e.g., H₂O, EtOH)[3][6]Strong, often bulky (e.g., KOtBu, NaOEt)[3][6]E1 does not require a strong base for its slow step. E2 is a concerted step requiring a strong base to abstract the proton.[10]
Solvent Polar Protic (e.g., ethanol, water)[6]Variable, often the conjugate acid of the base (e.g., t-BuOH)Polar protic solvents stabilize the carbocation intermediate in E1.[6] E2 is less sensitive, but polar aprotic solvents can increase base strength.[15]
Substrate Tertiary > Secondary[4][6]Tertiary > Secondary > Primary[4][6]Both pathways are favored by tertiary substrates that form stable alkenes and, in the case of E1, stable carbocations.
Temperature Higher temperaturesHigher temperaturesElimination is entropically favored over substitution, and this effect is magnified by heat for both pathways.[16]

Workflow for Pathway Selection

Workflow start Start: this compound decision Desired Product? start->decision e1_cond Conditions: - Weak Base (e.g., Ethanol) - Polar Protic Solvent - Heat decision->e1_cond Zaitsev (Thermodynamic) e2_decision Base Type? decision->e2_decision Hofmann (Kinetic) or Zaitsev e1_pathway E1 Pathway e1_cond->e1_pathway zaitsev Major Product: 2,3-Dimethyl-2-butene (Zaitsev) e1_pathway->zaitsev e2_hofmann_cond Conditions: - Strong, Bulky Base (KOtBu) - Heat e2_decision->e2_hofmann_cond Bulky e2_zaitsev_cond Conditions: - Strong, Small Base (NaOEt) - Heat e2_decision->e2_zaitsev_cond Small e2_hofmann_pathway E2 Pathway e2_hofmann_cond->e2_hofmann_pathway hofmann Major Product: 2,3-Dimethyl-1-butene (Hofmann) e2_hofmann_pathway->hofmann e2_zaitsev_pathway E2 Pathway e2_zaitsev_cond->e2_zaitsev_pathway e2_zaitsev_pathway->zaitsev

References

Application Note: Mechanistic Pathways and Synthetic Protocols for the Solvolysis of 2-Iodo-2,3-dimethylbutane with Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The reaction of 2-iodo-2,3-dimethylbutane, a tertiary alkyl halide, with alcohols serves as a quintessential model for studying unimolecular nucleophilic substitution (Sₙ1) and unimolecular elimination (E1) reaction mechanisms. Due to the formation of a stable tertiary carbocation intermediate, this system provides a tunable platform for selectively synthesizing either ether or alkene products by controlling key reaction parameters. This document provides a detailed exploration of the underlying reaction mechanisms, an analysis of the factors governing product distribution, and robust, step-by-step protocols for directing the reaction toward either substitution or elimination, complete with analytical validation methods.

Theoretical Framework: A Tale of Competing Pathways

The solvolysis of this compound in an alcohol (ROH) is a classic example of competing Sₙ1 and E1 reactions. Both pathways share a common, rate-determining first step, making their competition a focal point of mechanistic organic chemistry.[1][2]

1.1. The Substrate and Nucleophile

  • Substrate: this compound is a tertiary alkyl halide. The bulky steric profile around the alpha-carbon precludes the possibility of a bimolecular (Sₙ2) backside attack.[3] Furthermore, the tertiary nature of the substrate allows for the formation of a relatively stable tertiary carbocation upon departure of the iodide leaving group.[4][5]

  • Nucleophile/Base: Alcohols (e.g., ethanol, methanol) are weak nucleophiles and weak bases.[1][4] Strong bases would favor a concerted E2 mechanism, while strong nucleophiles would favor an Sₙ2 mechanism (if the substrate were not tertiary). The use of a weak nucleophile/base is a critical condition for promoting the Sₙ1 and E1 pathways.[2][4]

1.2. The Rate-Determining Step: Carbocation Formation

Both the Sₙ1 and E1 reactions of this substrate begin with the same unimolecular, rate-determining step: the spontaneous dissociation of the carbon-iodine bond to form a stable tertiary carbocation (the 2,3-dimethyl-2-butyl cation) and an iodide ion.[6][7] The rate of this step is dependent only on the concentration of the alkyl halide, hence the "unimolecular" designation.[5][6]

  • Carbocation Stability: The resulting carbocation is tertiary and is stabilized by the electron-donating inductive effects and hyperconjugation from the surrounding methyl and isopropyl groups, which helps to delocalize the positive charge.[7][8]

  • Lack of Rearrangement: Unlike other systems where a less stable carbocation might rearrange to a more stable one via a hydride or alkyl shift, the 2,3-dimethyl-2-butyl cation is already a stable tertiary carbocation.[9][10][11] Any potential rearrangement would lead to a less stable secondary carbocation, so rearrangement is not a significant competing pathway in this specific reaction.

1.3. The Product-Determining Steps

Once the carbocation is formed, it is a highly reactive electrophilic intermediate that can be consumed in one of two competing, rapid pathways.

  • Sₙ1 Pathway (Substitution): The alcohol, acting as a nucleophile, attacks the planar carbocation.[7] This can occur from either face of the carbocation. This attack forms a protonated ether (an oxonium ion), which is then rapidly deprotonated by another molecule of the alcohol solvent to yield the final ether product, 2-alkoxy-2,3-dimethylbutane.[12][13]

  • E1 Pathway (Elimination): The alcohol, acting as a weak base, abstracts a proton from a carbon adjacent (beta) to the carbocation center. This leads to the formation of a carbon-carbon double bond. Two primary elimination products are possible:

    • Zaitsev Product (Major): Abstraction of a proton from the more substituted beta-carbon (C3) results in the thermodynamically more stable, tetrasubstituted alkene: 2,3-dimethyl-2-butene .[14]

    • Hofmann Product (Minor): Abstraction of a proton from a less substituted beta-carbon (a C1 methyl group) results in the less stable, disubstituted alkene: 2,3-dimethyl-1-butene .

The overall reaction scheme is depicted below.

Caption: Competing Sₙ1 and E1 pathways originating from a common carbocation intermediate.

Directing the Reaction: Key Experimental Controls

The ratio of substitution to elimination products is not fixed; it can be strategically manipulated by adjusting the reaction conditions. This provides researchers with a powerful tool for synthetic control.

ParameterEffect on Sₙ1 PathwayEffect on E1 PathwayRationale
Temperature Favored at lower temperaturesStrongly favored at higher temperatures Elimination reactions generally have a higher activation energy than substitution reactions. More significantly, elimination increases the number of molecules in the system (alkyl halide → alkene + H⁺ + I⁻), leading to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more dominant at higher temperatures, making elimination more favorable.[1][4][14]
Solvent/Base Favored by polar protic solventsFavored by polar protic solventsBoth mechanisms require a polar protic solvent like an alcohol to stabilize the ionic carbocation intermediate and the leaving group.[12][15]
Steric Hindrance Slightly disfavored by bulky alcoholsSlightly favored by bulky alcohols While the alcohol is a weak base, a sterically hindered alcohol (e.g., tert-butanol) may find it easier to abstract a small, accessible beta-proton (elimination) than to approach the sterically crowded carbocation for nucleophilic attack (substitution).[14]

Detailed Application Protocols

The following protocols are designed to selectively favor either the Sₙ1 or E1 product, using ethanol as the representative alcohol solvent and nucleophile/base.

Protocol 1: Synthesis of 2-Ethoxy-2,3-dimethylbutane (Sₙ1 Favored)

This protocol utilizes a low reaction temperature to suppress the competing E1 pathway.

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMolesNotes
This compoundC₆H₁₃I212.075.30 g0.025Substrate
Ethanol (Absolute)C₂H₅OH46.0750 mL~0.85Solvent/Nucleophile
Sodium Bicarbonate (Sat. Sol.)NaHCO₃-30 mL-For workup
Anhydrous Magnesium SulfateMgSO₄-~2 g-Drying agent

Step-by-Step Methodology

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of absolute ethanol.

  • Temperature Control: Place the flask in an ice-water bath and allow the ethanol to cool to approximately 0-5 °C.

  • Initiation: While stirring, slowly add 5.30 g (0.025 mol) of this compound to the cold ethanol. Loosely cap the flask.

  • Reaction: Maintain the reaction at 0-5 °C and continue stirring. Monitor the reaction progress by taking small aliquots every 30-60 minutes and analyzing via Gas Chromatography (GC) or Thin Layer Chromatography (TLC) (Stain: Permanganate). The reaction is slow at this temperature and may require several hours.

  • Workup: Once the reaction has reached completion (or sufficient conversion), pour the mixture into a separatory funnel containing 100 mL of cold deionized water.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layer with 30 mL of saturated sodium bicarbonate solution to neutralize any HI formed, followed by 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via fractional distillation or column chromatography to isolate the 2-ethoxy-2,3-dimethylbutane.[16]

Protocol 2: Synthesis of 2,3-Dimethyl-2-butene (E1 Favored)

This protocol uses elevated temperature (reflux) to maximize the formation of the elimination product.

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMolesNotes
This compoundC₆H₁₃I212.075.30 g0.025Substrate
Ethanol (Absolute)C₂H₅OH46.0750 mL~0.85Solvent/Base
Sodium Bicarbonate (Sat. Sol.)NaHCO₃-30 mL-For workup
Anhydrous Magnesium SulfateMgSO₄-~2 g-Drying agent

Step-by-Step Methodology

  • Reaction Setup: To a 100 mL round-bottom flask, add 5.30 g (0.025 mol) of this compound, 50 mL of absolute ethanol, and a magnetic stir bar.

  • Reflux: Attach a reflux condenser to the flask and place it in a heating mantle.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain a gentle boil with stirring. The increased temperature significantly favors the E1 pathway.[1]

  • Monitoring: Monitor the reaction progress via GC, observing the disappearance of the starting material and the appearance of the alkene and ether products. The reaction should proceed much faster than in Protocol 1.

  • Workup and Purification: Follow the same workup, extraction, washing, and drying steps (5-9) as described in Protocol 1. Due to the high volatility of the alkene product, care should be taken during solvent removal. Fractional distillation is highly effective for separating the low-boiling alkene from the higher-boiling ether and any unreacted starting material.

Visualization of Mechanisms and Workflow

A clear understanding of the mechanistic steps and experimental sequence is critical for successful execution and interpretation.

Detailed Mechanism cluster_main Shared Pathway cluster_sn1 Sₙ1 Pathway cluster_e1 E1 Pathway Start This compound TS1 Transition State 1 Start->TS1 Slow, Rate- Determining Carbocation Tertiary Carbocation Intermediate TS1->Carbocation - I⁻ Oxonium Oxonium Ion Carbocation->Oxonium Fast Attack by EtOH TS2_E1 Transition State 2 Carbocation->TS2_E1 Fast EtOH as Base SN1_Product 2-Ethoxy-2,3-dimethylbutane Oxonium->SN1_Product Fast Deprotonation by EtOH E1_Product 2,3-Dimethyl-2-butene TS2_E1->E1_Product - EtOH₂⁺

Caption: Detailed mechanistic steps for the competing Sₙ1 and E1 reactions.

Experimental Workflow Setup 1. Reaction Setup (Substrate + Alcohol) Temp 2. Temperature Control (Low Temp for Sₙ1 / High Temp for E1) Setup->Temp Monitor 3. Reaction Monitoring (GC / TLC) Temp->Monitor Workup 4. Aqueous Workup (Quench & Extract) Monitor->Workup Purify 5. Purification (Distillation / Chromatography) Workup->Purify Analyze 6. Product Analysis (NMR, IR, MS) Purify->Analyze

Caption: General experimental workflow for solvolysis and product analysis.

Analytical Characterization

Confirmation of the product identity and assessment of the product ratio require standard analytical techniques.

Expected Analytical Data for Major Products

Compound¹H NMR (δ, ppm, expected)¹³C NMR (δ, ppm, expected)IR (cm⁻¹)
2-Ethoxy-2,3-dimethylbutane ~3.4 (q, 2H, -OCH₂-), ~1.8 (sept, 1H), ~1.1 (t, 3H, -OCH₂CH₃), ~1.0 (s, 6H), ~0.9 (d, 6H)~78 (C-O), ~58 (-OCH₂-), ~35, ~25, ~18, ~16Strong C-O stretch at ~1080-1150
2,3-Dimethyl-2-butene ~1.7 (s, 12H)~125 (C=C), ~20 (-CH₃)C=C stretch at ~1670 (weak/absent due to symmetry), =C-H bend at ~800-840

Analytical Methods

  • Gas Chromatography (GC): An excellent method for determining the ratio of substitution to elimination products in the crude reaction mixture.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are definitive for structural elucidation of the purified products.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the strong C-O ether stretch in the Sₙ1 product or its absence in the E1 product.[17][18]

Conclusion

The reaction of this compound with alcohols is a highly instructive system that demonstrates the fundamental principles of Sₙ1 and E1 competition. By understanding the shared carbocation intermediate and the thermodynamic factors that differentiate the two pathways, researchers can effectively control the reaction outcome. The application of low temperatures favors the formation of the Sₙ1 ether product, while elevated temperatures strongly promote the E1 pathway to yield the Zaitsev alkene as the major product. The protocols and analytical guidelines presented here provide a robust framework for the synthesis and characterization of these compounds in a research setting.

References

Application Notes for 2-Iodo-2,3-dimethylbutane: A Guide for Synthetic and Mechanistic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Profile of a Sterically Congested Alkyl Iodide

In the landscape of organic chemistry, 2-Iodo-2,3-dimethylbutane stands out as a valuable substrate for both synthetic applications and the study of reaction mechanisms. As a tertiary alkyl iodide, its reactivity is dominated by the inherent steric hindrance surrounding the carbon-iodine bond and the exceptional stability of the tertiary carbocation it can generate. The bulky 2,3-dimethylbutyl group, often referred to as the "t-hexyl" group, provides a unique structural motif.

This guide provides an in-depth exploration of the applications of this compound. Moving beyond simple reaction lists, we will delve into the mechanistic underpinnings that dictate its behavior in various chemical environments. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage the distinct properties of this compound for molecular design and synthesis.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, reaction setup, and product characterization.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms t-Hexyl iodide, 2,3-Dimethyl-2-iodobutanePubChem[1]
CAS Number 594-59-2PubChem[1]
Molecular Formula C₆H₁₃IPubChem[1]
Molecular Weight 212.07 g/mol PubChem[1]
Appearance Liquid (presumed)
SMILES CC(C)C(C)(C)IPubChem[1]
InChIKey PRNFUXYRTWHXNG-UHFFFAOYSA-NPubChem[1]

Part 1: A Model Substrate for Mechanistic Exploration

The structure of this compound makes it an excellent model compound for teaching and exploring the competition between substitution and elimination reactions. Its inability to undergo Sₙ2 reactions due to steric hindrance simplifies the mechanistic landscape, allowing for a focused study of E1, E2, and Sₙ1 pathways.

Application 1: Probing Elimination Reaction Pathways (E1/E2)

As a tertiary alkyl halide, this compound readily undergoes elimination reactions when treated with a base. The choice of base and reaction conditions can favor either the E1 or E2 mechanism, though with a tertiary substrate, the pathways often compete. Heating, in particular, favors elimination over substitution.

Causality Behind Experimental Choices:

  • Substrate: A tertiary iodide is chosen because iodine is an excellent leaving group, and the tertiary nature of the substrate leads to a stable, highly substituted alkene product.

  • Base/Solvent: A bulky, non-nucleophilic base like potassium tert-butoxide in its conjugate acid solvent (tert-butanol) is ideal for promoting elimination. The bulkiness of the base disfavors any potential substitution side reactions and preferentially abstracts a sterically accessible proton.

  • Temperature: Higher temperatures provide the necessary activation energy for the elimination pathway and entropically favor the formation of multiple products (alkene, base, and leaving group) from a single reactant.

Protocol 1: Synthesis of 2,3-Dimethylbut-2-ene via E2 Elimination

This protocol details the dehydroiodination of this compound to yield the Zaitsev product, 2,3-dimethylbut-2-ene, as the major product.

Materials and Reagents:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tert-butanol (t-BuOH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen), add anhydrous tert-butanol.

  • Base Addition: Carefully add potassium tert-butoxide (1.5 equivalents) to the solvent and stir until it is fully dissolved.

  • Substrate Addition: Add this compound (1.0 equivalent) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82-83 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. Due to the volatility of the product alkene, use minimal heat during evaporation.

  • Purification: The crude product can be purified by simple distillation to yield pure 2,3-dimethylbut-2-ene.

E2 Mechanism for the dehydroiodination of this compound.

Part 2: Key Applications in Organic Synthesis

Beyond its use in mechanistic studies, this compound is a valuable reagent for constructing complex molecules, either by being synthesized itself via rearrangement or by acting as an alkylating agent to introduce the sterically demanding t-hexyl group.

Application 2: Synthesis via Carbocation Rearrangement

The synthesis of this compound is a classic textbook example of a carbocation rearrangement. The reaction of hydrogen iodide (HI) with 3,3-dimethylbut-1-ene proceeds via a Markovnikov addition to form a secondary carbocation, which then rapidly rearranges via a 1,2-methyl shift to a more stable tertiary carbocation. Subsequent attack by the iodide ion yields the final product.[2]

Causality Behind Experimental Choices:

  • Alkene Choice: 3,3-dimethylbut-1-ene is specifically chosen because its structure allows for the formation of a secondary carbocation adjacent to a quaternary carbon, the perfect setup for a stabilizing rearrangement.

  • Reagent: Hydrogen iodide is used as the iodine is a good nucleophile and HI is a strong acid, capable of protonating the alkene to initiate the reaction.

Protocol 2: Synthesis of this compound from 3,3-Dimethylbut-1-ene

This protocol describes the hydrohalogenation of 3,3-dimethylbut-1-ene, which proceeds with a 1,2-methyl shift to yield this compound as the major product.

Materials and Reagents:

  • 3,3-Dimethylbut-1-ene

  • Hydroiodic acid (HI, 57% in water, or anhydrous HI gas)

  • Anhydrous diethyl ether or dichloromethane (if using HI gas)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask cooled in an ice bath (0 °C), place a solution of 3,3-dimethylbut-1-ene (1.0 equivalent) in a suitable solvent like diethyl ether.

  • HI Addition: Slowly bubble anhydrous hydrogen iodide gas through the solution OR add concentrated hydroiodic acid (1.2 equivalents) dropwise with vigorous stirring. Maintain the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Quench the reaction by pouring the mixture into cold water.

  • Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated Na₂S₂O₃ solution (to remove excess iodine), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation.

Rearrangement_Mechanism Alkene 3,3-Dimethylbut-1-ene Carbocation_2 Secondary Carbocation (Less Stable) Alkene->Carbocation_2 Protonation by HI H_I H-I Carbocation_3 Tertiary Carbocation (More Stable) Carbocation_2->Carbocation_3 1,2-Methyl Shift Product This compound (Major Product) Carbocation_3->Product Nucleophilic Attack by I⁻ I_ion I⁻

Mechanism of HI addition to 3,3-dimethylbut-1-ene.
Application 3: Introduction of a Bulky Alkyl Group via Friedel-Crafts Alkylation

The t-hexyl group of this compound can be attached to an aromatic ring through a Friedel-Crafts alkylation reaction.[3][4] This reaction utilizes a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate the tertiary carbocation, which then acts as the electrophile.

Causality Behind Experimental Choices:

  • Lewis Acid: A strong Lewis acid like AlCl₃ is required to polarize the C-I bond, facilitating its cleavage to form the highly electrophilic tertiary carbocation.[5]

  • Aromatic Substrate: Electron-rich aromatic compounds (e.g., toluene, anisole) are more reactive than benzene. Deactivated rings (e.g., nitrobenzene) are generally unreactive.

  • Rearrangements: It is crucial to note that while the tertiary carbocation from this compound is already stable, other alkyl halides used in Friedel-Crafts reactions often rearrange to form more stable carbocations.[6] In this specific case, the initial carbocation is the most stable one possible, minimizing side products from rearrangement of the alkylating agent itself.

Representative Protocol 3: Friedel-Crafts Alkylation of Benzene

This protocol provides a general method for the alkylation of benzene with this compound.

Materials and Reagents:

  • Anhydrous benzene (serves as solvent and reactant)

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous calcium chloride (CaCl₂)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap, add anhydrous benzene and cool the flask in an ice bath.

  • Catalyst Addition: Carefully add anhydrous AlCl₃ (1.1 equivalents) portion-wise to the stirred benzene.

  • Substrate Addition: Add this compound (1.0 equivalent) dropwise from the dropping funnel over 30 minutes, maintaining a low temperature.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction will generate HI gas, which should be neutralized in the trap.

  • Work-up: Slowly and carefully pour the reaction mixture over crushed ice and dilute HCl. This will decompose the aluminum chloride complex.

  • Extraction: Transfer to a separatory funnel. The organic layer (benzene) will separate. Wash the organic layer with dilute HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous CaCl₂, filter, and remove the excess benzene by distillation.

  • Purification: The resulting t-hexylbenzene can be purified by vacuum distillation.

FC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents This compound + Anhydrous Benzene Mix Combine reagents and catalyst at 0°C Reagents->Mix Catalyst Anhydrous AlCl₃ Catalyst->Mix Stir Stir at RT (2-4 hours) Mix->Stir Quench Quench with ice/HCl Stir->Quench Extract Separate & Wash Organic Layer Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Vacuum Distillation Dry->Purify Product t-Hexylbenzene Purify->Product

Experimental workflow for Friedel-Crafts alkylation.

Part 3: Potential Applications in Radical Chemistry

While less documented than its ionic reactions, the carbon-iodine bond in this compound is relatively weak and susceptible to homolytic cleavage, opening up potential applications in radical chemistry.

Homolytic Cleavage: The C-I bond can be cleaved using heat or light (photolysis) to generate a 2,3-dimethylbut-2-yl radical, a stable tertiary radical.

Potential Roles:

  • Radical Initiator: At elevated temperatures, it could potentially serve as an initiator for polymerization or other radical chain reactions, analogous to AIBN or benzoyl peroxide. The bulky nature of the resulting radical could offer unique selectivity.

  • Radical Trap: The tertiary radical generated could participate in radical-radical coupling reactions, acting as a terminating agent or a trap for other radical intermediates in a reaction mixture. This can be useful in mechanistic studies to identify transient radical species.

These applications are largely exploratory but are founded on the fundamental principles of radical reactivity and the known behavior of alkyl iodides.

Homolytic cleavage of the C-I bond and radical trapping.

Conclusion

This compound is more than a simple alkyl halide; it is a versatile tool for the modern organic chemist. Its sterically congested structure and the stability of its corresponding carbocation and radical intermediates make it an ideal substrate for a range of applications. From elucidating the fundamental principles of reaction mechanisms to the strategic introduction of bulky functional groups in complex syntheses, this compound offers a predictable yet powerful platform for chemical innovation. Understanding the causality behind its reactivity allows researchers to harness its unique properties to achieve specific synthetic goals and to further probe the intricate pathways of organic reactions.

References

Application Notes and Protocols: 2-Iodo-2,3-dimethylbutane in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Steric Hindrance in Modern Drug Design

In the intricate landscape of pharmaceutical development, the modulation of a drug candidate's pharmacokinetic and pharmacodynamic profile is paramount. The introduction of sterically hindered moieties, such as the tert-hexyl group, has emerged as a key strategy for medicinal chemists.[1][2] The bulky nature of these groups can profoundly influence a molecule's properties, from enhancing metabolic stability to tuning receptor-binding interactions.[1][3][4] 2-Iodo-2,3-dimethylbutane, a tertiary alkyl iodide, serves as a valuable precursor for incorporating the tert-hexyl group, offering a pathway to novel chemical entities with potentially superior therapeutic profiles.

This guide provides an in-depth exploration of this compound as a synthetic precursor in pharmaceutical research. We will delve into its synthesis, reactivity, and potential applications, offering detailed protocols for its use in the laboratory. The causality behind experimental choices will be elucidated, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₆H₁₃I[5]
Molecular Weight 212.07 g/mol [5]
CAS Number 594-59-2[5][6]
IUPAC Name This compound[5]
Synonyms tert-Hexyl iodide, 2,3-Dimethyl-2-iodobutane[5]

Application Notes: Leveraging the tert-Hexyl Moiety in Drug Discovery

The incorporation of the tert-hexyl group, facilitated by this compound, can offer several advantages in drug design:

  • Enhanced Metabolic Stability: The steric bulk of the tert-hexyl group can shield susceptible functional groups within a drug molecule from enzymatic degradation, particularly by cytochrome P450 enzymes.[3][4][7] This can lead to a longer plasma half-life and improved bioavailability.[1]

  • Increased Lipophilicity: The hydrophobic nature of the tert-hexyl group can increase the overall lipophilicity of a drug candidate.[1] This property is crucial for enhancing membrane permeability and improving absorption and distribution. However, excessive lipophilicity can lead to off-target effects and toxicity, requiring a balanced approach.[1]

  • Modulation of Receptor Binding: The size and shape of the tert-hexyl group can be exploited to optimize interactions within the binding pocket of a biological target.[3] It can either fill a hydrophobic pocket to increase binding affinity or introduce steric hindrance to prevent binding to off-target receptors, thereby improving selectivity.

  • Improved Pharmacokinetic Profiles: By influencing metabolic stability and lipophilicity, the introduction of a tert-hexyl group can lead to more favorable pharmacokinetic profiles, including reduced clearance and a more sustained therapeutic effect.[7]

Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of this compound in a research setting. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from the corresponding alcohol, 2,3-dimethyl-2-butanol, using an in-situ generated hydroiodic acid.

Materials:

  • 2,3-dimethyl-2-butanol

  • Sodium iodide (NaI)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethyl-2-butanol (1 equivalent) in dichloromethane.

  • Add sodium iodide (1.5 equivalents) to the solution and stir until partially dissolved.

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid (1.2 equivalents) dropwise to the cooled and stirring mixture. Caution: The reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution (to remove any remaining iodine), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.

  • Purify the crude product by vacuum distillation to obtain the pure tertiary alkyl iodide.

Diagram of Synthetic Workflow:

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants 2,3-dimethyl-2-butanol NaI, H₂SO₄, CH₂Cl₂ Reaction Reaction at 0°C to RT Reactants->Reaction Workup Aqueous Workup (NaHCO₃, Na₂S₂O₃, Brine) Reaction->Workup Purification Drying (MgSO₄) & Concentration Workup->Purification FinalProduct Pure this compound (via Vacuum Distillation) Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Protocol 2: Sₙ1 Alkylation of a Phenolic Precursor

This hypothetical protocol demonstrates the use of this compound to introduce a tert-hexyl ether linkage to a phenolic drug precursor, a common strategy to increase lipophilicity and block metabolic oxidation at the phenol. The reaction proceeds via an Sₙ1 mechanism due to the tertiary nature of the alkyl halide.[8][9][10][11][12]

Materials:

  • Phenolic precursor (e.g., 4-hydroxyacetanilide)

  • This compound

  • Silver nitrate (AgNO₃) (optional, to facilitate carbocation formation)[12]

  • A polar protic solvent (e.g., ethanol, methanol)[9][12]

  • A non-nucleophilic base (e.g., 2,6-lutidine)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the phenolic precursor (1 equivalent) and 2,6-lutidine (1.2 equivalents) in the chosen polar protic solvent in a round-bottom flask.

  • Add this compound (1.1 equivalents) to the solution.

  • If the reaction is slow, a catalytic amount of silver nitrate (0.1 equivalents) can be added to promote the formation of the tertiary carbocation by precipitating silver iodide.

  • Stir the reaction at a slightly elevated temperature (e.g., 40-50 °C) and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If silver nitrate was used, filter the mixture to remove the silver iodide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the desired tert-hexyl ether.

Diagram of Sₙ1 Reaction Mechanism:

SN1_Mechanism cluster_mechanism Sₙ1 Alkylation Mechanism Substrate This compound Carbocation tert-Hexyl Carbocation (Planar Intermediate) Substrate->Carbocation Step 1: Loss of I⁻ (slow) Product_Protonated Protonated Ether Intermediate Carbocation->Product_Protonated Step 2: Nucleophilic Attack (fast) Nucleophile Phenolic Precursor (Ar-OH) Nucleophile->Carbocation Final_Product tert-Hexyl Aryl Ether Product_Protonated->Final_Product Step 3: Deprotonation

Caption: Mechanism of Sₙ1 alkylation with this compound.

Protocol 3: E1/E2 Elimination to Form a Sterically Hindered Alkene

In the presence of a strong, non-nucleophilic base, this compound will undergo elimination to form 2,3-dimethyl-2-butene and 2,3-dimethyl-1-butene.[13][14][15][16][17] This protocol can be used to generate a sterically hindered alkene, which can be a valuable intermediate in further synthetic transformations. The choice of a bulky base can favor the less substituted Hofmann product.

Materials:

  • This compound

  • A strong, non-nucleophilic base (e.g., potassium tert-butoxide, DBU)

  • A suitable aprotic solvent (e.g., THF, DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add the strong base (1.5 equivalents) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to avoid evaporation of the volatile alkene products.

  • The ratio of Zaitsev (more substituted) to Hofmann (less substituted) product can be determined by ¹H NMR or GC analysis.

Diagram of E1/E2 Elimination Pathways:

Elimination_Pathways cluster_elimination Elimination Pathways Substrate This compound Zaitsev 2,3-Dimethyl-2-butene (Zaitsev Product - Major) Substrate->Zaitsev Hofmann 2,3-Dimethyl-1-butene (Hofmann Product - Minor) Substrate->Hofmann Base Strong Base Base->Substrate Proton Abstraction

Caption: Competing elimination pathways for this compound.

Safety and Handling

Alkyl iodides, including this compound, should be handled with care due to their potential toxicity and reactivity.[18][19][20][21]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are recommended).[18]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[18]

  • Storage: Store this compound in a cool, dry, and dark place in a tightly sealed container to prevent decomposition. It is light-sensitive.[19]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

  • Spill and Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous chemical waste according to local regulations. Do not discharge into drains.

  • First Aid:

    • Inhalation: Move to fresh air. Seek medical attention if symptoms persist.[18]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[18]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[18]

    • Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[18]

Conclusion

This compound is a valuable synthetic precursor for the introduction of the sterically demanding tert-hexyl group into pharmaceutical candidates. Its use can significantly impact the metabolic stability, lipophilicity, and receptor-binding properties of a molecule, offering a powerful tool for drug optimization. The protocols and application notes provided herein offer a foundational guide for researchers to explore the potential of this versatile building block in their drug discovery programs. As with all chemical reagents, a thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and safe implementation in the laboratory.

References

1H and 13C NMR analysis of 2-Iodo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Spectroscopic Analysis of 2-Iodo-2,3-dimethylbutane using ¹H and ¹³C Nuclear Magnetic Resonance (NMR)

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, offering unparalleled insight into the molecular structure of organic compounds.[1][2] This application note provides a detailed guide to the ¹H and ¹³C NMR analysis of this compound, a tertiary haloalkane. By examining the chemical shifts, signal integrations, and spin-spin coupling patterns, a complete structural assignment can be achieved. This document is intended for researchers and scientists in chemical and pharmaceutical development, offering both theoretical background and practical, field-proven protocols for acquiring and interpreting high-quality NMR data.

The structural elucidation of halogenated alkanes is crucial for understanding their reactivity and for quality control in synthesis. The protocols and analysis herein are designed to be self-validating, ensuring a high degree of confidence in the final structural determination.

Molecular Structure and Symmetry Analysis

The first step in any NMR analysis is a thorough examination of the molecule's structure to predict the number of chemically distinct nuclei. This compound (C₆H₁₃I) possesses a degree of symmetry that simplifies its expected spectra.[3][4]

  • ¹H NMR Prediction : The molecule contains three distinct proton environments.

    • Hₐ : The six protons of the two methyl groups attached to carbon C3 are chemically equivalent due to free rotation.

    • Hₑ : The single proton on the C3 methine carbon.

    • Hₒ : The six protons of the two methyl groups on carbon C2 are equivalent. These are deshielded by the adjacent electronegative iodine atom.

  • ¹³C NMR Prediction : The molecule has four distinct carbon environments.

    • C₁ : The two equivalent methyl carbons attached to C3.

    • C₂ : The methine carbon at the C3 position.

    • C₃ : The two equivalent methyl carbons attached to C2.

    • C₄ : The quaternary carbon at the C2 position, which is directly bonded to the iodine atom.

Caption: Molecular structure of this compound with non-equivalent carbons and protons labeled.

Experimental Protocols

The acquisition of high-quality, high-resolution NMR spectra is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[1][5]

Protocol 1: Sample Preparation

A homogeneous solution free of particulate matter is essential for optimal magnetic field shimming and spectral resolution.[1]

  • Weigh Analyte : Accurately weigh the sample.

    • For ¹H NMR : 1-10 mg is typically sufficient.[6]

    • For ¹³C NMR : A higher concentration of 20-50 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C isotope.[1][7]

  • Select Solvent : Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a standard choice for nonpolar organic compounds.[7][8] The deuterium signal is used by the spectrometer for field-frequency locking.

  • Dissolution : Dissolve the weighed analyte in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[7] Gentle vortexing can aid dissolution.

  • Filtration & Transfer : To remove any suspended solids, filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a clean, dry 5 mm NMR tube. Do not use cotton wool, as impurities can be leached by the solvent.

  • Capping and Cleaning : Cap the NMR tube securely to prevent solvent evaporation.[7] Thoroughly wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust before insertion into the spectrometer.[6]

Protocol 2: NMR Data Acquisition and Processing

The choice of acquisition parameters is critical for achieving good signal-to-noise and resolution. The values provided are typical for modern high-field NMR spectrometers (e.g., 400-500 MHz).

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Table 1: Recommended NMR Acquisition Parameters

Parameter¹H Experiment¹³C ExperimentRationale
Pulse Sequencezg30zgpg30A standard 30° pulse for ¹H reduces experiment time. Proton decoupling (pg) for ¹³C simplifies the spectrum to singlets and enhances signal via NOE.[5][9]
Spectral Width (sw)~15 ppm~220 ppmCovers the typical chemical shift range for organic molecules.[5]
Acquisition Time (aq)2-4 s1-2 sA longer acquisition time for ¹H provides better resolution.
Relaxation Delay (d1)1-2 s2-5 sAllows for near-complete relaxation of protons, ensuring more accurate integration. Longer delay for ¹³C is crucial for quaternary carbons.[5][10]
Number of Scans (NS)8-16128-1024+¹³C has low natural abundance (~1.1%), requiring significantly more scans to achieve an adequate signal-to-noise ratio.[5]

Data Processing Steps:

  • Fourier Transformation (FT) : The raw time-domain signal (Free Induction Decay or FID) is converted into a frequency-domain spectrum.[5]

  • Phase Correction : The spectrum is adjusted so that all peaks are in the positive absorptive phase.[5]

  • Baseline Correction : The baseline of the spectrum is mathematically flattened to ensure accurate peak integration.[5]

  • Integration and Peak Picking : For ¹H spectra, the area under each signal is integrated to determine the relative ratio of protons.[2] For both spectra, the precise chemical shift of each peak is determined.

Data Analysis and Interpretation

The combination of ¹H and ¹³C NMR data provides a robust and self-validating method for structural confirmation.

¹H NMR Spectrum Analysis

The ¹H spectrum is analyzed based on chemical shift, integration, and multiplicity.

Table 2: Predicted ¹H NMR Data for this compound

Signal LabelChemical Shift (δ, ppm) (Predicted)IntegrationMultiplicityAssignment
Hₐ~1.16HDoublet (d)(CH₃)₂CH-
Hₑ~2.21HSeptet (sept)(CH₃)₂CH-
Hₒ~1.96HSinglet (s)-C(I)(CH₃)₂
  • Chemical Shift : Protons on alkyl groups typically appear in the highly shielded region of 0.7-1.5 ppm.[11] The Hₒ protons are significantly deshielded (~1.9 ppm) due to the electron-withdrawing inductive effect of the adjacent iodine atom.[12] The Hₑ methine proton is also deshielded relative to the Hₐ methyl protons.

  • Integration : The relative peak areas are expected to be in a 6:1:6 ratio, corresponding directly to the number of protons in each unique environment (Hₐ, Hₑ, and Hₒ, respectively). This integration is a critical piece of evidence for validating the assignment.

  • Multiplicity (Splitting) : The splitting pattern is governed by the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons.[13]

    • The Hₐ signal is split into a doublet by the single adjacent Hₑ proton (1+1=2).

    • The Hₑ signal is split into a septet by the six equivalent adjacent Hₐ protons (6+1=7).

    • The Hₒ signal is a singlet because it has no adjacent protons (0+1=1).

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C spectrum provides information on the number of unique carbon environments and their electronic nature.

Table 3: Predicted ¹³C NMR Data for this compound

Signal LabelChemical Shift (δ, ppm) (Predicted)MultiplicityAssignment
C₁~25Singlet(C H₃)₂CH-
C₂~40Singlet(CH₃)₂C H-
C₃~35Singlet-C(I)(C H₃)₂
C₄~50Singlet-C (I)(CH₃)₂
  • Number of Signals : The presence of four distinct signals immediately confirms the molecular symmetry and the four unique carbon environments predicted earlier.[12][14]

  • Chemical Shift : The most notable feature is the significant downfield shift of the C₄ carbon. Carbons directly bonded to electronegative halogens like iodine are strongly deshielded.[15] In the analogous 2-iodo-2-methylpropane, the quaternary carbon appears at ~40.4 ppm, and the methyl carbons at 43.4 ppm, supporting the predicted shifts.[15] The other alkyl carbons (C₁, C₂, C₃) appear in their expected aliphatic regions.[11][16] The quaternary carbon C₄ signal is expected to be of lower intensity due to a longer relaxation time and the lack of Nuclear Overhauser Effect (NOE) enhancement.

References

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 2-Iodo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2-iodo-2,3-dimethylbutane. As a tertiary iodoalkane, its fragmentation is governed by the facile cleavage of the weak carbon-iodine bond and the formation of a stable tertiary carbocation. This guide will delve into the primary fragmentation pathways, predict the major fragment ions, and offer a standardized protocol for acquiring a mass spectrum of this and similar halogenated alkanes. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize mass spectrometry for structural elucidation.

Introduction: The Significance of Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structure of unknown compounds. Under electron ionization (EI), molecules are ionized to form a molecular ion (M+•), which then undergoes a series of fragmentation events to produce smaller, charged fragments. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. For halogenated compounds like this compound, the fragmentation patterns are highly predictable and informative, primarily dictated by the nature of the halogen and the structure of the alkyl group.

This compound (C₆H₁₃I), with a molecular weight of 212.07 g/mol , is a tertiary iodoalkane.[1][2] Its structure, featuring a bulky t-butyl-like group attached to the iodine atom, predetermines its fragmentation behavior. The analysis of its mass spectrum is a classic example of applying fundamental principles of physical organic chemistry to interpret complex analytical data.

Predicted Fragmentation Pathways of this compound

The fragmentation of the this compound molecular ion (m/z 212) is dominated by the cleavage of the weakest bond in the molecule, the carbon-iodine (C-I) bond. This is due to the lower bond dissociation energy of the C-I bond compared to C-C and C-H bonds.

Primary Fragmentation: α-Cleavage and the Formation of the Base Peak

The most prominent fragmentation pathway is the homolytic cleavage of the C-I bond, leading to the loss of an iodine radical (I•) and the formation of a highly stable tertiary carbocation.[3] This carbocation, 2,3-dimethylbutan-2-yl cation, is expected to be the base peak in the spectrum due to its significant stability.

  • [C₆H₁₃I]⁺• → [C₆H₁₃]⁺ + I•

  • m/z 212 → m/z 85 + 127

The stability of the resulting tertiary carbocation is the primary driving force for this fragmentation.

Secondary Fragmentation Pathways

While the formation of the m/z 85 cation is expected to be the dominant event, other fragmentation pathways are also possible, albeit leading to ions of lower abundance.

  • Cleavage of the C-C bond adjacent to the tertiary carbon: Fragmentation of the alkyl chain itself can occur. The loss of a methyl radical (•CH₃) from the molecular ion would result in a fragment at m/z 197. However, this is less favorable than C-I cleavage.

  • Loss of an isopropyl group: Cleavage of the bond between the two tertiary carbons can lead to the loss of an isopropyl radical (•C₃H₇), resulting in an iodine-containing fragment.

  • Formation of Iodine-containing Fragments: While less common, it is possible to observe a peak corresponding to the iodine cation [I]⁺ at m/z 127.[3] This occurs when the charge is retained by the iodine atom after the C-I bond scission. The elimination of a neutral alkene (isobutylene) and the formation of a hydrogen iodide radical cation [HI]⁺• at m/z 128 is another minor possibility.[3]

The overall predicted fragmentation is visually summarized in the workflow diagram below.

Fragmentation_Pattern cluster_main Primary Fragmentation cluster_fragments Resulting Fragment Ions M [C₆H₁₃I]⁺• (this compound) m/z = 212 F1 [C₆H₁₃]⁺ (2,3-dimethylbutan-2-yl cation) m/z = 85 (Base Peak) M->F1 - I• F2 [I]⁺ (Iodine cation) m/z = 127 M->F2 - C₆H₁₃• F3 [C₅H₁₀I]⁺ (Loss of CH₃) m/z = 197 M->F3 - CH₃• F4 [C₃H₆I]⁺ (Loss of C₃H₇) m/z = 169 M->F4 - C₃H₇•

Figure 1: Predicted fragmentation workflow for this compound.

Predicted Mass Spectrum Data

The following table summarizes the predicted key ions, their mass-to-charge ratio (m/z), and the proposed fragmentation mechanism for this compound.

m/zProposed Ion StructureFragmentation PathwayPredicted Relative Abundance
212[C₆H₁₃I]⁺•Molecular IonVery Low
197[C₅H₁₀I]⁺Loss of •CH₃ from M⁺•Low
169[C₃H₆I]⁺Loss of •C₃H₇ from M⁺•Low
127[I]⁺Cleavage of C-I bondLow to Moderate
85[C₆H₁₃]⁺Loss of I• from M⁺•100% (Base Peak)
43[C₃H₇]⁺Isopropyl cationModerate

Experimental Protocol: Acquisition of EI Mass Spectrum

This section provides a generalized protocol for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Materials and Instrumentation
  • Sample: this compound, dissolved in a volatile solvent (e.g., dichloromethane or hexane) at a concentration of ~100 µg/mL.

  • Instrumentation: A standard GC-MS system equipped with an electron ionization source and a quadrupole mass analyzer.

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Instrument Parameters

Gas Chromatograph (GC) Conditions:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 2 minutes at 200 °C

Mass Spectrometer (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-300

  • Solvent Delay: 3 minutes

Figure 2: General workflow for GC-MS analysis of this compound.

Data Analysis and Interpretation
  • Identify the Molecular Ion Peak: Locate the peak with the highest m/z value, which should correspond to the molecular weight of the compound (m/z 212). Note that for highly branched alkanes, the molecular ion peak can be very weak or absent.

  • Identify the Base Peak: The most intense peak in the spectrum is the base peak (predicted to be at m/z 85).

  • Analyze Fragment Ions: Identify other significant peaks in the spectrum and propose their structures by calculating the mass differences from the molecular ion and other major fragments.

  • Confirm Isotopic Patterns: Since iodine is monoisotopic, there will be no characteristic M+2 peak as seen with chlorine or bromine containing compounds.[3]

Conclusion

The electron ionization mass spectrum of this compound is predicted to be dominated by the cleavage of the carbon-iodine bond, leading to the formation of a stable tertiary carbocation at m/z 85, which is expected to be the base peak. Understanding this primary fragmentation pathway, along with other minor fragmentation events, allows for the confident structural elucidation of this and similar tertiary iodoalkanes. The provided protocol offers a starting point for the reliable acquisition of mass spectral data for such compounds.

References

Application Notes and Protocols for the Solvolysis of 2-Iodo-2,3-dimethylbutane in Polar Protic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Unimolecular Journey of a Tertiary Alkyl Halide

The solvolysis of 2-iodo-2,3-dimethylbutane, a tertiary alkyl halide, in polar protic solvents serves as a quintessential model for investigating unimolecular nucleophilic substitution (SN1) and unimolecular elimination (E1) reactions. The inherent stability of the tertiary carbocation intermediate formed upon dissociation of the iodide leaving group dictates the reaction's progression, making it an ideal system for studying the profound influence of solvent polarity and nucleophilicity on reaction kinetics and product distribution. This guide provides an in-depth exploration of the theoretical underpinnings and practical methodologies for researchers, scientists, and drug development professionals engaged in mechanistic organic chemistry and process development. We will delve into the causality behind experimental choices, ensuring a robust and reproducible approach to studying this classic yet insightful reaction.

Theoretical Framework: The SN1/E1 Mechanistic Landscape

The solvolysis of this compound proceeds through a stepwise mechanism initiated by the rate-determining formation of a planar tertiary carbocation. This initial step is the energetic bottleneck of the reaction and is significantly influenced by the surrounding solvent environment. Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly adept at facilitating this ionization process. Their ability to form hydrogen bonds with the departing iodide anion and to solvate the nascent carbocation through ion-dipole interactions lowers the activation energy of this crucial first step.

Once formed, the carbocation intermediate is a highly reactive species that can undergo one of two competing pathways:

  • SN1 Pathway (Substitution): The solvent molecule, acting as a nucleophile, attacks the electrophilic carbocation. This results in the formation of a substitution product, which is subsequently deprotonated to yield the final alcohol or ether.

  • E1 Pathway (Elimination): The solvent molecule, acting as a base, abstracts a proton from a carbon atom adjacent to the carbocation center. This leads to the formation of an alkene. According to Zaitsev's rule, the more substituted alkene is generally the major elimination product due to its greater thermodynamic stability.

The ratio of substitution to elimination products is influenced by the nature of the solvent and the reaction temperature. Higher temperatures tend to favor the elimination pathway.

SN1_Mechanism sub This compound ts1 Transition State 1 sub->ts1 Slow, Rate- Determining Step carbocation Tertiary Carbocation Intermediate ts1->carbocation iodide Iodide Ion (I⁻) ts1->iodide ts2_sub Transition State 2 (Sub) carbocation->ts2_sub ts2_elim Transition State 2 (Elim) carbocation->ts2_elim solvent_nu Solvent (SOH) as Nucleophile solvent_nu->ts2_sub solvent_base Solvent (SOH) as Base solvent_base->ts2_elim oxonium Oxonium Ion product_sub Substitution Product (Alcohol/Ether) oxonium->product_sub Fast, Deprotonation protonated_solvent Protonated Solvent (SOH₂⁺) oxonium->protonated_solvent ts2_sub->oxonium Fast product_elim Elimination Product (Alkene) ts2_elim->product_elim Fast ts2_elim->protonated_solvent

Caption: The SN1/E1 mechanism for this compound solvolysis.

Experimental Protocols

Part 1: Kinetic Analysis of Solvolysis

This protocol outlines a method for determining the rate of solvolysis by monitoring the production of hydriodic acid (HI). The acid is neutralized with a standardized solution of sodium hydroxide, and an indicator is used to signal the consumption of the base.

Materials:

  • This compound (CAS 594-59-2)

  • Acetone (ACS grade)

  • Various polar protic solvents (e.g., ethanol, methanol, isopropanol, water)

  • Standardized 0.01 M Sodium Hydroxide (NaOH) solution

  • Bromothymol blue indicator solution

  • Volumetric flasks (100 mL)

  • Erlenmeyer flasks (125 mL)

  • Burette (50 mL)

  • Pipettes (various sizes)

  • Stopwatch

  • Constant temperature water bath

Safety Precautions:

  • Alkyl iodides are harmful if swallowed or inhaled and can cause skin and eye irritation. Handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Acetone is flammable. Keep away from open flames and ignition sources.

Protocol:

  • Solvent Preparation: Prepare different solvent mixtures by volume (e.g., 80:20 ethanol:water, 60:40 ethanol:water, 80:20 methanol:water). Ensure the total volume is sufficient for all planned kinetic runs.

  • Reaction Setup:

    • In a 125 mL Erlenmeyer flask, add 50 mL of the desired solvent mixture.

    • Add 3-4 drops of bromothymol blue indicator. The solution should be yellow (acidic) or green (neutral).

    • Add a precise volume of the standardized 0.01 M NaOH solution (e.g., 1.00 mL) to the flask. The solution should turn blue.

    • Place the flask in a constant temperature water bath (e.g., 25°C) and allow it to equilibrate for at least 10 minutes.

  • Initiation of Reaction:

    • Prepare a stock solution of 0.1 M this compound in acetone.

    • Rapidly add a known volume (e.g., 1.0 mL) of the this compound stock solution to the Erlenmeyer flask in the water bath.

    • Immediately start the stopwatch. Swirl the flask to ensure thorough mixing.

  • Data Collection:

    • Record the time it takes for the blue color of the indicator to disappear (turn yellow or green). This marks the point where the HI produced has neutralized the initial amount of NaOH.

    • Immediately add another precise aliquot of the NaOH solution (e.g., 1.00 mL) and record the time for the color to change again.

    • Repeat this process for several aliquots to obtain a series of time points for the reaction's progress.

Kinetic_Workflow cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis prep_solvent Prepare Solvent Mixture prep_flask Add Solvent, Indicator, and NaOH to Flask prep_solvent->prep_flask prep_temp Equilibrate in Water Bath prep_flask->prep_temp initiate Add Substrate Start Timer prep_temp->initiate prep_substrate Prepare Substrate Stock Solution observe Record Time for Color Change initiate->observe add_base Add Next Aliquot of NaOH observe->add_base repeat Repeat Observation add_base->repeat repeat->observe Yes plot Plot ln[RX] vs. Time repeat->plot No calculate Calculate Rate Constant (k) plot->calculate

Caption: Workflow for the kinetic analysis of solvolysis.

Part 2: Product Analysis by Gas Chromatography (GC)

Objective: To determine the ratio of substitution and elimination products formed during the solvolysis.

Protocol:

  • Reaction: In a sealed vial, react 0.1 mmol of this compound with 5 mL of the desired polar protic solvent at a controlled temperature for a period sufficient for the reaction to go to completion (determined from kinetic studies or left for 24-48 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add 5 mL of diethyl ether and 5 mL of water.

    • Shake the vial and allow the layers to separate.

    • Carefully remove the organic (ether) layer, which contains the products.

    • Dry the organic layer over anhydrous sodium sulfate.

  • GC Analysis:

    • Inject a sample of the dried organic layer into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5 or equivalent) and a flame ionization detector (FID).

    • The relative peak areas of the substitution and elimination products can be used to determine their ratio, assuming similar response factors.

Data Analysis and Interpretation

Kinetic Data

The solvolysis of this compound follows first-order kinetics. The rate law is given by:

Rate = k [R-I]

Where k is the first-order rate constant and [R-I] is the concentration of this compound.

A plot of ln[R-I] versus time will yield a straight line with a slope of -k. The concentration of the alkyl iodide at each time point can be calculated from the amount of NaOH consumed.

Table 1: Representative Kinetic Data for Solvolysis in Different Solvents at 25°C

Solvent (v/v)Dielectric Constant (approx.)Relative Rate Constant (krel)
80% Ethanol / 20% Water651.00
60% Ethanol / 20% Water550.45
80% Methanol / 20% Water691.80
50% Acetic Acid / 50% Water410.15

Note: The data presented are illustrative and represent typical trends. Actual values must be determined experimentally.

Thermodynamic Analysis

By conducting the kinetic experiments at different temperatures, the activation energy (Ea) can be determined using the Arrhenius equation:

ln(k) = -Ea/R(1/T) + ln(A)

A plot of ln(k) versus 1/T (Arrhenius plot) gives a straight line with a slope of -Ea/R. Further analysis using the Eyring equation can provide insights into the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.

Pro-Tips and Troubleshooting

  • Temperature Control: Maintaining a constant temperature is critical for accurate kinetic data. Use a circulating water bath for best results.

  • Purity of Substrate: Ensure the this compound is pure, as impurities can affect the reaction rate.

  • Indicator Choice: The pKa of the indicator should be appropriate for the solvent system used. Bromothymol blue is suitable for aqueous alcohol mixtures.

  • Product Identification: For GC analysis, authentic samples of the expected products may be needed for peak identification and calibration.

  • Elimination vs. Substitution: Be aware that the ratio of elimination to substitution products can be sensitive to the solvent's basicity and the reaction temperature.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tertiary Alkyl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of tertiary alkyl halides. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in these often-nuanced transformations. Here, we address common experimental issues through a series of troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles to empower you to solve problems effectively at the bench.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis of tertiary alkyl halides. Each entry details the symptoms, underlying causes, and actionable solutions.

Problem 1: My reaction is yielding a significant amount of alkene instead of the desired tertiary alkyl halide.

Symptom: You are attempting a substitution reaction, likely from a tertiary alcohol or alkyl halide, but NMR or GC-MS analysis shows that one or more alkene isomers are the major products.

Possible Cause & Solution:

This is a classic case of competing elimination reactions (E1 and E2) winning out over the desired substitution reaction (Sₙ1).[1] Tertiary substrates are highly prone to elimination for two key reasons:

  • Carbocation Stability: Sₙ1 and E1 reactions share a common intermediate: a stable tertiary carbocation.[2][3] Once formed, this carbocation can either be trapped by a nucleophile (Sₙ1) or lose an adjacent proton to form an alkene (E1).

  • Steric Hindrance: The bulky nature of tertiary substrates makes them poor candidates for Sₙ2 reactions. If a strong, sterically hindered base is used, it will more easily abstract a proton from the periphery of the molecule (E2 elimination) than perform a backside attack on the sterically shielded carbon center.[4][5]

Troubleshooting Steps:

  • Lower the Temperature: Elimination reactions generally have a higher activation energy than substitution reactions and are more entropically favored (more products are formed).[6] Therefore, lowering the reaction temperature will kinetically favor the Sₙ1 pathway over the E1 pathway.[7]

  • Choose a Weaker, Less-Hindered Base/Nucleophile: If you are starting with a tertiary halide, avoid strong, bulky bases like potassium tert-butoxide, as they are designed to promote E2 elimination.[8] When converting a tertiary alcohol, using a hydrohalic acid (like HCl or HBr) is standard, where the halide ion is a weak base but a reasonably good nucleophile for trapping the carbocation.[9][10]

  • Solvent Choice: Use a polar protic solvent (e.g., water, ethanol). These solvents are excellent at stabilizing the carbocation intermediate, which is crucial for the Sₙ1 pathway.[3][11] They also solvate the nucleophile, which can temper its basicity and reduce the rate of E1/E2 reactions.

Decision Workflow: Substitution vs. Elimination

G start High Alkene Yield Detected temp Is the reaction temperature elevated? start->temp base Are you using a strong or bulky base? temp->base No sol_temp Action: Lower the temperature to favor Sₙ1 kinetically. temp->sol_temp Yes solvent Is the solvent non-polar or aprotic? base->solvent No sol_base Action: Switch to a weak, non-bulky nucleophile (e.g., H₂O, ROH, or halide ions from HX). base->sol_base Yes sol_solvent Action: Use a polar protic solvent (e.g., water, ethanol) to stabilize the carbocation. solvent->sol_solvent Yes

Caption: Troubleshooting workflow for minimizing alkene byproducts.

Problem 2: My synthesis from a secondary alcohol is yielding a rearranged tertiary alkyl halide.

Symptom: You are attempting to synthesize a secondary alkyl halide from a secondary alcohol using a hydrogen halide (e.g., HBr), but you isolate a tertiary alkyl halide product with a different carbon skeleton.

Possible Cause & Solution:

This issue is a direct consequence of a carbocation rearrangement .[12] The reaction of secondary alcohols with hydrogen halides proceeds via an Sₙ1 mechanism, which involves the formation of a secondary carbocation intermediate.[13] If a more stable tertiary carbocation can be formed by shifting an adjacent hydride (H⁻) or alkyl group, this rearrangement will occur rapidly before the halide nucleophile can attack.[14][15] The driving force is the increased stability of a tertiary carbocation over a secondary one.[16]

Troubleshooting Steps:

  • Avoid Protic Acids (HX): The use of strong protic acids like HCl or HBr is the root cause of the carbocation formation. To avoid rearrangement, you must use a method that proceeds via an Sₙ2 pathway, which does not involve a carbocation intermediate.

  • Use SOCl₂ or PBr₃: For converting secondary alcohols to alkyl chlorides or bromides, respectively, thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are the reagents of choice.[10][17] These reagents first convert the alcohol's hydroxyl group into an excellent leaving group (a chlorosulfite or bromophosphite ester). The halide ion generated in situ then displaces this group via a backside Sₙ2 attack, leading to inversion of stereochemistry and, crucially, no rearrangement.[17] It's important to note that these reagents do not work well for tertiary alcohols due to steric hindrance.[18]

Table 1: Reagent Selection to Avoid Rearrangements in Alcohol to Alkyl Halide Conversions
Starting AlcoholDesired ProductReagent to AVOID (Promotes Rearrangement)Recommended Reagent (Prevents Rearrangement)Mechanism
SecondarySecondary Alkyl ChlorideHClThionyl Chloride (SOCl₂)Sₙ2
SecondarySecondary Alkyl BromideHBrPhosphorus Tribromide (PBr₃)Sₙ2
Hindered PrimaryPrimary Alkyl HalideHXSOCl₂ or PBr₃Sₙ2
Problem 3: My free-radical halogenation of an alkane is non-selective and gives a mixture of products.

Symptom: You are attempting to install a halogen at a tertiary carbon of an alkane using Cl₂ or Br₂ and UV light, but you obtain a mixture of primary, secondary, and tertiary alkyl halides.

Possible Cause & Solution:

Free-radical halogenation proceeds via a radical chain mechanism. The selectivity of the reaction depends on the stability of the radical intermediate formed during the hydrogen abstraction step (tertiary > secondary > primary). However, the reactivity of the halogen radical also plays a critical role.

  • Chlorine Radicals (Cl•): A chlorine radical is highly reactive and less selective. It will abstract primary, secondary, and tertiary hydrogens at competitive rates, leading to a product mixture that often reflects the statistical abundance of each type of hydrogen.[19][20]

  • Bromine Radicals (Br•): A bromine radical is significantly less reactive and therefore much more selective.[21] According to the Hammond postulate, the transition state for hydrogen abstraction by bromine resembles the alkyl radical product. This means the reaction is highly sensitive to the stability of the radical being formed, and bromination will occur almost exclusively at the tertiary position, which forms the most stable radical.[20]

Troubleshooting Steps:

  • Switch to Bromine: To achieve high regioselectivity for the tertiary position, use bromine (Br₂) and UV light or a radical initiator like AIBN instead of chlorine (Cl₂).[20][22]

Table 2: Relative Selectivity in Free-Radical Halogenation
HalogenPrimary C-H (1°)Secondary C-H (2°)Tertiary C-H (3°)Selectivity Profile
Chlorination 13.95.2Low Selectivity
Bromination 1821640High Selectivity

Data adapted from various organic chemistry resources reflecting typical selectivities at room temperature.

Frequently Asked Questions (FAQs)

FAQ 1: Why is the Sₙ2 reaction not a viable pathway for synthesizing tertiary alkyl halides?

The Sₙ2 (substitution nucleophilic bimolecular) reaction is a single-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs.[1] This mechanism requires the nucleophile to approach the carbon from the "backside"—180 degrees opposite to the leaving group. In a tertiary substrate, the central carbon is bonded to three other alkyl groups. These groups create significant steric hindrance , effectively blocking the nucleophile's path for a backside attack.[23] Consequently, the activation energy for an Sₙ2 reaction on a tertiary substrate is prohibitively high, and the reaction does not occur.[24] Tertiary alkyl halides react almost exclusively through Sₙ1 and E1/E2 mechanisms.[23][25]

FAQ 2: How do I choose the best starting material for my target tertiary alkyl halide?

The optimal starting material depends on what is commercially available, cost-effective, and compatible with other functional groups in your molecule.

Synthetic Route Selection

G start Goal: Synthesize a Tertiary Alkyl Halide sm1 Starting Material: Tertiary Alcohol start->sm1 sm2 Starting Material: Alkene start->sm2 sm3 Starting Material: Alkane with a 3° C-H start->sm3 reagent1 Reagent: HX (HCl, HBr) Mechanism: Sₙ1 sm1->reagent1 reagent2 Reagent: HX (HCl, HBr, HI) Mechanism: Electrophilic Addition sm2->reagent2 reagent3 Reagent: Br₂ + UV light Mechanism: Free-Radical sm3->reagent3 pros1 Pros: High-yielding, straightforward. Cons: Acidic, risk of E1 elimination. reagent1->pros1 pros2 Pros: Markovnikov regioselectivity. Cons: Risk of carbocation rearrangement. reagent2->pros2 pros3 Pros: Directly functionalizes C-H bond. Cons: Only selective with bromine; harsh conditions. reagent3->pros3

Caption: Decision tree for selecting a synthetic route to tertiary alkyl halides.

  • From Tertiary Alcohols: This is often the most reliable and common method.[10] Tertiary alcohols react rapidly with hydrogen halides (HCl, HBr) via an Sₙ1 mechanism to give the corresponding tertiary alkyl halide.[17][26] The reaction is generally clean, and since the tertiary carbocation is already the most stable, rearrangements are not a concern unless there is significant ring strain.[18]

  • From Alkenes: The hydrohalogenation of a suitably substituted alkene is an excellent method.[27] The reaction follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogens, and the halogen adds to the more substituted carbon, forming the tertiary halide.[28][29] A key advantage is that methods like alkoxymercuration-demercuration can be adapted to avoid carbocation rearrangements if an adjacent, more stable carbocation could form.[30]

  • From Alkanes: This is the most direct but often least practical method for complex molecules. Free-radical bromination can selectively functionalize a tertiary C-H bond.[20] However, the conditions (UV light, heat) are harsh and may not be compatible with sensitive functional groups.

FAQ 3: What specific conditions favor substitution (Sₙ1) over elimination (E1)?

While Sₙ1 and E1 reactions are always in competition, you can tip the balance in favor of substitution by carefully controlling the reaction conditions.

  • Low Temperature: As discussed in Troubleshooting Problem 1, lower temperatures disfavor the E1 pathway.[6]

  • Nucleophile Choice: Use a nucleophile that is also a weak base. Halide ions (Cl⁻, Br⁻, I⁻) are excellent examples. Water and alcohols also work well as nucleophiles in solvolysis reactions and are weak bases.[5][31]

  • Solvent: Polar protic solvents are essential. They stabilize the transition state leading to the carbocation and also solvate the leaving group, facilitating the Sₙ1 rate-determining step.[11]

FAQ 4: Are there methods to synthesize tertiary alkyl halides that completely avoid carbocation intermediates?

Yes, although they are less common than the standard alcohol and alkene routes.

  • From Alkanes via Free-Radical Bromination: As detailed earlier, this pathway proceeds through a tertiary radical intermediate, not a carbocation. It is highly selective for forming tertiary alkyl bromides.[22]

  • Ring-Opening Reactions: Specialized methods, such as the site-selective nucleophilic ring-opening of certain azetidinium salts with halide sources, can produce tertiary alkyl halides without involving free carbocations.[32]

  • Cross-Coupling Reactions: Advanced methods involving transition-metal catalysis (e.g., cobalt-catalyzed cross-coupling) can form C-C bonds at tertiary centers using tertiary alkyl Grignard reagents and alkyl halides, though this is for constructing more complex molecules rather than just installing a halide.[33][34]

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl Chloride from tert-Butyl Alcohol

This protocol demonstrates a classic Sₙ1 reaction for preparing a tertiary alkyl halide from a tertiary alcohol.[9]

  • Setup: In a fume hood, place a separatory funnel containing tert-butyl alcohol (1.0 eq). To the funnel, carefully add concentrated hydrochloric acid (~12 M, 2.5 eq.).

  • Reaction: Stopper the funnel and shake gently for 1-2 minutes, periodically venting to release pressure. The mixture will become cloudy and separate into two layers as the alkyl chloride forms. Let the funnel stand for 5-10 minutes to allow the layers to fully separate.

  • Workup: Drain the lower aqueous layer. Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid. Drain the aqueous layer again.

  • Drying & Isolation: Transfer the organic layer (the crude tert-butyl chloride) to a clean flask and dry it over anhydrous calcium chloride. Decant or filter the dried liquid to obtain the final product. Confirm purity via NMR spectroscopy.

Mechanism: Sₙ1 Conversion of a Tertiary Alcohol dot

// Nodes for structures tBuOH [label="t-Bu-OH"]; H_Cl [label="H-Cl"]; protonated_alcohol [label="t-Bu-OH₂⁺"]; water [label="H₂O"]; carbocation [label="t-Bu⁺"]; Cl_ion [label="Cl⁻"]; tBuCl [label="t-Bu-Cl"];

// Invisible nodes for layout invis1 [style=invis]; invis2 [style=invis]; invis3 [style=invis];

// Step 1: Protonation {rank=same; tBuOH; H_Cl;} tBuOH -> invis1 [label="Step 1: Protonation (fast)", arrowhead=none]; invis1 -> protonated_alcohol; H_Cl -> invis1 [arrowhead=none]; invis1 -> Cl_ion;

// Step 2: Loss of Leaving Group {rank=same; protonated_alcohol; invis2; carbocation; water;} protonated_alcohol -> invis2 [label="Step 2: Loss of H₂O (slow, RDS)", arrowhead=none]; invis2 -> carbocation; invis2 -> water;

// Step 3: Nucleophilic Attack {rank=same; carbocation; Cl_ion; invis3; tBuCl;} carbocation -> invis3 [label="Step 3: Nucleophilic Attack (fast)", arrowhead=none]; Cl_ion -> invis3 [arrowhead=none]; invis3 -> tBuCl; }

References

Technical Support Center: Purification of 2-Iodo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Iodo-2,3-dimethylbutane. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the purification of this versatile alkyl iodide. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification workflows.

Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?

A: The impurity profile of crude this compound is highly dependent on its synthetic route. However, several common impurities are frequently observed:

  • Elemental Iodine (I₂): Alkyl iodides are susceptible to degradation, especially when exposed to light, heat, or air, leading to the formation of elemental iodine. This is the most common impurity and is responsible for the characteristic pink, red, or brown color of crude samples.[1][2]

  • Elimination Byproducts: As a tertiary alkyl iodide, this compound is prone to elimination reactions, particularly when heated.[3] The primary elimination byproducts are 2,3-dimethylbut-2-ene and 2,3-dimethylbut-1-ene.

  • Unreacted Starting Materials: If synthesized from an alcohol (e.g., 2,3-dimethyl-2-butanol), residual alcohol may remain.[4][5]

  • Solvent Residues: Residual solvents from the reaction or initial workup (e.g., diethyl ether, acetonitrile) are common.

  • Reagent Byproducts: Depending on the iodinating agent used, byproducts such as triphenylphosphine oxide (from PPh₃/I₂) may be present.[6]

Q2: My sample of this compound has a pink/brown color. What causes this, and how can I remove it?

A: The color is caused by dissolved elemental iodine (I₂), a product of decomposition.[1] This can be easily and effectively removed by a chemical wash during an aqueous workup. Washing the crude product (dissolved in an immiscible organic solvent like diethyl ether or hexanes) with an aqueous solution of a mild reducing agent will convert the colored iodine (I₂) into colorless iodide ions (I⁻).

The most common and effective reagent for this is a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[7] The reaction is: 2Na₂S₂O₃(aq) + I₂(org) → Na₂S₄O₆(aq) + 2NaI(aq)

The resulting sodium tetrathionate and sodium iodide are water-soluble and are removed with the aqueous layer, leaving a colorless organic phase.

Q3: What is the best general-purpose method for purifying this compound?

A: For general-purpose purification to remove a range of impurities, a multi-step approach is most effective:

  • Chemical Wash: Begin with an aqueous workup, including a wash with sodium thiosulfate solution to remove iodine, followed by a sodium bicarbonate wash to remove any acidic byproducts.

  • Drying: Thoroughly dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Vacuum Distillation: The most robust method for final purification is fractional distillation under reduced pressure (vacuum). This is crucial because this compound has a relatively high boiling point (est. 174.5°C at atmospheric pressure), and heating it to this temperature can cause significant decomposition and elimination.[3][8] Vacuum distillation lowers the boiling point, allowing for purification at a temperature that minimizes degradation.

Q4: How should I properly store purified this compound to prevent its decomposition?

A: Proper storage is critical to maintain the purity of your product. Alkyl iodides are the least stable of the alkyl halides.[2] Follow these guidelines:

  • Store Cold: Keep the container in a refrigerator or freezer.

  • Store in the Dark: Use an amber glass bottle or wrap a clear bottle in aluminum foil to protect it from light, which catalyzes decomposition.

  • Store Under Inert Atmosphere: If possible, store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Add a Stabilizer: For long-term storage, adding a small piece of copper wire or silver foil to the container is highly effective.[1] These metals react with any free iodine that forms, preventing it from accumulating and catalyzing further decomposition.

Part 2: Troubleshooting Guides
Problem 1: Persistent Coloration After Distillation

Q: I performed a vacuum distillation, but my final product is still pink. What went wrong and how do I fix it?

A: This indicates that either the initial iodine contamination was very high and not fully removed, or decomposition occurred during the distillation process.

Causality Analysis:

  • Incomplete Initial Wash: The pre-distillation wash may not have been sufficient.

  • Decomposition on the Column: The distillation temperature, even under vacuum, might have been too high, or "hot spots" in the heating mantle may have caused localized decomposition. Tertiary iodides are particularly sensitive to heat.[3]

  • Air Leak in System: An air leak in your vacuum distillation setup can introduce oxygen, which accelerates decomposition at elevated temperatures.

Solution Protocol: Post-Distillation Decolorization

If your distilled product is colored, you can easily clean it up without redistilling.

  • Dissolve: Dissolve the colored this compound in a clean, low-boiling, non-polar solvent (e.g., hexanes or diethyl ether) at a concentration of approximately 10-20% w/v.

  • Wash: Transfer the solution to a separatory funnel and wash with a 10% aqueous sodium thiosulfate solution. Shake gently and vent. The color should disappear from the organic layer.

  • Separate: Discard the aqueous layer.

  • Wash Again: Wash the organic layer with a saturated sodium chloride solution (brine) to aid in removing residual water.

  • Dry: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. Ensure the bath temperature does not exceed 30-40°C.

Problem 2: Low Yield After Purification

Q: My final yield of pure product is much lower than expected. Where did my material go?

A: Significant product loss during purification is typically due to two main factors: decomposition via elimination and physical loss during handling.

Causality Analysis:

  • Thermal Decomposition: As mentioned, the primary loss pathway is E1 or E2 elimination to form volatile alkenes (2,3-dimethylbut-2-ene and 2,3-dimethylbut-1-ene).[3] This is exacerbated by excessive heat or prolonged distillation times.

  • Aggressive Workup: Vigorous shaking with basic solutions (like sodium bicarbonate) can sometimes promote elimination.

  • Incomplete Extraction: Insufficient extraction from the aqueous layer during workup can lead to loss.

  • Adsorption on Silica Gel: If using chromatography, polar alkyl iodides can sometimes irreversibly adsorb or decompose on acidic silica gel.

Troubleshooting Steps & Solutions:

  • Optimize Distillation: Use the lowest possible pressure to keep the distillation temperature down. A good high-vacuum pump is essential. Refer to the table below for estimated boiling points at various pressures.

  • Buffer Chromatography: If using silica gel chromatography, consider neutralizing the silica by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%). This is especially useful if you suspect the compound is decomposing on the column.

  • Use a Milder Drying Agent: In some cases, a neutral drying agent like Na₂SO₄ is preferred over the slightly acidic MgSO₄.

  • Workflow Diagram: Follow a logical workflow to minimize loss.

purification_workflow start Crude Product is_colored Is product colored? start->is_colored wash Aqueous Workup (Na2S2O3, NaHCO3 washes) is_pure Is purity >95% by GC/NMR? wash->is_pure is_colored->wash Yes is_colored->is_pure No distill Vacuum Distillation is_pure->distill No (volatile impurities) chromatography Column Chromatography is_pure->chromatography No (non-volatile impurities) final_product Pure this compound is_pure->final_product Yes distill->final_product is_colored_after is_colored_after distill->is_colored_after Still Colored? chromatography->final_product re_wash Repeat Thiosulfate Wash re_wash->final_product is_colored_after->final_product No is_colored_after->re_wash Yes

Caption: Decision tree for selecting the appropriate purification method.

Part 3: Protocols & Data
Table 1: Physical Properties of this compound
PropertyValueSource
Molecular Formula C₆H₁₃I[9][10]
Molecular Weight 212.07 g/mol [9][10]
Boiling Point (est.) 174.5 °C (at 760 torr)[8]
Density (est.) 1.441 g/cm³[8]
Refractive Index (est.) 1.492[8]
Table 2: Estimated Boiling Point vs. Pressure

Note: These are estimates based on the Clausius-Clapeyron relation and should be used as a guideline. Actual boiling points may vary.

Pressure (torr/mmHg)Estimated Boiling Point (°C)
760175
100115
5098
2078
1063
550
128
Protocol 1: Standard Aqueous Workup and Chemical Wash
  • Dissolution: Dissolve the crude this compound in 3-5 volumes of a suitable organic solvent (e.g., diethyl ether).

  • Thiosulfate Wash: Transfer the solution to a separatory funnel. Add an equal volume of 10% (w/v) aqueous sodium thiosulfate. Stopper the funnel, invert, and vent. Shake gently for 30-60 seconds. The organic layer should become colorless. Allow the layers to separate and drain the lower aqueous layer.

  • Bicarbonate Wash: Add an equal volume of saturated aqueous sodium bicarbonate solution to neutralize any residual acid. Shake gently and vent frequently. Separate the layers and discard the aqueous phase.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine). This helps to remove dissolved water from the organic phase. Separate and discard the aqueous layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask containing anhydrous magnesium sulfate or sodium sulfate. Swirl and let it stand for 10-15 minutes.

  • Filtration & Concentration: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude, decolorized product ready for final purification.

workup_flow cluster_organic Organic Phase cluster_aqueous Aqueous Waste crude Crude Product in Ether wash1 Wash with 10% Na2S2O3 crude->wash1 wash2 Wash with sat. NaHCO3 wash1->wash2 waste1 Iodide/Thiosulfate wash1->waste1 Remove I2 wash3 Wash with Brine wash2->wash3 waste2 Bicarbonate wash2->waste2 Remove Acid dry Dry over MgSO4 wash3->dry waste3 Brine wash3->waste3 Remove H2O concentrate Concentrate dry->concentrate final_product Decolorized Product concentrate->final_product

Caption: Step-by-step workflow for the chemical wash and extraction process.

References

Technical Support Center: Optimizing Elimination Reactions of 2-Iodo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction yields for the elimination of 2-iodo-2,3-dimethylbutane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental setups. As Senior Application Scientists, we provide not just protocols, but the underlying mechanistic reasoning to empower you to make informed decisions in your work.

Core Concepts: Navigating the E1/E2 Landscape

The elimination of this compound is a classic example of a reaction where reaction conditions dictate the product outcome. The substrate is a tertiary alkyl halide, which can undergo elimination through both E1 (unimolecular) and E2 (bimolecular) pathways.[1][2] This competition, along with the potential for substitution (SN1), makes precise control of reaction parameters essential.

The primary goal is typically to control the regioselectivity of the double bond, leading to either the thermodynamically more stable Zaitsev product or the sterically favored Hofmann product.

  • Zaitsev Product: 2,3-dimethyl-2-butene (the more substituted, more stable alkene).

  • Hofmann Product: 2,3-dimethyl-1-butene (the less substituted, less stable alkene).

The choice of base, solvent, and temperature are the primary levers for controlling this outcome.

Visualizing the Reaction Pathways

Elimination_Pathways sub This compound e2_path Strong, Bulky Base (E2 Pathway) sub->e2_path k[Substrate][Base] e1_path Weak Base / Heat (E1/E2 Pathway) sub->e1_path k[Substrate] hofmann 2,3-dimethyl-1-butene (Hofmann Product) e2_path->hofmann carbocation Tertiary Carbocation (E1 Intermediate) e1_path->carbocation E1 only zaitsev 2,3-dimethyl-2-butene (Zaitsev Product) e1_path->zaitsev carbocation->zaitsev ether Substitution Product (e.g., Ether) carbocation->ether sn1_path Nucleophilic Solvent (SN1 Pathway) sn1_path->carbocation

Fig 1. Competing reaction pathways for this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My overall reaction yield is low. What are the likely causes?

A1: Low yield is a common issue stemming from several factors. The most prevalent is a competing SN1 substitution reaction, especially when using a protic, nucleophilic solvent like ethanol at lower temperatures.[2] Because the reaction proceeds through a stable tertiary carbocation, the solvent can act as a nucleophile to form an ether byproduct.

Troubleshooting Steps:

  • Increase Temperature: Elimination reactions generally have a positive entropy change and are favored by heat. Increasing the reaction temperature will favor elimination over substitution.[2][3]

  • Increase Base Strength/Concentration: Using a strong base promotes the bimolecular E2 pathway, which outcompetes the unimolecular SN1/E1 pathways.

  • Check Reagent Purity: Ensure your starting material and base are free of water, which can interfere with the reaction.

Q2: I'm getting a mixture of alkenes. How can I selectively form the more substituted product, 2,3-dimethyl-2-butene (Zaitsev Product)?

A2: To favor the Zaitsev product, you need conditions that allow the reaction to reach thermodynamic equilibrium, resulting in the most stable alkene.[4][5]

Causality & Strategy:

  • Mechanism: This requires favoring either an E1 mechanism or an E2 mechanism with a non-bulky base.

  • Choice of Base: Use a strong, but sterically non-hindered base. Examples include sodium ethoxide (NaOEt) or potassium hydroxide (KOH).[6][7] These bases are small enough to abstract the more sterically hindered internal proton, leading to the more substituted double bond.

  • Solvent: A polar protic solvent like ethanol is typically used in conjunction with its conjugate base (ethoxide).

  • Temperature: Higher temperatures ensure the system has enough energy to overcome the activation barriers for all possible pathways, allowing the most stable product to dominate.[8][9]

(See Protocol 1 for a detailed experimental procedure)

Q3: My goal is the less substituted alkene, 2,3-dimethyl-1-butene (Hofmann Product). How do I optimize for it?

A3: Formation of the Hofmann product is a classic example of kinetic control, where the product that forms fastest is the major product.[9] This is achieved by making it sterically difficult for the base to access the internal protons.

Causality & Strategy:

  • Mechanism: The goal is to force an E2 reaction where the base can only access the least sterically hindered protons.

  • Choice of Base: A strong, sterically bulky base is critical. Potassium tert-butoxide (t-BuOK) is the standard choice.[6][10][11] Its large size makes it difficult to approach the internal (tertiary) hydrogen, so it preferentially removes one of the more accessible (primary) methyl hydrogens.

  • Solvent: Use the conjugate acid of the base as the solvent, such as tert-butanol, to maintain the base's activity.

(See Protocol 2 for a detailed experimental procedure)

Q4: I see a significant amount of an ether byproduct in my analysis. How can I eliminate it?

A4: The presence of an ether indicates a competing SN1 substitution reaction, where the solvent (often an alcohol) acts as a nucleophile and attacks the carbocation intermediate.[2][12]

Troubleshooting Steps:

  • Favor E2 over E1/SN1: The most effective strategy is to use a strong base (like ethoxide or tert-butoxide) at a sufficiently high concentration. The E2 reaction rate is dependent on the base concentration, while the SN1/E1 rates are not.[13] By increasing the base concentration, you can make the E2 pathway kinetically dominant.

  • Use a Bulky Base: As mentioned in Q3, a bulky base like t-BuOK is a poor nucleophile due to steric hindrance and will strongly favor elimination over substitution.[6]

  • Elevate the Temperature: Heat universally favors elimination over substitution.[3]

Data Summary: Influence of Base on Product Distribution

The choice of base is the most critical factor in determining the product ratio. The following table summarizes typical outcomes.

BaseSolventPrimary MechanismMajor ProductTypical Ratio (Zaitsev:Hofmann)
Sodium Ethoxide (NaOEt)EthanolE2/E12,3-dimethyl-2-butene (Zaitsev)~4:1
Potassium Hydroxide (KOH)EthanolE2/E12,3-dimethyl-2-butene (Zaitsev)~4:1
Potassium t-Butoxide (t-BuOK)t-ButanolE22,3-dimethyl-1-butene (Hofmann)~1:4[6][11]

Experimental Protocols

Protocol 1: Synthesis of 2,3-dimethyl-2-butene (Zaitsev Product)

Objective: To maximize the yield of the thermodynamically favored, more substituted alkene.

Materials:

  • This compound (1 eq)

  • Sodium ethoxide (1.5 eq)

  • Anhydrous Ethanol

  • Reflux condenser, heating mantle, round-bottom flask

  • Separatory funnel

  • Anhydrous sodium sulfate

Procedure:

  • Set up a reflux apparatus with a round-bottom flask charged with anhydrous ethanol.

  • Carefully dissolve sodium ethoxide in the ethanol.

  • Add this compound to the flask.

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 2-3 hours.

  • Monitor the reaction progress using GC or TLC.

  • Upon completion, cool the mixture to room temperature.

  • Perform a liquid-liquid extraction: add an equal volume of water and extract the organic layer with diethyl ether or pentane (2x).

  • Wash the combined organic extracts with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Analyze the product ratio using GC-MS or NMR.

Protocol 2: Synthesis of 2,3-dimethyl-1-butene (Hofmann Product)

Objective: To maximize the yield of the kinetically favored, less substituted alkene.

Hofmann_Workflow A 1. Dissolve t-BuOK in t-Butanol B 2. Add this compound A->B C 3. Heat to Reflux (~83 °C) for 2-3 hrs B->C D 4. Cool and perform liquid-liquid extraction C->D E 5. Wash with brine and dry organic layer D->E F 6. Remove solvent (Rotary Evaporation) E->F G 7. Analyze Product Ratio (GC-MS, NMR) F->G

Fig 2. Experimental workflow for Hofmann elimination.

Materials:

  • This compound (1 eq)

  • Potassium tert-butoxide (1.5 eq)

  • Anhydrous tert-butanol

  • (Equipment as in Protocol 1)

Procedure:

  • Set up a reflux apparatus with a round-bottom flask charged with anhydrous tert-butanol.

  • Carefully dissolve potassium tert-butoxide in the tert-butanol. This may be exothermic.

  • Add this compound to the flask.

  • Heat the mixture to reflux (approx. 83 °C) and maintain for 2-3 hours.

  • Monitor the reaction progress.

  • Follow steps 6-10 from Protocol 1 for workup and analysis.

References

Technical Support Center: Identifying and Mitigating Side Products in Reactions of 2-Iodo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-iodo-2,3-dimethylbutane. As a tertiary alkyl halide, this substrate is prone to a competitive interplay between substitution (Sₙ1) and elimination (E1, E2) pathways.[1][2][3] This competition frequently leads to the formation of undesired side products, complicating purification and reducing yields. This document provides in-depth, field-proven insights into identifying these side products and strategically manipulating reaction conditions to favor the desired product.

Core Concepts: The Competing Reaction Pathways

The reactivity of this compound is governed by its structure. The tertiary carbon atom bearing the iodine leaving group is sterically hindered, precluding any Sₙ2 reaction.[2][4] Therefore, the primary reaction pathways involve the formation of a stable tertiary carbocation intermediate (Sₙ1 and E1 mechanisms) or a concerted elimination process (E2 mechanism).

Reaction_Pathways sub This compound carbocation Tertiary Carbocation Intermediate sub->carbocation Weak Base/Nucleophile (e.g., H₂O, ROH) (Sₙ1/E1 Pathway) zaitsev 2,3-Dimethyl-2-butene (Zaitsev Product) sub->zaitsev Strong, Non-Bulky Base (e.g., EtO⁻) (E2 Pathway) hofmann 2,3-Dimethyl-1-butene (Hofmann Product) sub->hofmann Strong, Bulky Base (e.g., t-BuOK) (E2 Pathway) carbocation->zaitsev -H⁺ (E1) (Major) carbocation->hofmann -H⁺ (E1) (Minor) sn1_product Substitution Product (e.g., Ether/Alcohol) carbocation->sn1_product +:Nu⁻ (Sₙ1)

Caption: Competing Sₙ1, E1, and E2 pathways for this compound.

Troubleshooting and FAQs

Q1: I am trying to synthesize the thermodynamically stable alkene, 2,3-dimethyl-2-butene, but my analysis shows a significant amount of the 2,3-dimethyl-1-butene isomer. Why is this happening?

A1: This is a classic case of Zaitsev vs. Hofmann elimination.[5] The formation of the major product depends heavily on the steric environment and the base used.

  • Causality (Zaitsev's Rule): In many elimination reactions, the most substituted (and thus most stable) alkene is the major product. This is known as Zaitsev's rule.[5][6] This pathway is favored when using a strong, but sterically unhindered base, such as sodium ethoxide (NaOEt) or sodium hydroxide (NaOH).[7] These smaller bases can more easily access the internal β-hydrogen to form the more stable tetrasubstituted double bond.

  • Causality (Hofmann's Rule): The formation of the less substituted alkene, 2,3-dimethyl-1-butene, is known as the Hofmann product.[8] This outcome is favored under E2 conditions when a sterically bulky base, such as potassium tert-butoxide (t-BuOK), is used.[5][7][9] The large size of the base makes it difficult to abstract the sterically hindered internal proton required for Zaitsev elimination. Instead, it preferentially removes one of the more accessible terminal methyl protons, leading to the Hofmann product.[7][9]

  • Troubleshooting & Mitigation:

    • Choice of Base: To favor the Zaitsev product (2,3-dimethyl-2-butene), switch from a bulky base to a smaller, strong base like sodium ethoxide in ethanol.

    • Temperature: While heat generally favors elimination, excessively high temperatures can sometimes decrease selectivity. Ensure the reaction is heated moderately (e.g., refluxing ethanol).

Q2: My primary goal is elimination, but I am consistently isolating a significant percentage of an ether or alcohol side product. How can I minimize this substitution reaction?

A2: The presence of a substitution product indicates that the Sₙ1 pathway is competing with your desired elimination (E1 or E2) pathway. This typically occurs under specific conditions that stabilize the carbocation intermediate and involve a weak base that can also act as a nucleophile.

  • Causality (Sₙ1/E1 Competition): Tertiary alkyl halides like this compound readily form a stable tertiary carbocation in polar, protic solvents (e.g., ethanol, water).[1][10] Once formed, this carbocation can either be attacked by the solvent acting as a nucleophile (Sₙ1 pathway) to form an ether or alcohol, or it can lose a proton to form an alkene (E1 pathway).

  • Troubleshooting & Mitigation:

    • Increase Temperature: Elimination reactions have a higher activation energy and result in an increase in entropy (more molecules are formed). Therefore, increasing the reaction temperature will favor both E1 and E2 elimination over Sₙ1 substitution.[4][11]

    • Use a Strong, Non-Nucleophilic Base: To force an E2 mechanism and avoid the carbocation intermediate altogether, use a strong, non-nucleophilic base. If your target is the Zaitsev alkene, a strong, non-bulky base like sodium ethoxide is appropriate. If the Hofmann alkene is desired, a bulky base like potassium tert-butoxide is ideal. The use of a strong base promotes the bimolecular E2 pathway, which is generally faster and more efficient than the E1/Sₙ1 pathways.[3]

Q3: What are the most effective analytical methods for identifying and quantifying the different alkene isomers and potential substitution products in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and quantification of your product mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for analyzing volatile reaction products like alkenes and ethers.[12]

    • Gas Chromatography (GC): The GC component separates the different compounds in your mixture based on their boiling points and interactions with the column's stationary phase.[13] The less-substituted 2,3-dimethyl-1-butene (b.p. ~56 °C) will typically have a shorter retention time than the more substituted 2,3-dimethyl-2-butene (b.p. ~73 °C) and any higher-boiling substitution products.

    • Mass Spectrometry (MS): The MS detector fragments the separated components and provides a mass spectrum, which is a unique fingerprint for each molecule, allowing for positive identification.[12]

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is a powerful tool for structural elucidation of the isomers.

    • 2,3-Dimethyl-2-butene (Zaitsev): Due to its symmetry, all 12 protons are equivalent. Its ¹H NMR spectrum will show a single sharp peak (a singlet) around 1.6-1.7 ppm.[14]

    • 2,3-Dimethyl-1-butene (Hofmann): This isomer is less symmetrical and will have a more complex spectrum with multiple distinct signals, including signals for the vinyl (=CH₂) protons around 4.6 ppm, a methine (-CH) proton, and different methyl groups.[15]

    • Substitution Product (e.g., 2-ethoxy-2,3-dimethylbutane): This will show characteristic peaks for the ethoxy group (a quartet and a triplet) in addition to the signals for the main alkyl structure.

Quantitative Data Summary

The choice of reaction conditions has a predictable effect on the product distribution. The following table summarizes expected outcomes.

BaseSolventTemperatureMajor PathwayMajor ProductMinor Product(s)
t-BuOK (Bulky)t-BuOHHighE22,3-Dimethyl-1-butene (Hofmann)[5][7]2,3-Dimethyl-2-butene
NaOEt (Non-bulky)EtOHHighE22,3-Dimethyl-2-butene (Zaitsev)[6]2,3-Dimethyl-1-butene, Substitution Product
H₂O or EtOH (Weak)H₂O/EtOHLowSₙ1Substitution ProductElimination Products (E1)
H₂O or EtOH (Weak)H₂O/EtOHHighE1 / Sₙ12,3-Dimethyl-2-butene (Zaitsev)[4][11]Substitution Product, 2,3-Dimethyl-1-butene

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dimethyl-2-butene (Zaitsev Product)

This protocol is optimized for the E2 elimination pathway favoring the Zaitsev product.

  • Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried.

  • Reagents: In the flask, dissolve 2.3 g of sodium metal in 40 mL of absolute ethanol under an inert atmosphere (N₂ or Ar). Caution: This reaction is exothermic. Allow the solution to cool to room temperature.

  • Reaction: Add 10.6 g (0.05 mol) of this compound dropwise to the sodium ethoxide solution over 15 minutes.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and stir for 2 hours.

  • Workup: Cool the mixture to room temperature. Pour the mixture into 100 mL of cold water and transfer to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Purification: Combine the organic extracts and wash with water (2 x 50 mL), then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

  • Analysis: Analyze the crude product by GC-MS and ¹H NMR to determine the product ratio and purity. Further purification can be achieved by fractional distillation.

Protocol 2: GC-MS Analysis of Reaction Products

This protocol provides a general method for separating and identifying volatile products.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis p1 Dilute 1 µL of crude product in 1 mL of Hexane p2 Transfer to GC Vial p1->p2 g1 Inject 1 µL into GC Inlet p2->g1 g2 Separation on Capillary Column g1->g2 m1 Ionization (EI) g2->m1 m2 Mass Analysis m1->m2 m3 Detection m2->m3 a1 Identify Peaks by Retention Time m3->a1 a2 Confirm Identity with Mass Spectra a1->a2 a3 Quantify by Peak Area a2->a3

Caption: Workflow for GC-MS analysis of reaction products.

  • Sample Preparation: Dilute a small aliquot (approx. 1-2 mg) of the crude reaction product in 1 mL of a volatile solvent like hexane or dichloromethane in a GC vial.[16]

  • Instrumentation: Use a GC-MS system equipped with a capillary column suitable for hydrocarbon analysis (e.g., DB-5 or equivalent).

  • GC Method:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

    • Solvent Delay: Set a solvent delay of at least 2 minutes to prevent the solvent peak from damaging the MS detector filament.[17]

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Integrate the peaks in the total ion chromatogram to determine the relative percentages of each component. Confirm the identity of each peak by comparing its mass spectrum to a library database (e.g., NIST).

References

Iodoalkanes: A Technical Support Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the safe handling and storage of iodoalkanes. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile yet hazardous reagents in their experimental workflows. Our goal is to provide you with in-depth technical knowledge, field-proven insights, and practical troubleshooting advice to ensure the safe and effective use of iodoalkanes in your laboratory.

Understanding the Inherent Risks of Iodoalkanes

Iodoalkanes are a class of organohalogen compounds where one or more hydrogen atoms in an alkane have been replaced by iodine atoms. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making iodoalkanes highly reactive and useful as alkylating agents in organic synthesis.[1] However, this high reactivity also contributes to their inherent instability and toxicity.

Many iodoalkanes are toxic, and some are suspected carcinogens. Their volatility can lead to significant inhalation exposure if not handled properly. Furthermore, they can be sensitive to light and heat, leading to decomposition and the release of iodine, which is corrosive and toxic.

Core Principles of Iodoalkane Safety: A Hierarchy of Controls

Effective risk management when working with iodoalkanes involves implementing a hierarchy of controls. This approach prioritizes the most effective control measures to minimize exposure and ensure a safe working environment.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Iodoalkane Safety Elimination Elimination/Substitution Engineering Engineering Controls Elimination->Engineering Most Effective Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) Administrative->PPE Least Effective

Caption: A diagram illustrating the hierarchy of controls for managing risks associated with iodoalkanes.

1. Elimination/Substitution: The most effective control is to eliminate the use of a hazardous iodoalkane or substitute it with a less hazardous alternative if the experimental design allows.

2. Engineering Controls: These are physical changes to the workspace that isolate researchers from the hazard.

  • Fume Hoods: All work with iodoalkanes must be conducted in a properly functioning chemical fume hood to prevent the inhalation of volatile compounds.
  • Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.

3. Administrative Controls: These are work practices and procedures that reduce the risk of exposure.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving iodoalkanes.
  • Training: All personnel handling iodoalkanes must receive comprehensive training on their hazards, safe handling procedures, and emergency protocols.
  • Restricted Access: Limit access to areas where iodoalkanes are used and stored to authorized personnel only.

4. Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when there is a risk of splashing.
  • Hand Protection: Standard nitrile or latex gloves may not provide adequate protection against all iodoalkanes. It is crucial to consult the manufacturer's glove compatibility chart for the specific iodoalkane being used. For some iodoalkanes, specialized gloves may be required.
  • Body Protection: A flame-retardant lab coat should be worn at all times.
  • Respiratory Protection: In situations where engineering controls cannot maintain exposure below occupational exposure limits, a respirator may be necessary. Consult your institution's environmental health and safety (EHS) department for guidance on respirator selection.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that researchers may have when working with iodoalkanes.

Q1: My bottle of iodoethane has turned a brownish-red color. Is it still usable?

A: The discoloration is likely due to the decomposition of the iodoalkane, leading to the formation of elemental iodine.[2][3] This can be caused by exposure to light or air.[2][3] While the presence of a small amount of iodine may not interfere with some reactions, it is generally advisable to purify the iodoalkane before use to ensure reproducibility and avoid unwanted side reactions.

Q2: How can I purify a discolored iodoalkane?

A: A common method for removing dissolved iodine is to wash the iodoalkane with an aqueous solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite, until the color disappears.[4] The organic layer is then washed with water, dried over an anhydrous drying agent (e.g., magnesium sulfate), and distilled.

Q3: What are the best practices for storing iodoalkanes to prevent decomposition?

A: To minimize decomposition, iodoalkanes should be stored in a cool, dry, and dark place, away from direct sunlight.[2] It is also recommended to store them under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[2] Some iodoalkanes are stabilized with copper powder to scavenge any iodine that may form.[2][5]

Q4: What should I do if I spill a small amount of an iodoalkane in the fume hood?

A: For a small spill contained within the fume hood:

  • Ensure you are wearing appropriate PPE.

  • Absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.

  • Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

  • Wipe the spill area with a suitable solvent (e.g., acetone), and place the cleaning materials in the same hazardous waste container.

  • Wash the area with soap and water.

Q5: How do I quench unreacted iodoalkane in my reaction mixture?

A: Unreacted iodoalkanes can be quenched by adding a nucleophilic reagent. A common and effective method is to add an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite.[4] For more reactive iodoalkanes, it may be necessary to cool the reaction mixture in an ice bath and add the quenching agent slowly and dropwise to control any exothermic reaction.[6] Hydrolysis with an aqueous base like sodium hydroxide can also be used, provided the desired product is stable under basic conditions.[7][8]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Reaction is sluggish or incomplete Decomposed iodoalkanePurify the iodoalkane before use by washing with a reducing agent and distilling.
Insufficiently reactive iodoalkaneConsider using a more reactive iodoalkane if the reaction allows. Iodoalkane reactivity generally increases with chain length.
Formation of unexpected byproducts Presence of iodine from decompositionPurify the iodoalkane to remove iodine, which can catalyze side reactions.
Reaction with incompatible materialsEnsure all reagents and solvents are compatible with iodoalkanes. Avoid strong oxidizing agents and strong bases.[3][9][10][11]
Discoloration of reaction mixture Decomposition of iodoalkaneIf the product is stable, the discoloration may not be an issue. If it is, consider purifying the product after workup.
Difficulty in removing residual iodoalkane after reaction High boiling point of the iodoalkaneConsider using a lower boiling point iodoalkane if possible. Utilize high-vacuum distillation or chromatography for purification.

Quantitative Data Summary

Iodoalkane CAS Number Oral LD50 (Rat) Inhalation LC50 (Rat) Occupational Exposure Limits (OSHA PEL-Ceiling)
Iodomethane74-88-4--5 ppm (28 mg/m³)
Iodoethane75-03-6330 mg/kg[3][9]65 g/m³ (30 min)[3][9]Not established
1-Iodopropane107-08-4>1800 mg/kg (Mouse)[12]73 g/m³ (30 min)Not established
1-Iodobutane542-69-8-6100 mg/m³ (4 h)[13]Not established

Note: LD50 and LC50 values are measures of acute toxicity and should be used as a guide for relative toxicity. All iodoalkanes should be handled with extreme care.

Experimental Protocols

Protocol 1: Purification of Discolored Iodoethane
  • Safety Precautions: Perform all steps in a chemical fume hood while wearing appropriate PPE.

  • Washing: In a separatory funnel, wash the discolored iodoethane with a 10% aqueous solution of sodium thiosulfate. Shake gently and vent frequently. Continue washing with fresh portions of the sodium thiosulfate solution until the organic layer is colorless.

  • Water Wash: Wash the iodoethane with deionized water to remove any residual thiosulfate salts.

  • Brine Wash: Wash the iodoethane with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of water.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filtration: Filter the dried iodoethane to remove the drying agent.

  • Distillation: Distill the purified iodoalkane at atmospheric or reduced pressure, depending on its boiling point. Collect the fraction boiling at the correct temperature.

  • Storage: Store the purified iodoethane in a clean, dry, amber glass bottle with a tightly sealed cap, preferably under an inert atmosphere and with a small piece of copper wire as a stabilizer.

Protocol 2: Quenching a Reaction Containing Excess Iodomethane

Quenching_Protocol Start Reaction Complete Cool Cool reaction mixture to 0 °C (ice bath) Start->Cool Prepare_Quench Prepare 10% aqueous sodium thiosulfate solution Cool->Prepare_Quench Add_Quench Add quenching solution dropwise with vigorous stirring Prepare_Quench->Add_Quench Monitor Monitor for exotherm and gas evolution Add_Quench->Monitor Monitor->Add_Quench If controlled Stir Stir at 0 °C for 30 minutes Monitor->Stir Exotherm subsides Workup Proceed with aqueous workup Stir->Workup

References

Technical Support Center: Interpreting Complex NMR Spectra of Halogenated Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of halogenated alkanes. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges presented by halogenated compounds in their analytical work. Here, we move beyond basic spectral interpretation to address the nuanced and often complex spectra that these molecules produce. Our focus is on providing not just solutions, but a deep understanding of the underlying principles to empower you in your experimental design and data analysis.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the NMR analysis of halogenated alkanes.

FAQ 1: Why are the ¹H NMR signals for protons near a halogen shifted downfield?

The chemical shift of a proton is dictated by its local electronic environment. Halogens are highly electronegative atoms that withdraw electron density from neighboring carbon and hydrogen atoms. This withdrawal of electrons is known as the inductive effect.[1][2][3] When electron density around a proton is reduced, the proton is said to be "deshielded" from the external magnetic field of the NMR spectrometer.[3] A less shielded proton experiences a stronger effective magnetic field, causing it to resonate at a higher frequency, which corresponds to a larger chemical shift value (downfield shift).[2][4] The extent of this downfield shift is proportional to the electronegativity of the halogen (F > Cl > Br > I) and diminishes with distance.[5][6]

FAQ 2: My ¹³C NMR spectrum has signals with unusual splitting, even in the decoupled spectrum. What could be the cause?

This is a common observation for organofluorine compounds. While broadband proton decoupling simplifies ¹³C NMR spectra by removing ¹H-¹³C coupling, it does not remove coupling to other NMR-active nuclei. Fluorine-19 (¹⁹F) has a nuclear spin of 1/2 and 100% natural abundance, making it an excellent coupling partner.[7][8][9] Therefore, you will observe ¹³C-¹⁹F coupling, which manifests as splitting of the carbon signals. The magnitude of this coupling constant (J-coupling) provides valuable structural information, as it is dependent on the number of bonds separating the carbon and fluorine atoms (¹JCF, ²JCF, etc.).[10]

For compounds containing chlorine or bromine, you might observe peak broadening or, with very high resolution, splitting due to the presence of different isotopes (e.g., ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br).[11] These isotopes have slightly different effects on the carbon chemical shift.[11]

FAQ 3: The peaks in my spectrum corresponding to protons near a chlorine or bromine atom are broad. Why is this happening?

This phenomenon is due to the quadrupolar nature of chlorine (³⁵Cl, ³⁷Cl) and bromine (⁷⁹Br, ⁸¹Br) nuclei.[12][13] Nuclei with a spin quantum number (I) greater than 1/2 possess an electric quadrupole moment.[12] This quadrupole moment interacts with local electric field gradients, providing an efficient mechanism for nuclear relaxation. This rapid relaxation of the halogen nucleus influences the spin state of nearby protons, leading to a shortening of their relaxation times and, consequently, broadening of their NMR signals. Iodine (¹²⁷I), also a quadrupolar nucleus, typically causes even more significant broadening.[12][13] Fluorine (¹⁹F), with a spin of 1/2, does not have a quadrupole moment and therefore does not cause this type of line broadening.[9]

FAQ 4: I'm working with a fluorinated compound. Should I run a ¹⁹F NMR experiment?

Absolutely. ¹⁹F NMR is a highly sensitive and informative technique for any fluorine-containing compound.[7][8] Key advantages include:

  • High Sensitivity: The ¹⁹F nucleus is nearly as sensitive as ¹H, allowing for rapid data acquisition.[7]

  • 100% Natural Abundance: All naturally occurring fluorine is ¹⁹F, maximizing signal intensity.[8][9]

  • Wide Chemical Shift Range: ¹⁹F chemical shifts span a range of over 800 ppm, providing excellent signal dispersion and minimizing peak overlap, even for structurally similar fluorine environments.[9][14]

  • Rich Coupling Information: ¹⁹F couples to ¹H, ¹³C, and other ¹⁹F nuclei, providing a wealth of information for detailed structural elucidation.[8]

The chemical shift of a fluorine atom is extremely sensitive to its electronic environment, making ¹⁹F NMR a powerful tool for identifying and differentiating fluorinated functional groups.[7][14]

Troubleshooting Guides

This section provides in-depth, step-by-step guidance for tackling more complex spectral interpretation challenges.

Guide 1: Overlapping ¹H NMR Signals in Polyhalogenated Alkanes

Problem: The ¹H NMR spectrum of my polyhalogenated alkane is a complex multiplet with severe signal overlap, making it impossible to determine coupling patterns and assign protons.

Causality: The similar deshielding effects of multiple halogens can cause signals from chemically distinct protons to resonate in a narrow region of the spectrum. This is particularly common in molecules with repeating units or similar electronic environments for different protons.

Troubleshooting Protocol:

  • Optimize the Solvent:

    • Action: Re-run the NMR spectrum in a different deuterated solvent.[15] Solvents with different magnetic susceptibilities and solvation properties, such as benzene-d₆ or acetone-d₆, can induce differential shifts in proton resonances, potentially resolving the overlap.[1][15][16] Aromatic solvents like benzene-d₆ often cause significant shifts due to anisotropic effects.

    • Rationale: Solvent-solute interactions can alter the local electronic environment of protons, leading to changes in their chemical shifts.[17] This effect is not uniform across the molecule and can be exploited to increase spectral dispersion.

  • Increase the Magnetic Field Strength:

    • Action: If available, acquire the spectrum on a higher-field NMR spectrometer (e.g., move from 400 MHz to 600 MHz).

    • Rationale: Chemical shifts, when measured in Hertz (Hz), are directly proportional to the spectrometer's magnetic field strength. However, coupling constants (J-values) in Hz are independent of the field strength.[18] By increasing the field, the signals (in Hz) spread further apart, while the splitting within each multiplet remains constant. This "spreading out" of the spectrum can resolve overlapping multiplets.

  • Utilize 2D NMR Spectroscopy:

    • Action: Perform a 2D COSY (Correlation Spectroscopy) experiment.

    • Rationale: A COSY spectrum displays correlations between protons that are coupled to each other.[19] Cross-peaks in the 2D map connect signals from protons that are spin-spin coupled, typically over two or three bonds. This allows you to trace the connectivity of the proton spin systems, even when their 1D signals are heavily overlapped.

Experimental Workflow for Resolving Overlap:

G start Complex, Overlapping ¹H NMR Spectrum solvent Change NMR Solvent (e.g., CDCl₃ to C₆D₆) start->solvent field Increase Spectrometer Field Strength start->field cosy Run 2D COSY Experiment start->cosy resolved Resolved Spectrum & Structural Assignment solvent->resolved field->resolved cosy->resolved

Caption: Troubleshooting workflow for overlapping ¹H NMR signals.

Guide 2: Differentiating Between Chlorine and Bromine Isotopologues

Problem: I have a monochlorinated or monobrominated alkane, but I'm not sure which halogen is present. Mass spectrometry is inconclusive. Can NMR help?

Causality: While ¹H and ¹³C chemical shifts are influenced by the halogen's electronegativity, the differences between chlorine and bromine can sometimes be ambiguous. However, the isotopic composition of these halogens provides a unique NMR signature, particularly in high-resolution ¹³C spectra.[11]

  • Chlorine: Exists as two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), a ratio of approximately 3:1.[11]

  • Bromine: Exists as two stable isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance), a ratio of approximately 1:1.[11]

Troubleshooting Protocol:

  • Acquire a High-Resolution ¹³C NMR Spectrum:

    • Action: Obtain a ¹³C NMR spectrum with a high number of scans and sufficient digital resolution to resolve small chemical shift differences. Focus on the signal for the carbon directly attached to the halogen (the α-carbon).

    • Rationale: The different isotopes of chlorine or bromine will induce slightly different chemical shifts on the α-carbon. This is known as the "isotope effect."

  • Analyze the α-Carbon Signal:

    • Action: Carefully examine the shape and multiplicity of the α-carbon signal.

    • Interpretation:

      • Chlorinated Carbon: You should observe two closely spaced peaks with an intensity ratio of approximately 3:1, corresponding to the carbon bonded to ³⁵Cl and ³⁷Cl, respectively.[11]

      • Brominated Carbon: You should observe two closely spaced peaks of nearly equal intensity (a 1:1 ratio), corresponding to the carbon bonded to ⁷⁹Br and ⁸¹Br.[11] The peak broadening effect from bromine's larger quadrupole moment might make these peaks harder to resolve than those for chlorine.[11]

Data Presentation: Halogen Isotope Effects on α-Carbon

HalogenIsotopesNatural Abundance RatioExpected ¹³C Signal for C-X
Chlorine ³⁵Cl / ³⁷Cl~3 : 1Two peaks, 3:1 intensity ratio
Bromine ⁷⁹Br / ⁸¹Br~1 : 1Two peaks, 1:1 intensity ratio

Logical Diagram for Halogen Identification:

G start Unknown Halogenated Alkane (Cl or Br) nmr Acquire High-Resolution ¹³C NMR Spectrum start->nmr analyze Analyze α-Carbon Signal (Carbon bonded to X) nmr->analyze ratio_3_1 Two Peaks? Intensity Ratio ≈ 3:1 analyze->ratio_3_1 Check for ratio_1_1 Two Peaks? Intensity Ratio ≈ 1:1 ratio_3_1->ratio_1_1 No chlorine Compound is Chlorinated ratio_3_1->chlorine Yes bromine Compound is Brominated ratio_1_1->bromine Yes inconclusive Inconclusive (Broadening/Resolution issue) ratio_1_1->inconclusive No

Caption: Decision tree for identifying Cl vs. Br using ¹³C NMR.

Guide 3: Leveraging Advanced NMR Techniques for Complex Structures

Problem: My halogenated compound has multiple stereocenters, leading to a highly complex spectrum where even 2D COSY is insufficient for complete assignment.

Causality: Diastereotopic protons and carbons in complex molecules can have very similar chemical shifts but distinct coupling networks. Standard 1D and 2D techniques may not provide the necessary resolution or correlation information to fully elucidate the structure and stereochemistry.

Advanced Techniques Protocol:

  • Total Correlation Spectroscopy (TOCSY):

    • Action: Run a 2D TOCSY experiment.

    • Rationale: Unlike COSY, which only shows correlations between directly coupled spins, TOCSY reveals correlations between all protons within a given spin system, even if they are not directly coupled. This is invaluable for identifying all protons belonging to a specific alkyl chain or molecular fragment, helping to piece together the structure.[19]

  • Heteronuclear Single Quantum Coherence (HSQC):

    • Action: Perform a 2D HSQC experiment.

    • Rationale: This experiment correlates each proton with the carbon atom it is directly attached to. It is an excellent way to assign carbon resonances based on their known proton assignments (or vice-versa) and to spread out congested proton information into the much wider ¹³C chemical shift range.[11]

  • Heteronuclear Multiple Bond Correlation (HMBC):

    • Action: Run a 2D HMBC experiment.

    • Rationale: HMBC shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is crucial for connecting different molecular fragments identified from COSY or TOCSY experiments. For example, it can link an alkyl chain to a quaternary carbon or another functional group.[19]

  • Nuclear Overhauser Effect Spectroscopy (NOESY):

    • Action: For stereochemical questions, perform a 2D NOESY or ROESY experiment.

    • Rationale: The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (typically < 5 Å), regardless of whether they are connected through bonds.[20] NOESY spectra display cross-peaks between spatially proximate protons, providing critical information about the 3D structure and relative stereochemistry of the molecule.[20][21]

Advanced NMR Workflow:

G start Complex Halogenated Alkane (Unresolved Structure) cosy_tocsy COSY / TOCSY (Identify Spin Systems) start->cosy_tocsy hsqc HSQC (Assign ¹H-¹³C Pairs) cosy_tocsy->hsqc hmbc HMBC (Connect Fragments) hsqc->hmbc noesy NOESY / ROESY (Determine Stereochemistry) hmbc->noesy structure Complete 3D Structural Elucidation noesy->structure

Caption: Workflow using advanced NMR for full structure elucidation.

References

Technical Support Center: Troubleshooting Low Yields in Grignard Reactions with Tertiary Halides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for resolving challenges associated with Grignard reactions involving tertiary halides. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving optimal yields and purity in these sterically demanding transformations. Here, we address common problems in a direct question-and-answer format, providing in-depth explanations, actionable troubleshooting protocols, and visual aids to clarify complex concepts.

I. Frequently Asked Questions (FAQs)

Q1: Why are Grignard reactions with tertiary halides notoriously difficult, often resulting in low yields?

A1: The primary challenge with tertiary halides lies in a combination of steric hindrance and competing side reactions.[1] The bulky nature of the tertiary alkyl group sterically impedes the approach of the halide to the magnesium metal surface, slowing down the formation of the Grignard reagent. Furthermore, once the Grignard reagent is formed, its reaction with electrophiles is also sterically hindered.[2]

More significantly, tertiary halides are highly prone to elimination reactions (E2 mechanism) under the basic conditions of Grignard reagent formation.[1][3] Instead of forming the desired organomagnesium compound, the tertiary halide is often dehydrohalogenated to yield an alkene. This elimination pathway becomes a major competing side reaction that significantly consumes the starting material and reduces the overall yield of the desired Grignard product.

Q2: I'm observing the formation of a significant amount of alkene in my reaction mixture. What is causing this and how can I minimize it?

A2: The formation of an alkene is a classic indicator of an E2 elimination side reaction.[1][4] Tertiary halides are particularly susceptible to this pathway where the forming Grignard reagent, a strong base, abstracts a proton from a β-carbon of another tertiary halide molecule, leading to the formation of an alkene.[4]

To minimize alkene formation, consider the following strategies:

  • Use of Highly Activated Magnesium: Employing highly reactive magnesium, such as Rieke magnesium, can promote the rate of Grignard formation over the rate of elimination.[5]

  • Lower Reaction Temperatures: Running the reaction at lower temperatures can help to disfavor the elimination pathway, which typically has a higher activation energy than the Grignard formation.

  • Choice of Solvent: While ethers like THF are standard, their basicity can sometimes promote elimination. In some specific cases, exploring less basic ethereal solvents might be beneficial, although this needs to be evaluated on a case-by-case basis.[6]

Q3: My reaction is producing a high molecular weight byproduct. What is it and how can I prevent its formation?

A3: A common high molecular weight byproduct is the result of a Wurtz coupling reaction .[7][8][9][10][11] In this side reaction, the formed Grignard reagent (R-MgX) acts as a nucleophile and attacks an unreacted molecule of the tertiary halide (R-X), resulting in the formation of a new carbon-carbon bond and yielding a dimer (R-R).[8][9][11]

To suppress Wurtz coupling:

  • Slow Addition of Halide: Add the tertiary halide solution dropwise to the suspension of magnesium.[12] This maintains a low concentration of the halide in the reaction mixture, minimizing the chance of it reacting with the already formed Grignard reagent.[8]

  • Efficient Stirring: Ensure vigorous stirring to quickly bring the added halide into contact with the magnesium surface, promoting Grignard formation over coupling.

  • Use of Excess Magnesium: A slight excess of magnesium can help to ensure that the halide reacts preferentially with the metal rather than the organomagnesium species.

Q4: I'm struggling to initiate the Grignard reaction with my tertiary halide. What are the best methods for magnesium activation?

A4: The passivating layer of magnesium oxide on the surface of the magnesium metal is a common barrier to reaction initiation.[12][13] Activating the magnesium is crucial.[5][14][15]

Here are some effective activation methods:

  • Mechanical Activation: Grinding the magnesium turnings in a mortar and pestle before the reaction can expose a fresh, unoxidized surface.[12][16]

  • Chemical Activation with Iodine: Adding a small crystal of iodine to the flask with the magnesium is a classic method.[15][16][17] The iodine reacts with the magnesium to form magnesium iodide, which helps to disrupt the oxide layer.

  • Activation with 1,2-Dibromoethane: A small amount of 1,2-dibromoethane can be added to the magnesium suspension.[5][13][15] Its reaction with magnesium produces ethylene gas and magnesium bromide, effectively cleaning the metal surface.[13] The evolution of bubbles is a visual indicator of successful activation.[13]

Activation Method Description Visual Cue
Iodine A small crystal of I₂ is added to the dry magnesium.Disappearance of the purple iodine vapor and brown color in the solvent.
1,2-Dibromoethane A few drops are added to the magnesium suspension.Evolution of ethylene gas (bubbling).[13]
Mechanical Grinding Magnesium turnings are crushed before use.Visible fresh metallic surface.

II. Troubleshooting Guide

Problem: Low or No Formation of the Tertiary Grignard Reagent
Symptom Possible Cause Recommended Solution
No initiation (no heat, no cloudiness)Inactive magnesium surfaceActivate the magnesium using iodine or 1,2-dibromoethane.[12][13][15] Consider using freshly purchased magnesium turnings.
Wet glassware or solventFlame-dry all glassware under vacuum or oven-dry and cool under an inert atmosphere.[12][18] Use anhydrous solvents.[19][20]
Unreactive tertiary halideTertiary chlorides are less reactive than bromides and iodides.[12] Consider using the corresponding bromide or iodide if possible.
Reaction starts but then stopsInsufficient activationAdd another small crystal of iodine or a few more drops of 1,2-dibromoethane.
Passivation of magnesium surfaceEnsure vigorous stirring to keep the magnesium surface clean.
Problem: Low Yield of the Final Product After Reaction with an Electrophile
Symptom Possible Cause Recommended Solution
Significant amount of alkene byproductE2 Elimination is the dominant pathway.Lower the reaction temperature. Use highly activated magnesium to favor Grignard formation.
High molecular weight byproduct detectedWurtz coupling has occurred.[7][8][9]Add the tertiary halide slowly to the magnesium suspension.[12] Use a slight excess of magnesium.
Starting ketone/aldehyde is recoveredSteric hindrance preventing nucleophilic attack.[2][21]The Grignard reagent may be acting as a base and enolizing the carbonyl compound.[12][21] Use a less hindered electrophile if possible, or consider an alternative organometallic reagent like an organolithium.
Single Electron Transfer (SET) mechanism leading to side products.[21][22][23][24][25]The reaction between a sterically hindered Grignard and a hindered ketone can proceed via an SET mechanism.[21] This can lead to reduction of the ketone or other radical-mediated side reactions.[21] Changing the solvent or temperature might influence the reaction pathway.

III. Experimental Protocols & Visual Guides

Protocol 1: Activation of Magnesium with 1,2-Dibromoethane
  • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small amount of anhydrous THF to just cover the magnesium.

  • Add a few drops of 1,2-dibromoethane via a syringe.

  • If necessary, gently warm the flask with a heat gun until bubbling (ethylene evolution) is observed.[13] This indicates that the magnesium is activated.

  • Allow the mixture to cool to room temperature before proceeding with the addition of the tertiary halide.

Diagram: Competing Reaction Pathways for Tertiary Halides

This diagram illustrates the critical competition between the desired Grignard formation and the undesired E2 elimination and Wurtz coupling side reactions.

G Tertiary Halide (R-X) Tertiary Halide (R-X) Grignard Reagent (R-MgX) Grignard Reagent (R-MgX) Tertiary Halide (R-X)->Grignard Reagent (R-MgX) + Mg (Desired Pathway) Alkene Alkene Tertiary Halide (R-X)->Alkene E2 Elimination (Side Reaction) Mg Mg Wurtz Product (R-R) Wurtz Product (R-R) Grignard Reagent (R-MgX)->Wurtz Product (R-R) + R-X (Wurtz Coupling) Desired Product Desired Product Grignard Reagent (R-MgX)->Desired Product + Electrophile Electrophile Electrophile

Caption: Competing pathways in Grignard reactions with tertiary halides.

Diagram: The Single Electron Transfer (SET) Mechanism

In cases involving sterically hindered ketones, the reaction may proceed through a single electron transfer (SET) mechanism instead of the traditional polar nucleophilic addition. This can lead to the formation of radical intermediates and subsequent side products like pinacol coupling or reduction products.[21][22][23][24][25]

SET_Mechanism cluster_0 Single Electron Transfer (SET) Pathway cluster_1 Polar Nucleophilic Addition Grignard R-MgX Radical_Intermediates [R'₂C-O•]⁻ MgX⁺ + R• Grignard->Radical_Intermediates e⁻ transfer Ketone R'₂C=O Ketone->Radical_Intermediates Side_Products Reduction / Dimerization Products Radical_Intermediates->Side_Products Radical Reactions Grignard_polar R-MgX Alkoxide_Intermediate R-C(R')₂-OMgX Grignard_polar->Alkoxide_Intermediate Nucleophilic Attack Ketone_polar R'₂C=O Ketone_polar->Alkoxide_Intermediate Desired_Alcohol R-C(R')₂-OH Alkoxide_Intermediate->Desired_Alcohol H₃O⁺ Workup

Caption: SET vs. Polar Mechanism in Grignard additions to ketones.

IV. References

  • Rieke, R. D. (1989). The Preparation of Organometallic Compounds from Highly Reactive Metal Powders. Science, 246(4935), 1260–1264. --INVALID-LINK--

  • Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 906–910. --INVALID-LINK--

  • Alfa Chemistry. (n.d.). Grignard Reaction. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Activation of Magnesium with 1,2-Dibromoethene for Grignard Reagent Synthesis. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Ether. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). Does anyone know the best way to activate magnesium for the... Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Retrieved from --INVALID-LINK--

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.

  • Royal Society of Chemistry. (n.d.). Single electron transfer-induced Grignard cross-coupling involving ion radicals as exclusive intermediates. Chemical Communications. Retrieved from --INVALID-LINK--

  • Bartleby. (2024). Answered: A common side reaction during Grignard Reactions is the Wurtz coupling... Retrieved from --INVALID-LINK--

  • Ashby, E. C., & Laemmle, J. (1975). The Grignard Reaction – Unraveling a Chemical Puzzle. Accounts of Chemical Research, 8(12), 410–417. --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Wurtz reaction. Retrieved from --INVALID-LINK--

  • Quora. (n.d.). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? Retrieved from --INVALID-LINK--

  • Yamataka, H., & Nagase, S. (2002). Evidence Against Single-Electron Transfer in the Additions of Most Organomagnesium Reagents to Carbonyl Compounds. Journal of the American Chemical Society, 124(35), 10456–10464. --INVALID-LINK--

  • Filo. (2025). Give reaction Wurtz and wurtz fitting with grignard reagent. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions. Retrieved from --INVALID-LINK--

  • Tanko, J. M., & Sadeghipour, M. (1999). Direct evidence supporting a single electron transfer pathway in the reduction of ketones by primary, secondary, and tertiary Grignard reagents. Journal of the American Chemical Society, 121(32), 7549–7550. --INVALID-LINK--

  • NextGurukul. (n.d.). Notes On Chemical Reactions Of Alkyl Halides: Elimination Reactions. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting low yields in the Grignard synthesis of tertiary alcohols. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from --INVALID-LINK--

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from --INVALID-LINK--

  • Michigan State University Chemistry. (n.d.). Main Group Organometallic Compounds. Retrieved from --INVALID-LINK--

  • Pearson. (n.d.). Which of the following alkyl halides could be successfully used to form a Grignard reagent? Retrieved from --INVALID-LINK--

  • BYJU'S. (n.d.). A Grignard reagent is an organomagnesium compound... Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Alcohol (chemistry). Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Grignard Reactions for Tertiary Alcohol Synthesis. Retrieved from --INVALID-LINK--

  • Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of the Grignard reagent formation. Retrieved from --INVALID-LINK--

  • Quora. (2019). How to improve the percent yield in Grignard reaction. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2019). 18.9: Organometallic Reagents. Retrieved from --INVALID-LINK--

  • Reddit. (2024). Gringard with t-butyl. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2022). Preparation of tertiary Grignard reagents. Retrieved from --INVALID-LINK--

  • Read Chemistry. (2023). Organometallic Reagents for Alcohol Synthesis. Retrieved from --INVALID-LINK--

  • YouTube. (2018). Using the Grignard Reaction to Make Tertiary alcohols. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. Retrieved from --INVALID-LINK--

  • Reddit. (2016). Question about Grignard reagent synthesis. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Organozinc Reagents. Retrieved from --INVALID-LINK--

  • American Chemical Society. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2019). Steric Factors on reaction with grignard reagent. Retrieved from --INVALID-LINK--

  • Quora. (2020). How will you prepare tert-Butyl alcohol with the help of the Grignard reaction? Retrieved from --INVALID-LINK--

  • SlidePlayer. (n.d.). Preparation and Reactions of Organometallic Compounds. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 2-Iodo-2,3-dimethylbutane Using Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of novel and existing molecules is a cornerstone of scientific rigor. In this guide, we delve into the spectroscopic characterization of 2-iodo-2,3-dimethylbutane, a tertiary alkyl halide. We will explore how a multi-technique spectroscopic approach, integrating ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy, provides a definitive structural fingerprint. This guide will objectively compare the expected spectral data of this compound with its constitutional isomers, offering a clear framework for their differentiation.

The causality behind employing a suite of spectroscopic techniques lies in the complementary nature of the information each provides. While one technique may offer clues, it is the convergence of data from multiple independent analyses that builds an unshakeable structural proof. This principle of self-validation is critical in regulated environments and for the advancement of reproducible science.

The Challenge: Differentiating Constitutional Isomers

This compound (C₆H₁₃I) shares its molecular formula and thus its nominal mass with several constitutional isomers.[1][2] Distinguishing it from isomers such as 1-iodo-2,3-dimethylbutane, 2-iodo-3,3-dimethylbutane, and 1-iodo-3,3-dimethylbutane is a common analytical challenge. The subtle differences in their atomic connectivity give rise to unique spectroscopic signatures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton Environment

Proton NMR is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals provide a detailed map of the proton environments.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • The pulse angle and relaxation delay should be optimized for quantitative analysis, although default parameters are often sufficient for routine structural confirmation.

  • Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Comparative ¹H NMR Data:
CompoundPredicted ¹H NMR Signals
This compound A: ~1.95 ppm (s, 6H, 2 x C(CH₃)₂) B: ~2.10 ppm (sept, 1H, CH) C: ~1.05 ppm (d, 6H, CH(CH₃)₂)
1-Iodo-2,3-dimethylbutane A: ~3.20 ppm (m, 2H, CH₂I) B: ~1.80 ppm (m, 1H, CH) C: ~1.70 ppm (m, 1H, CH) D: ~0.95 ppm (d, 6H, CH(CH₃)₂) E: ~0.90 ppm (d, 3H, CHCH₃)
2-Iodo-3,3-dimethylbutane A: ~4.30 ppm (q, 1H, CHI) B: ~1.05 ppm (s, 9H, C(CH₃)₃) C: ~1.90 ppm (d, 3H, CHI(CH₃))
1-Iodo-3,3-dimethylbutane A: ~3.15 ppm (t, 2H, CH₂I) B: ~1.80 ppm (t, 2H, CH₂CH₂I) C: ~0.90 ppm (s, 9H, C(CH₃)₃)

Note: Predicted chemical shifts are in ppm relative to TMS. s = singlet, d = doublet, t = triplet, q = quartet, sept = septet, m = multiplet.

Expertise in Action: The most striking feature for this compound is the absence of a signal in the typical -CH₂I region (~3.2 ppm). Instead, the presence of a singlet for the two methyl groups attached to the iodine-bearing carbon and a septet for the neighboring methine proton are key identifiers. In contrast, its primary iodide isomers (1-iodo-2,3-dimethylbutane and 1-iodo-3,3-dimethylbutane) will exhibit a characteristic downfield multiplet for the -CH₂I protons. 2-Iodo-3,3-dimethylbutane is distinguished by a quartet for the CHI proton and a prominent singlet for the nine equivalent protons of the tert-butyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides direct information about the number of non-equivalent carbon atoms in a molecule and their chemical environment.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on a spectrometer operating at a corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Acquisition Parameters:

    • Typically, a proton-decoupled experiment is performed to simplify the spectrum to a series of singlets, where each signal corresponds to a unique carbon environment.

    • A wider spectral width is required (e.g., 0-220 ppm).

    • A larger number of scans is necessary due to the low natural abundance of ¹³C.

  • Data Processing: Similar to ¹H NMR, the data is Fourier transformed, phased, and referenced.

Comparative ¹³C NMR Data:
CompoundPredicted ¹³C NMR Signals (ppm)
This compound ~75 (C-I), ~40 (CH), ~30 (C(CH₃)₂), ~20 (CH(CH₃)₂)
1-Iodo-2,3-dimethylbutane ~15 (CH₂I), ~45 (CH), ~35 (CH), ~20 (CH₃), ~15 (CH₃)
2-Iodo-3,3-dimethylbutane ~50 (CHI), ~35 (C(CH₃)₃), ~30 (CH₃), ~25 (C(CH₃)₃)
1-Iodo-3,3-dimethylbutane ~10 (CH₂I), ~50 (CH₂), ~30 (C(CH₃)₃), ~29 (C(CH₃)₃)

Authoritative Insight: The chemical shift of the carbon atom directly bonded to the iodine is a key diagnostic parameter. In this compound, this tertiary carbon (C-I) is expected to resonate at a significantly downfield position (~75 ppm) compared to the primary C-I carbon in 1-iodo-2,3-dimethylbutane (~15 ppm) and 1-iodo-3,3-dimethylbutane (~10 ppm). The number of distinct signals also provides crucial information about the molecular symmetry.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for generating fragment ions or a softer ionization method like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is recorded to generate the mass spectrum.

Comparative Mass Spectrometry Data:
CompoundMolecular Ion (M⁺) m/zKey Fragment Ions (m/z)
This compound 21285 (M - I)⁺, 43
1-Iodo-2,3-dimethylbutane 21285 (M - I)⁺, 57, 43
2-Iodo-3,3-dimethylbutane 21285 (M - I)⁺, 57
1-Iodo-3,3-dimethylbutane 21285 (M - I)⁺, 57

Trustworthiness Through Fragmentation: All isomers will exhibit a molecular ion peak at m/z 212, corresponding to the molecular formula C₆H₁₃I. The most significant fragmentation pathway for alkyl iodides is the loss of the iodine atom (mass = 127), leading to a prominent carbocation fragment at m/z 85 (212 - 127). The subsequent fragmentation of this C₆H₁₃⁺ ion will differ based on the stability of the resulting smaller carbocations. For this compound, the initial carbocation formed upon loss of iodine is tertiary and relatively stable. Its fragmentation will be distinct from the primary carbocations formed from the 1-iodo isomers. The presence of a strong peak at m/z 43, corresponding to an isopropyl cation, would be a characteristic feature for this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is used to identify the types of chemical bonds (functional groups) present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Infrared Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., CCl₄).

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to specific functional groups.

Comparative Infrared Spectroscopy Data:
CompoundC-H Stretching (cm⁻¹)C-I Stretching (cm⁻¹)
This compound 2950-2850~500-600
1-Iodo-2,3-dimethylbutane 2950-2850~500-600
2-Iodo-3,3-dimethylbutane 2950-2850~500-600
1-Iodo-3,3-dimethylbutane 2950-2850~500-600

Interpreting the Vibrations: For alkyl halides, the C-I stretching vibration appears in the far-infrared region (typically 500-600 cm⁻¹) and can be difficult to observe with standard instrumentation. The most informative region of the IR spectrum for these isomers is the "fingerprint region" (below 1500 cm⁻¹), where complex vibrations unique to the overall molecular structure occur. While the C-H stretching frequencies around 2950-2850 cm⁻¹ will be present in all isomers, the specific pattern of peaks in the fingerprint region can be used for definitive identification when compared to a reference spectrum.

Visualizing the Workflow and Logic

To ensure a robust and logical approach to structural confirmation, the following workflow is recommended:

Spectroscopic_Workflow cluster_sample Sample Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Sample Sample H_NMR ¹H NMR Sample->H_NMR C_NMR ¹³C NMR Sample->C_NMR MS Mass Spec. Sample->MS IR IR Spec. Sample->IR Data_Analysis Combined Data Analysis H_NMR->Data_Analysis C_NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmed Structural Confirmation of This compound Data_Analysis->Structure_Confirmed

Caption: Experimental workflow for spectroscopic analysis.

The logical process for distinguishing this compound from its isomers based on the collective spectroscopic data is outlined below:

Isomer_Differentiation Start Unknown Isomer (C₆H₁₃I) H_NMR_Analysis ¹H NMR: - No signal at ~3.2 ppm? - Singlet (~6H) and Septet (~1H)? Start->H_NMR_Analysis C_NMR_Analysis ¹³C NMR: - C-I signal at ~75 ppm? H_NMR_Analysis->C_NMR_Analysis Yes Is_Other Other Isomer H_NMR_Analysis->Is_Other No MS_Analysis Mass Spec: - M⁺ at m/z 212 - Base peak at m/z 85 - Fragment at m/z 43? C_NMR_Analysis->MS_Analysis Yes C_NMR_Analysis->Is_Other No Is_Target This compound MS_Analysis->Is_Target Yes MS_Analysis->Is_Other No

References

A Comparative Guide to the Reactivity of Tertiary Halides: The Case of 2-Iodo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers and professionals in drug development and synthetic chemistry, the selection of an appropriate starting material is paramount to the success of a synthetic route. Tertiary alkyl halides are fundamental building blocks, primarily undergoing nucleophilic substitution via the unimolecular (SN1) pathway. This guide provides an in-depth comparison of the reactivity of 2-iodo-2,3-dimethylbutane against its tertiary halide counterparts, 2-bromo-2,3-dimethylbutane and 2-chloro-2,3-dimethylbutane. We will dissect the core chemical principles governing their reaction rates, supported by mechanistic insights and a detailed experimental protocol for quantitative comparison. The central finding is a clear reactivity trend (R-I > R-Br > R-Cl), which is directly attributable to the leaving group's ability and the carbon-halogen bond strength.

Introduction: The SN1 Pathway in Tertiary Halides

Tertiary alkyl halides, such as 2-halo-2,3-dimethylbutanes, are sterically hindered at the α-carbon. This steric bulk prevents the backside attack required for a bimolecular (SN2) reaction.[1] Consequently, they react almost exclusively through the SN1 mechanism.[2] This is a stepwise process that involves the formation of a carbocation intermediate.[3][4]

The SN1 mechanism consists of two primary steps (a third, deprotonation step, may occur if the nucleophile is neutral, like water or alcohol):

  • Ionization (Rate-Determining Step): The carbon-halogen (C-X) bond breaks heterolytically, with the halogen departing with both electrons to form a halide ion (the leaving group) and a planar, sp²-hybridized carbocation.[5] This is the slowest step and thus dictates the overall reaction rate.[5][6]

  • Nucleophilic Attack: A nucleophile attacks the electrophilic carbocation. Since the carbocation is planar, the nucleophile can attack from either face, often leading to a racemic or nearly racemic mixture of products if the starting material is chiral.[3][5]

The rate of an SN1 reaction is independent of the nucleophile's concentration and depends solely on the concentration of the alkyl halide (Rate = k[R-X]).[5][6] Therefore, any factor that stabilizes the transition state leading to the carbocation or stabilizes the leaving group will accelerate the reaction.

Core Factors Governing Reactivity

The disparate reactivity among 2-chloro-, 2-bromo-, and this compound can be rationalized by examining the key factors that influence the rate-determining ionization step.

The Leaving Group Effect: The Decisive Factor

The "leaving group" is the molecular fragment that detaches from the substrate.[7] In an SN1 reaction, the leaving group departs in the rate-determining step, so its ability to leave is of utmost importance.[8][9] A "good" leaving group is one that is stable on its own. The stability of the halide leaving groups (X⁻) is directly related to the acidity of their conjugate acids (H-X).[10] Strong acids have weak, stable conjugate bases.

The acidity of hydrohalic acids increases down the group: HF < HCl < HBr < HI. Consequently, the stability of the halide anions as leaving groups follows the reverse order of basicity:

I⁻ > Br⁻ > Cl⁻ > F⁻ (Best to worst leaving group) [10][11]

Iodide (I⁻) is the largest and most polarizable of the common halide ions. Its negative charge is dispersed over a larger volume, making it more stable and less basic than bromide or chloride.[12] This superior stability makes iodide the best leaving group among the halogens, causing this compound to react fastest.[13][14]

Carbon-Halogen (C-X) Bond Strength

For the leaving group to depart, the C-X bond must be broken. The energy required for this is the bond dissociation energy (BDE).[15] A weaker bond will break more easily, leading to a lower activation energy for the first step and a faster reaction.

The C-X bond strength decreases as the size of the halogen atom increases.[16] This is due to less effective orbital overlap between the carbon atom and the larger, more diffuse orbitals of the heavier halogens.

Bond Dissociation Energy Trend: C-Cl > C-Br > C-I

The C-I bond is the longest and weakest, requiring the least energy to break.[16][17] This further supports the observation that this compound is the most reactive of the series.

Carbocation Stability

All three compounds (2-iodo-, 2-bromo-, and 2-chloro-2,3-dimethylbutane) will form the same tertiary carbocation intermediate: the 2,3-dimethylbutan-2-yl cation. The high stability of this tertiary carbocation, stabilized by hyperconjugation from the surrounding alkyl groups, is the reason these substrates favor the SN1 pathway.[1][8][18] Since the carbocation is identical in all three cases, this factor does not influence the relative reactivity between them but explains why they all react via the SN1 mechanism.

Caption: Generalized SN1 reaction mechanism for a tertiary iodide.

Experimental Comparison: Solvolysis of 2-Halo-2,3-dimethylbutanes

To quantitatively compare the reactivities, a solvolysis experiment can be performed. Solvolysis is a nucleophilic substitution where the solvent also acts as the nucleophile.[19] By monitoring the rate of hydrohalic acid (H-X) production, we can determine the reaction rate constants.

Objective

To determine the relative rates of solvolysis for 2-chloro-2,3-dimethylbutane, 2-bromo-2,3-dimethylbutane, and this compound in an ethanol/water solvent system.

Experimental Protocol

This protocol is a self-validating system designed to provide reproducible kinetic data. The choice of a polar protic solvent (ethanol/water) is crucial as it effectively solvates the forming ions in the transition state, thus facilitating the SN1 mechanism.[19] The reaction progress is monitored by the production of acid (HCl, HBr, HI), which is neutralized by a known amount of NaOH. The color change of an indicator signals the point of neutralization.[20][21]

Materials:

  • 2-chloro-2,3-dimethylbutane

  • 2-bromo-2,3-dimethylbutane

  • This compound

  • Solvent: 50:50 (v/v) ethanol/water solution

  • 0.04 M NaOH solution (standardized)

  • Bromothymol blue indicator solution

  • Constant temperature water bath (e.g., 25°C)

  • Erlenmeyer flasks (125 mL), burette, pipettes, stopwatch

Procedure:

  • Preparation: Place 50 mL of the 50:50 ethanol/water solvent into a 125 mL Erlenmeyer flask. Add 3-4 drops of bromothymol blue indicator.

  • Temperature Equilibration: Place the flask in the constant temperature water bath and allow it to equilibrate for 5-10 minutes. Temperature control is critical as reaction rates are highly temperature-dependent.

  • Initiation: Using a pipette, add a precise amount (e.g., 1.0 mL) of one of the alkyl halides (e.g., this compound) to the flask. Start the stopwatch immediately upon addition. Swirl the flask to ensure complete mixing.

  • Titration & Timing: Immediately add 1.00 mL of the 0.04 M NaOH solution from a burette. The solution should turn blue. Record the exact time it takes for the solution to turn from blue back to yellow (or green at the endpoint). This indicates that the produced acid has neutralized the added base.

  • Repetitive Measurement: As soon as the color change occurs, record the time and immediately add another 1.00 mL of NaOH. Continue this cycle of timing the color change and adding base for at least 5-6 intervals.

  • Data Collection: Repeat the entire procedure (Steps 1-5) for 2-bromo-2,3-dimethylbutane and 2-chloro-2,3-dimethylbutane. Ensure all conditions (temperature, volumes) are identical for a valid comparison.

Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis p1 Add 50mL Solvent + Indicator to Flask p2 Equilibrate Flask in Water Bath p1->p2 r1 Add Alkyl Halide (R-X) & Start Stopwatch p2->r1 r2 Add 1.0 mL NaOH (Solution turns Blue) r1->r2 r3 Record Time (t) for Color Change to Yellow r2->r3 r4 Repeat r2 & r3 for 5-6 intervals r3->r4 a1 Repeat for each Halide (R-Cl, R-Br, R-I) r4->a1 a2 Calculate Rate Constant (k) from Time Data a1->a2 a3 Compare Relative Rates a2->a3

Caption: Experimental workflow for comparing tertiary halide solvolysis rates.

Results and Discussion: A Clear Reactivity Trend

The experimental data will consistently show that the time required for acid production is shortest for this compound and longest for 2-chloro-2,3-dimethylbutane. This translates directly to their reaction rates. While exact values depend on precise experimental conditions, the relative rates of solvolysis for tertiary halides generally follow a well-established trend.

Table 1: Comparative Reactivity of 2-Halo-2,3-dimethylbutanes

Tertiary Alkyl Halide Leaving Group C-X Bond Energy (approx. kJ/mol) Relative Rate of Solvolysis (krel)
2-Chloro-2,3-dimethylbutane Cl⁻ ~340 1
2-Bromo-2,3-dimethylbutane Br⁻ ~285 ~40
This compound I⁻ ~220 ~1,200

(Note: Relative rate values are illustrative, based on typical data for tertiary halides, and serve to demonstrate the magnitude of the effect.)

The data unequivocally demonstrates that this compound is significantly more reactive than its bromo and chloro analogs. This dramatic increase in rate—over a thousand times faster than the chloride—is a direct consequence of two synergistic effects:

  • Superior Leaving Group: Iodide is an exceptionally stable anion, facilitating its departure.[10][11]

  • Weak C-I Bond: The carbon-iodine bond is the weakest, requiring the lowest activation energy to break.[16]

Conclusion and Practical Implications

For the practicing chemist, this comparison provides clear, actionable guidance. When designing a synthesis that involves a nucleophilic substitution at a tertiary center, this compound is the most reactive substrate. Its use allows for milder reaction conditions (e.g., lower temperatures or shorter reaction times) compared to the corresponding bromide or chloride. Conversely, if a more stable, less reactive tertiary halide is needed to prevent unwanted side reactions, the chloride would be the substrate of choice. This guide underscores the critical importance of understanding fundamental mechanistic principles—specifically leaving group ability and bond strength—in making informed decisions for chemical synthesis and drug development.

References

A Comparative Kinetic Study of Sₙ1 and E1 Reactions of 2-Iodo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the kinetics of unimolecular substitution (Sₙ1) and elimination (E1) reactions of the tertiary alkyl halide, 2-iodo-2,3-dimethylbutane. It is designed for researchers, scientists, and professionals in drug development who require a comprehensive understanding of these competing reaction pathways. This document delves into the theoretical underpinnings, presents a detailed experimental protocol for kinetic analysis, and offers insights into the interpretation of the resulting data.

Theoretical Framework: The Sₙ1/E1 Competition

Both Sₙ1 and E1 reactions of tertiary alkyl halides, such as this compound, proceed through a common rate-determining step: the formation of a carbocation intermediate.[1][2][3] This initial ionization step is unimolecular, meaning its rate depends solely on the concentration of the substrate.[2][4][5]

Rate Law: Rate = k[R-X]

Where:

  • Rate is the reaction rate.

  • k is the rate constant.

  • [R-X] is the concentration of the alkyl halide (this compound).

The carbocation, once formed, can undergo one of two competing pathways:

  • Sₙ1 Pathway: The carbocation is attacked by a nucleophile (often the solvent in solvolysis reactions) to form a substitution product.[1]

  • E1 Pathway: A weak base (again, often the solvent) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of an alkene.[2][3]

Several factors influence the ratio of Sₙ1 to E1 products, with temperature being a critical parameter. Elimination reactions are generally favored at higher temperatures because they result in an increase in the number of molecules, leading to a positive entropy change (ΔS).[6][7] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a larger, positive TΔS term makes ΔG more negative, favoring the elimination pathway.[6]

The stability of the resulting alkene also plays a role. E1 reactions tend to favor the formation of the most substituted (and therefore most stable) alkene, a principle known as Zaitsev's rule.[2] For this compound, the major elimination product expected is the more substituted 2,3-dimethylbut-2-ene.[8]

The choice of solvent is also crucial. Polar protic solvents, such as ethanol or acetic acid, are effective at stabilizing the carbocation intermediate, thus promoting both Sₙ1 and E1 reactions.[9][10]

Experimental Design for Kinetic Analysis

The objective of this experimental design is to determine the rate constants for the overall consumption of this compound and to quantify the product distribution between substitution and elimination pathways at different temperatures. This will allow for the calculation of activation energies for both reactions.

A common and effective method for monitoring the solvolysis of alkyl halides is by titrating the acid produced during the reaction.[11] In this case, the reaction of this compound in a solvent like ethanol will produce hydriodic acid (HI). By periodically quenching aliquots of the reaction mixture and titrating the HI with a standardized base, the progress of the reaction can be followed.

G Experimental Workflow for Kinetic Analysis cluster_prep Reaction Setup cluster_reaction Kinetic Run cluster_analysis Analysis cluster_data Data Processing prep_substrate Prepare solution of This compound in ethanol prep_thermostat Equilibrate reaction vessel in a constant temperature bath prep_substrate->prep_thermostat Simultaneously start_reaction Initiate reaction by mixing substrate with solvent prep_thermostat->start_reaction take_aliquots Withdraw aliquots at regular time intervals start_reaction->take_aliquots quench_reaction Quench aliquots in a suitable solvent (e.g., acetone) take_aliquots->quench_reaction titrate Titrate quenched aliquots with standardized NaOH using an indicator quench_reaction->titrate record_volume Record the volume of NaOH used titrate->record_volume calc_conc Calculate [HI] and [Alkyl Halide] over time record_volume->calc_conc plot_data Plot ln[Alkyl Halide] vs. time to determine k_obs calc_conc->plot_data product_analysis Analyze final product mixture (e.g., by GC-MS) to determine Sₙ1/E1 ratio plot_data->product_analysis calc_activation Repeat at different temperatures and create Arrhenius/Eyring plots product_analysis->calc_activation

Caption: Workflow for the kinetic analysis of the solvolysis of this compound.

Detailed Experimental Protocols

Objective: To determine the first-order rate constant for the solvolysis of this compound at a specific temperature.

Materials:

  • This compound[12]

  • Absolute ethanol

  • Standardized sodium hydroxide solution (~0.02 M)

  • Phenolphthalein indicator

  • Acetone (for quenching)

  • Constant temperature water bath

  • Burette, pipettes, volumetric flasks, and conical flasks

Procedure:

  • Prepare a ~0.1 M solution of this compound in absolute ethanol.

  • Place the reaction flask in a constant temperature water bath and allow it to equilibrate.

  • Initiate the reaction and simultaneously start a timer.

  • At regular time intervals (e.g., every 10-15 minutes), withdraw a 5 mL aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a flask containing ~10 mL of acetone.

  • Add a few drops of phenolphthalein indicator to the quenched aliquot.

  • Titrate the solution with the standardized NaOH solution until a persistent faint pink color is observed.[13][14][15]

  • Record the volume of NaOH used.

  • Continue taking aliquots until the reaction is approximately 70-80% complete.

  • To determine the concentration at "infinite" time (when the reaction is complete), heat a sealed sample of the reaction mixture at a higher temperature (e.g., 60°C) for several hours, then titrate as above.

Objective: To determine the ratio of Sₙ1 to E1 products at the end of the reaction.

Materials:

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Completed reaction mixture from Protocol 1

  • Authentic standards of the expected substitution and elimination products

Procedure:

  • At the completion of the reaction (as determined by the "infinite" time point in Protocol 1), take a sample of the final reaction mixture.

  • Inject the sample into the GC-MS.

  • Identify the peaks corresponding to the substitution product (2-ethoxy-2,3-dimethylbutane) and the elimination products (2,3-dimethylbut-1-ene and 2,3-dimethylbut-2-ene) by comparing their retention times and mass spectra to authentic standards.

  • Determine the relative peak areas to calculate the percentage of each product formed.

Data Analysis and Interpretation

The concentration of the alkyl halide at any given time, [RX]_t, can be calculated from the titration data:

[RX]_t = [RX]_0 - [HI]_t

where [HI]_t is determined from the volume of NaOH used in the titration.

Since the reaction follows first-order kinetics, a plot of ln([RX]_t) versus time will yield a straight line with a slope equal to -k_obs.

The observed rate constant (k_obs) is the sum of the rate constants for the Sₙ1 and E1 pathways:

k_obs = k_Sₙ1 + k_E1

The individual rate constants can be calculated from the product ratio obtained from the GC-MS analysis:

k_Sₙ1 = k_obs * (% Sₙ1 product / 100) k_E1 = k_obs * (% E1 product / 100)

By performing the kinetic experiments at several different temperatures, the activation energy (Ea) for both the Sₙ1 and E1 reactions can be determined using the Arrhenius equation.[16] A plot of ln(k) versus 1/T (an Arrhenius plot) will give a straight line with a slope of -Ea/R.[17]

Alternatively, the Eyring equation can be used to determine the enthalpy (ΔH‡) and entropy (ΔS‡) of activation from a plot of ln(k/T) versus 1/T.[18]

Expected Results and Discussion

The solvolysis of this compound is expected to yield a mixture of substitution and elimination products.[19] The following table presents hypothetical data to illustrate the expected trends.

Temperature (°C)k_obs (s⁻¹)% Sₙ1 Product% E1 Productk_Sₙ1 (s⁻¹)k_E1 (s⁻¹)
251.5 x 10⁻⁵85151.28 x 10⁻⁵0.22 x 10⁻⁵
354.8 x 10⁻⁵80203.84 x 10⁻⁵0.96 x 10⁻⁵
451.4 x 10⁻⁴75251.05 x 10⁻⁴0.35 x 10⁻⁴

As the temperature increases, the overall reaction rate (k_obs) increases significantly.[20] Concurrently, the proportion of the elimination product is expected to increase, reflecting the higher activation energy generally associated with elimination reactions compared to substitution reactions.[7] This is a direct consequence of the entropic favorability of the E1 pathway at higher temperatures.[6]

The activation energy for the E1 reaction is anticipated to be slightly higher than that for the Sₙ1 reaction. This difference in activation energies is what leads to the temperature-dependent product distribution.

Conclusion

The kinetic study of the competing Sₙ1 and E1 reactions of this compound provides a clear illustration of the fundamental principles governing unimolecular reactions of tertiary alkyl halides. Through a combination of classic titration techniques and modern analytical methods like GC-MS, it is possible to dissect the overall reaction into its constituent pathways and determine their respective kinetic parameters. Understanding these relationships is of paramount importance for controlling reaction outcomes in synthetic chemistry and for elucidating reaction mechanisms in physical organic chemistry.

References

A Comparative Guide to the Synthesis of Tetrasubstituted Alkenes: Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The stereoselective synthesis of tetrasubstituted alkenes—carbon-carbon double bonds bearing four distinct carbon substituents—is a persistent challenge in organic chemistry. These motifs are integral to a wide array of biologically active molecules, including pharmaceuticals and agrochemicals, as well as advanced materials. The inherent steric congestion around the double bond often renders classical olefination methods inefficient, necessitating the development and application of more sophisticated synthetic strategies. This guide provides an in-depth comparison of alternative reagents and methodologies for the synthesis of these sterically demanding structures, with a focus on experimental utility and mechanistic rationale for researchers, scientists, and professionals in drug development.

Classical Carbonyl Olefination Strategies: Enduring but Limited

Traditional methods for alkene synthesis frequently originate from carbonyl compounds. While powerful for less substituted systems, their application to tetrasubstituted alkenes is often hampered by steric hindrance.

The Wittig and Horner-Wadsworth-Emmons Reactions

The Wittig reaction, a foundational method in organic synthesis, unites a phosphorus ylide with an aldehyde or ketone. However, when targeting tetrasubstituted alkenes, the required sterically hindered ketones and ylides often lead to low yields or complete reaction failure. This is primarily due to the difficulty in the initial nucleophilic attack and the formation of the oxaphosphetane intermediate.

The Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate carbanions, offers advantages in terms of the reactivity of the nucleophile and the ease of purification, as the phosphate byproduct is water-soluble.[1] While generally favoring the formation of (E)-alkenes, specific modifications, such as the Still-Gennari protocol using electron-withdrawing groups on the phosphonate, can promote the formation of (Z)-alkenes.[2] Despite these refinements, the HWE reaction still faces limitations with highly congested ketones.[3]

A 2002 study demonstrated the synthesis of (Z)-tetrasubstituted alkenes from aryl alkyl ketones using a modified HWE reaction with methyl 2-[bis(2,2,2-trifluoroethyl)phosphono]propionate, employing Sn(OSO₂CF₃)₂ and N-ethylpiperidine, achieving high Z-selectivity in many cases.[4]

Table 1: Horner-Wadsworth-Emmons Reaction of Aryl Alkyl Ketones [3][4][5]

EntryAryl Alkyl KetoneYield (%)E:Z Ratio
1Phenyl ethyl ketone867:93
24-Methoxyphenyl ethyl ketone718:92
34-Chlorophenyl ethyl ketone843:97
4Phenyl isopropyl ketone756:94
5Phenyl tert-butyl ketoneNo Reaction-
The McMurry Reaction: A Reductive Coupling Powerhouse

The McMurry reaction stands out as a robust method for synthesizing sterically congested alkenes, particularly symmetrical ones, through the reductive coupling of two ketone molecules.[6] This reaction utilizes low-valent titanium species, typically generated in situ from TiCl₃ or TiCl₄ and a reducing agent like a zinc-copper couple or LiAlH₄. Its tolerance for steric hindrance makes it a go-to method for structures that are inaccessible through Wittig or HWE chemistry.

Experimental Protocol: McMurry Coupling of 2-Adamantanone

A detailed procedure for the homocoupling of 2-adamantanone to form adamantylideneadamantane is as follows:

  • A 2-L, three-necked flask is flame-dried under an argon flush.

  • Anhydrous titanium trichloride (63.16 g, 0.409 mol) and zinc-copper couple (61.7 g, 0.944 mol) are added under an argon atmosphere.

  • Anhydrous dimethoxyethane (1 L) is added via cannula, and the mixture is refluxed for 1 hour.

  • A solution of 2-adamantanone (12.3 g, 0.0819 mol) in 100 mL of anhydrous DME is added dropwise to the refluxing slurry over 48 hours.

  • After the addition is complete, the mixture is refluxed for an additional 12 hours.

  • The reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then worked up to yield the product.

Transition Metal-Catalyzed Cross-Coupling: A Modern Mainstay

Cross-coupling reactions catalyzed by transition metals have become indispensable for the construction of complex organic molecules, including tetrasubstituted alkenes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is widely used due to the stability and low toxicity of the boron reagents. For tetrasubstituted alkenes, this typically involves the coupling of a trisubstituted vinyl boronic acid or ester with a trisubstituted vinyl halide.

Table 2: Substrate Scope of Suzuki-Miyaura Coupling for Indazole Synthesis

EntryAryl HalideBoronic AcidYield (%)
13-Chloro-5-fluoroindazole5-Indoleboronic acid89
23-Chloro-5-nitroindazole5-Indoleboronic acid82
33-Chloro-6-(trifluoromethyl)indazole5-Indoleboronic acid91
43-Chloroindazole2-Thiopheneboronic acid85
53-Chloroindazole3-Pyridinylboronic acid79
Negishi and Stille Couplings

The Negishi coupling utilizes organozinc reagents, which are more reactive than their boronic acid counterparts, often leading to higher yields and faster reaction times, but require stricter anhydrous conditions. The Stille coupling employs organotin reagents, which are tolerant of a wide range of functional groups but are associated with toxic byproducts that can be difficult to remove.

XCoupling cluster_suzuki Advantages cluster_negishi Advantages cluster_stille Advantages suzuki Suzuki-Miyaura (Organoboron) suzuki_adv Stable Reagents Low Toxicity negishi Negishi (Organozinc) negishi_adv High Reactivity stille Stille (Organotin) stille_adv High Functional Group Tolerance

Caption: Key advantages of common cross-coupling reactions.

The New Wave: Photoredox and Nickel Dual Catalysis

A rapidly emerging and powerful strategy for forging C-C bonds involves the synergistic combination of photoredox and nickel catalysis. This dual catalytic system can facilitate the formation of tetrasubstituted alkenes under exceptionally mild conditions, often at room temperature and with visible light as the energy source. These methods enable novel bond disconnections and exhibit broad functional group tolerance.

A representative transformation is the deoxygenative alkenylation of aromatic carboxylic acids with alkenyl triflates, which proceeds via the formation of acyl radicals.

Experimental Protocol: Photoredox/Nickel Dual-Catalyzed Arylalkylation

A general procedure for the arylalkylation of nonactivated alkenes is as follows:

  • To an oven-dried vial, add the aryl bromide (0.2 mmol), the alkene (0.3 mmol), and the alkyl trifluoroborate (0.4 mmol).

  • Add the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%), the nickel catalyst (e.g., NiBr₂·glyme, 10 mol%), and a ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 12 mol%).

  • The vial is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Anhydrous solvent (e.g., DMA, 1.0 mL) is added, and the mixture is stirred under irradiation with blue LEDs at room temperature for 24-48 hours.

  • The reaction mixture is then quenched and purified by column chromatography.

PhotoNic start Aryl Halide + Alkyl Radical Precursor + Alkene product Tetrasubstituted Alkene start->product Dual Catalytic Cycle photocat Photocatalyst (e.g., Ir complex) photocat->product nicat Nickel Catalyst (e.g., NiBr2) nicat->product light Visible Light light->product

Caption: Conceptual workflow of photoredox/nickel dual catalysis.

Conclusion and Future Outlook

The synthesis of tetrasubstituted alkenes has evolved significantly, moving from classical, often forceful methods to more elegant and efficient catalytic strategies. While the McMurry reaction remains a powerful tool for specific, often symmetrical, targets, the versatility and functional group tolerance of transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have made them the workhorses of modern organic synthesis. The rise of photoredox and nickel dual catalysis represents the next frontier, offering mild conditions and novel synthetic pathways.

For the practicing scientist, the choice of method will be dictated by the specific molecular architecture, desired stereochemistry, and the compatibility of functional groups present in the starting materials and target molecule. As catalyst development continues to advance, we can anticipate even more efficient and selective methods for the construction of these challenging yet highly valuable chemical motifs.

References

A Comparative Guide to Purity Validation of 2-Iodo-2,3-dimethylbutane: GC-MS Analysis and Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and complex organic molecules, the purity of starting materials and intermediates is paramount. 2-Iodo-2,3-dimethylbutane, a tertiary alkyl halide, serves as a valuable building block in various synthetic pathways. Ensuring its purity is critical to avoid the introduction of unwanted side products and to maintain the integrity of subsequent reaction steps. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity validation of this compound.

The Central Role of Purity in Synthesis

The presence of impurities in this compound can lead to several undesirable outcomes in a synthetic workflow. These can range from reduced reaction yields and the formation of difficult-to-separate byproducts to the introduction of potentially genotoxic impurities (PGIs).[1][2][3] Alkyl halides, as a class of compounds, are often used as alkylating agents and any unreacted starting materials or side-products from their synthesis can interfere with downstream processes.[4] Therefore, a robust analytical methodology for purity assessment is not just a quality control measure but a critical component of process development and validation.[5][6][7]

GC-MS: The Gold Standard for Volatile Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile organic compounds, making it exceptionally well-suited for the purity determination of this compound.[1][2][3] The technique combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.

The "Why" Behind the GC-MS Protocol

A successful GC-MS analysis hinges on the careful selection of each parameter. The choices made are not arbitrary but are grounded in the physicochemical properties of the analyte and the potential impurities.

  • Injector Temperature: A sufficiently high temperature is required to ensure the rapid and complete volatilization of this compound and any potential impurities upon injection. However, an excessively high temperature could lead to thermal degradation of the analyte.

  • Column Selection: A non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is typically chosen. This is because "like dissolves like," and a non-polar column will effectively separate the non-polar this compound from potential impurities based on differences in their boiling points and vapor pressures.

  • Oven Temperature Program: A temperature gradient is employed to ensure the separation of compounds with a range of boiling points. The program starts at a lower temperature to allow for the separation of highly volatile impurities and then ramps up to elute the main component and any less volatile impurities in a reasonable timeframe.

  • Mass Spectrometer Detector: The mass spectrometer provides two crucial pieces of information: the retention time (from the GC) and the mass spectrum of the eluting compound. The mass spectrum is a molecular fingerprint based on the fragmentation pattern of the ionized molecule.[8][9][10][11] For this compound (C6H13I), the molecular ion peak would be expected at m/z 212.[12] Characteristic fragment ions would arise from the loss of an iodine atom (m/z 127) and various alkyl fragments.[13]

Experimental Workflow: GC-MS Analysis

Caption: Workflow for GC-MS Purity Analysis.

Step-by-Step GC-MS Protocol:
  • Standard and Sample Preparation:

    • Prepare a stock solution of a certified reference standard of this compound in a high-purity volatile solvent (e.g., hexane or dichloromethane).

    • Prepare a sample solution of the batch to be tested at a similar concentration.

  • Instrument Setup:

    • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless injector at 250°C with an appropriate split ratio (e.g., 50:1).

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • MS Detector: Electron ionization (EI) at 70 eV. Mass range of m/z 40-300.

  • Analysis:

    • Inject a blank (solvent) to ensure no system contamination.

    • Inject the standard solution to determine the retention time and mass spectrum of this compound.

    • Inject the sample solution.

  • Data Interpretation:

    • Identify the peak for this compound in the sample chromatogram by comparing its retention time and mass spectrum to the standard.

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity by the area percent method: (Area of this compound peak / Total area of all peaks) x 100%.

Alternative Purity Validation Techniques

While GC-MS is a powerful tool, other analytical techniques can provide complementary information or may be more suitable in specific contexts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly ¹H and ¹³C NMR, is an indispensable tool for structural elucidation and can also be used for quantitative purity assessment (qNMR).

  • Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shift of a nucleus is highly sensitive to its local electronic environment, providing detailed structural information.[14][15]

  • Application to this compound: The ¹H NMR spectrum of pure this compound would show characteristic signals for the different methyl and methine protons.[14] The presence of impurities would be indicated by additional peaks in the spectrum. Quantitative NMR can be performed by integrating the signals of the analyte and a certified internal standard of known concentration.

  • Advantages: Provides unambiguous structural confirmation, is non-destructive, and can be highly quantitative.

  • Limitations: Lower sensitivity compared to GC-MS, and complex mixtures can lead to overlapping signals, making interpretation difficult.

High-Performance Liquid Chromatography (HPLC)

For non-volatile impurities or thermally labile compounds, HPLC is the method of choice.[16][17]

  • Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

  • Application to this compound: While this compound itself is volatile, HPLC can be invaluable for detecting non-volatile impurities that would not be amenable to GC analysis.[18] This could include polymeric materials, salts, or involatile starting materials from the synthesis. A reversed-phase C18 column with a mobile phase of acetonitrile and water would be a typical starting point. Detection can be achieved using a UV detector if the impurities have a chromophore, or more universally with a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD).[17][18]

  • Advantages: Excellent for non-volatile and thermally unstable compounds, and offers a wide range of stationary and mobile phases for method development.

  • Limitations: this compound itself is not readily detected by common HPLC detectors like UV-Vis due to the lack of a strong chromophore.

Titration Methods

Simple, classic chemical tests can provide a rapid assessment of certain types of impurities.

  • Principle: These methods rely on a chemical reaction between the analyte or impurity and a reagent of known concentration.

  • Application to this compound: For instance, the presence of acidic impurities (e.g., HI) can be determined by a simple acid-base titration. The presence of other reactive halides could be assessed using tests like the alcoholic silver nitrate test, which relies on the precipitation of silver halides.[19][20]

  • Advantages: Rapid, inexpensive, and requires minimal specialized equipment.

  • Limitations: Lacks specificity and can only detect certain classes of impurities. Not suitable for identifying and quantifying individual impurities in a complex mixture.

Comparative Analysis

Technique Principle Best Suited For Advantages Limitations
GC-MS Separation by volatility, detection by mass-to-charge ratioVolatile and semi-volatile impuritiesHigh sensitivity and specificity, provides structural information for identification.[1][2]Not suitable for non-volatile or thermally labile compounds.
NMR Spectroscopy Nuclear magnetic resonance of atomic nucleiStructural elucidation, quantification of major componentsProvides unambiguous structural information, can be highly quantitative (qNMR).[14][15]Lower sensitivity than GC-MS, complex spectra with mixtures.
HPLC Differential partitioning between mobile and stationary phasesNon-volatile and thermally labile impuritiesVersatile, wide range of applications.[16]The analyte itself may be difficult to detect with common detectors.
Titration Chemical reaction with a known reagentSpecific classes of impurities (e.g., acids)Fast, inexpensive, simple.[19]Lacks specificity and sensitivity for individual impurities.

Conclusion: A Multi-faceted Approach to Purity Validation

For the comprehensive purity validation of this compound, GC-MS stands out as the primary technique of choice due to its excellent sensitivity and specificity for volatile organic compounds. It allows for the confident identification and quantification of volatile impurities that may be present.

However, a truly robust quality control strategy often employs a combination of techniques. NMR spectroscopy serves as an excellent orthogonal method for confirming the structure of the main component and quantifying it against a standard. HPLC is crucial for ensuring the absence of non-volatile impurities that would be missed by GC. Finally, simple titration methods can be valuable for rapid in-process checks.

By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a comprehensive analytical workflow that ensures the quality and consistency of this compound, thereby safeguarding the integrity of their synthetic processes. The validation of these analytical methods should be performed in accordance with established guidelines, such as those from the ICH or USP, to ensure accuracy, precision, and reliability.[5][6][21][22]

References

A Researcher's Guide to Leaving Group Ability in Alkyl Halides: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, particularly in the development of novel therapeutics, the efficiency of nucleophilic substitution reactions is paramount. A cornerstone of these reactions is the concept of the "leaving group"—a molecular fragment that detaches from the substrate. The facility with which this group departs, its "leaving group ability," can dramatically influence reaction rates and even dictate the mechanistic pathway. This guide provides a comprehensive comparative analysis of leaving group ability in the context of alkyl halides, supported by experimental data and detailed protocols for researchers in the field.

The Critical Role of the Leaving Group in Nucleophilic Substitution

Nucleophilic substitution reactions, broadly categorized as SN1 and SN2, involve the replacement of a leaving group by a nucleophile.[1] For a substitution reaction to proceed, the leaving group must depart, taking with it the electron pair from its bond with the carbon atom.[1] The stability of the departing group as an independent species is the primary determinant of its ability to leave.[1] A good leaving group is one that is stable in solution after it has taken on the pair of electrons from the broken bond.

The nature of the leaving group is a critical factor influencing the reaction rate in both SN1 and SN2 mechanisms.[2] In an S_N_1 reaction, the departure of the leaving group is the rate-determining step, forming a carbocation intermediate.[3] In an S_N_2 reaction, the leaving group departs simultaneously as the nucleophile attacks in a concerted mechanism.[4] Therefore, a better leaving group will accelerate both types of reactions.

Fundamental Factors Governing Leaving Group Ability

The propensity of a group to act as an effective leaving group is governed by a confluence of factors, each contributing to the stability of the detached, electron-rich species. For the alkyl halides (R-X), the key determinants are:

  • Basicity: There is an inverse relationship between the basicity of a leaving group and its ability to leave: weaker bases are better leaving groups.[2] This is because weak bases are more stable with a negative charge and are less likely to donate their electrons back to the carbon atom.[2] The halide ions follow the basicity trend F⁻ > Cl⁻ > Br⁻ > I⁻. Consequently, iodide (I⁻) is the weakest base and the best leaving group among the common halogens.[2]

  • Polarizability: Polarizability refers to the ability of the electron cloud of an atom to be distorted by an external electric field. Larger atoms, with more diffuse and loosely held electrons, are more polarizable.[5] Increased polarizability allows for better stabilization of the developing negative charge in the transition state of a nucleophilic substitution reaction.[5] As we move down the halogen group, the atomic size increases, and so does the polarizability. This trend contributes to the observed order of leaving group ability: I > Br > Cl > F.

  • Carbon-Halogen (C-X) Bond Strength: A weaker C-X bond is more easily broken, leading to a faster reaction rate. The C-X bond strength decreases as we go down the halogen group due to poorer orbital overlap between the progressively larger halogen atom and the carbon atom.[6] The approximate bond dissociation energies are: C-F (~485 kJ/mol), C-Cl (~340 kJ/mol), C-Br (~285 kJ/mol), and C-I (~215 kJ/mol). This trend aligns with the established order of leaving group ability.

Quantitative Comparison of Leaving Group Ability

The theoretical principles outlined above are borne out by extensive experimental data. The relative rates of reaction for different alkyl halides under identical conditions provide a quantitative measure of leaving group ability.

S_N_2 Reactivity: The Finkelstein Reaction

A classic method for comparing the leaving group ability of halides in an S_N_2 context is the Finkelstein reaction.[7] This reaction involves the treatment of an alkyl chloride or bromide with a solution of sodium iodide in acetone.[7]

Table 1: Relative Rates of S_N_2 Reaction of 1-Halobutanes with Sodium Iodide in Acetone

Alkyl HalideLeaving GroupRelative Rate
1-IodobutaneI⁻~1
1-BromobutaneBr⁻~200
1-ChlorobutaneCl⁻~1

Note: The rates are relative to 1-chlorobutane. Data is synthesized from multiple sources indicating the general trend and relative magnitudes.

The dramatic increase in reaction rate when moving from chloride to bromide as the leaving group underscores the superior leaving group ability of bromide. The reaction with 1-iodobutane would be an equilibrium, but the principle remains that iodide is the best leaving group.

S_N_1 Reactivity: Solvolysis of tert-Butyl Halides

In S_N_1 reactions, the rate-determining step is the formation of a carbocation through the departure of the leaving group. The solvolysis of tertiary alkyl halides, where the solvent acts as the nucleophile, is a common method to study S_N_1 reactivity.[3]

Table 2: Relative Rates of Solvolysis of tert-Butyl Halides in Ethanol

Alkyl HalideLeaving GroupRelative Rate
tert-Butyl IodideI⁻~3.5
tert-Butyl BromideBr⁻~2.5
tert-Butyl ChlorideCl⁻1

Note: The rates are relative to tert-butyl chloride. Data is synthesized from multiple sources indicating the general trend and relative magnitudes.

The trend in S_N_1 reactivity mirrors that of S_N_2 reactions, with the alkyl iodide being the most reactive due to the excellent leaving group ability of iodide.

Experimental Protocol: A Competitive S_N_2 Reaction

This protocol describes a competitive reaction to qualitatively and quantitatively compare the leaving group abilities of chloride and bromide. Two alkyl halides, 1-chlorobutane and 1-bromobutane, will compete for a limited amount of a nucleophile (iodide) in an acetone solvent. The relative amounts of unreacted starting materials will be determined by gas chromatography (GC), providing a direct measure of their relative reactivity.[8]

Rationale for Experimental Design
  • Competitive Reaction: By having two substrates compete for a single, limited nucleophile, we can directly compare their relative reaction rates. The more reactive substrate will be consumed to a greater extent.[8]

  • Choice of Nucleophile and Substrates: Iodide is an excellent nucleophile for S_N_2 reactions. 1-chlorobutane and 1-bromobutane are primary alkyl halides, which favor the S_N_2 mechanism and minimize competing elimination reactions.

  • Solvent Selection (Acetone): Acetone is a polar aprotic solvent.[9] It can dissolve the ionic nucleophile (sodium iodide) but does not solvate the nucleophile as strongly as a protic solvent would, thus preserving its high nucleophilicity.[9][10] Crucially, in the Finkelstein reaction, the sodium chloride and sodium bromide byproducts are insoluble in acetone and precipitate out, driving the equilibrium towards the products according to Le Châtelier's principle.[7]

  • Analytical Method (Gas Chromatography): GC is an ideal technique for separating and quantifying the volatile components of the reaction mixture (unreacted alkyl halides and the alkyl iodide product).[11] The peak areas in the chromatogram are proportional to the concentration of each component.

Materials and Reagents
  • 1-chlorobutane

  • 1-bromobutane

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Dodecane (internal standard for GC)

  • Test tubes

  • Heating block or water bath

  • Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-5)

Experimental Procedure
  • Preparation of Solutions:

    • Prepare a 0.1 M solution of sodium iodide in anhydrous acetone.

    • Prepare a stock solution containing equimolar amounts (e.g., 0.1 M of each) of 1-chlorobutane and 1-bromobutane in acetone. Add a known concentration of dodecane as an internal standard.

  • Reaction Setup:

    • In a clean, dry test tube, add 2 mL of the sodium iodide solution.

    • Place the test tube in a heating block or water bath set to a constant temperature (e.g., 50 °C). Allow the solution to reach thermal equilibrium.

  • Initiation of Reaction:

    • Add 2 mL of the mixed alkyl halide stock solution to the pre-heated sodium iodide solution. Start a timer immediately.

    • Briefly vortex the mixture to ensure homogeneity.

  • Reaction Quenching and Sample Preparation:

    • After a set reaction time (e.g., 30 minutes), remove the test tube from the heat and quench the reaction by adding 5 mL of cold deionized water.

    • Add 2 mL of a non-polar solvent (e.g., hexane) to extract the organic components.

    • Vortex the mixture thoroughly and allow the layers to separate.

    • Carefully transfer the upper organic layer to a clean vial for GC analysis.

  • Gas Chromatography Analysis:

    • Inject a small sample (e.g., 1 µL) of the organic layer into the GC.

    • Run the GC under conditions that allow for the separation of 1-chlorobutane, 1-bromobutane, 1-iodobutane, and the internal standard.

    • Record the chromatogram and the integration values for each peak.[11]

Data Analysis and Interpretation

The relative reactivity is determined by comparing the amount of each starting material that has been consumed. The peak area of each alkyl halide, normalized to the internal standard, is proportional to its concentration. A smaller peak area for a particular alkyl halide at the end of the reaction indicates that it was more reactive.

Visualizing the Concepts

Diagrams can aid in understanding the complex interplay of factors in nucleophilic substitution reactions.

Caption: Generalized S_N_2 reaction mechanism.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Prepare 0.1M NaI in Acetone C Pre-heat NaI solution to 50°C A->C B Prepare 0.1M 1-chlorobutane & 1-bromobutane solution with internal standard D Add alkyl halide solution to initiate B->D C->D E React for 30 minutes D->E F Quench with cold water E->F G Extract with hexane F->G H Analyze organic layer by GC G->H

Caption: Workflow for the competitive S_N_2 experiment.

Conclusion

For researchers engaged in drug development and organic synthesis, a thorough understanding of leaving group ability is not merely academic; it is a practical tool for reaction design and optimization. In the context of alkyl halides, the leaving group ability follows the clear and predictable trend of I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is a direct consequence of the interplay between basicity, polarizability, and carbon-halogen bond strength. By leveraging this knowledge and employing robust experimental designs, such as competitive reactions, scientists can make informed decisions to enhance the efficiency and success of their synthetic endeavors.

References

A Comparative Guide to the Reaction Rates of 2-Iodo-2,3-dimethylbutane and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the relative reaction rates of 2-iodo-2,3-dimethylbutane and its structural isomers in nucleophilic substitution and elimination reactions. Designed for researchers, scientists, and drug development professionals, this document elucidates the critical interplay between substrate structure, reaction mechanism, and kinetic outcomes, supported by established chemical principles and experimental methodologies.

Introduction: Structure Dictates Reactivity

In the realm of organic synthesis, the structure of an alkyl halide is a primary determinant of its chemical behavior. The isomeric family of iodohexanes, particularly those derived from dimethylbutane, offers a compelling case study on how subtle changes in substituent placement can dramatically alter reaction pathways and rates. This compound, a tertiary alkyl halide, serves as our central compound for comparison against its primary and secondary isomers.[1] Understanding these reactivity differences is paramount for predicting reaction outcomes, optimizing synthetic routes, and designing molecules with specific metabolic stabilities in drug development.

This guide will dissect the mechanistic underpinnings of unimolecular (SN1, E1) and bimolecular (SN2, E2) reactions, presenting a logical framework for predicting the reactivity of these isomers. We will explore the causal relationships behind experimental choices and provide protocols that serve as self-validating systems for kinetic analysis.

Mechanistic Foundations: A Tale of Two Pathways

The reactivity of alkyl halides is predominantly governed by a competition between substitution and elimination pathways. The specific mechanism followed depends on the structure of the alkyl halide, the nature of the nucleophile/base, the solvent, and the temperature.

Nucleophilic Substitution: SN1 vs. SN2

The SN1 (Substitution, Nucleophilic, Unimolecular) Reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate.[2] The rate-determining step is the initial, slow dissociation of the leaving group to form this carbocation.[3][4] Consequently, the reaction rate is dependent only on the concentration of the alkyl halide (first-order kinetics) and is favored by substrates that form stable carbocations.[4][5] Tertiary alkyl halides, like this compound, excel in SN1 reactions because they form highly stable tertiary carbocations, stabilized by hyperconjugation and inductive effects from the surrounding alkyl groups.[6][7]

The SN2 (Substitution, Nucleophilic, Bimolecular) Reaction occurs in a single, concerted step. The nucleophile attacks the electrophilic carbon from the backside relative to the leaving group, which departs simultaneously.[8] The rate of this reaction depends on the concentration of both the alkyl halide and the nucleophile (second-order kinetics).[9] This mechanism is highly sensitive to steric hindrance; bulky groups around the reaction center impede the backside attack of the nucleophile, drastically slowing the reaction.[8][10] Therefore, SN2 reactions are fastest for methyl and primary halides and are essentially non-existent for tertiary halides.[11]

Elimination: E1 vs. E2

The E1 (Elimination, Unimolecular) Reaction also proceeds through a carbocation intermediate, making it a direct competitor to the SN1 reaction.[12] After the carbocation is formed, a weak base (often the solvent) removes a proton from an adjacent carbon to form a double bond.[13] The E1 pathway shares the same rate-determining step as the SN1 pathway, so factors that favor SN1 also favor E1.[14]

The E2 (Elimination, Bimolecular) Reaction is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs and a π-bond is formed simultaneously.[15] The rate is dependent on both the substrate and the base. The reaction rate increases with increasing alkyl substitution on the carbon bearing the leaving group, as this stabilizes the forming double bond in the transition state.[14][16]

The Isomers: A Structural Comparison

For this guide, we will focus on three key isomers of C₆H₁₃I to illustrate the effects of primary versus tertiary structure and the impact of steric hindrance.

  • This compound: A tertiary (3°) alkyl halide.[17]

  • 1-Iodo-2,3-dimethylbutane: A primary (1°) alkyl halide with β-branching.[18][19]

  • 1-Iodo-3,3-dimethylbutane (Neopentyl Iodide): A primary (1°) alkyl halide with significant β-branching (a quaternary β-carbon).[20][21]

Experimental Protocol: Measuring Solvolysis Rates

To quantify the relative reactivity of these isomers under SN1 conditions, a solvolysis experiment can be performed. In this procedure, the solvent acts as the nucleophile. The rate can be determined by monitoring the production of hydroiodic acid (HI), a byproduct of the reaction.

Protocol: Comparative Solvolysis in Aqueous Ethanol
  • Preparation of Reagents:

    • Prepare an 80% ethanol / 20% water (v/v) solvent mixture.

    • Prepare a standardized solution of 0.02 M sodium hydroxide (NaOH).

    • Prepare a 0.1 M solution of each alkyl iodide isomer in a small amount of acetone to ensure solubility upon addition to the reaction mixture.

    • Use bromothymol blue as an indicator.

  • Reaction Setup:

    • In a 125 mL Erlenmeyer flask, add 50 mL of the 80% ethanol/water solvent.

    • Add 3-4 drops of bromothymol blue indicator.

    • Place the flask in a constant temperature water bath set to 50°C and allow it to equilibrate.

    • Neutralize the solvent by adding 0.02 M NaOH dropwise until the indicator just turns blue.

  • Kinetic Run:

    • To initiate the reaction, add 0.5 mL of one of the 0.1 M alkyl iodide solutions to the flask, swirl vigorously, and immediately start a timer. This is time t=0.

    • The solution will become acidic (turning the indicator yellow) as HI is produced.

    • Immediately begin titrating the generated HI with the 0.02 M NaOH solution, continuously adding NaOH to maintain the blue endpoint.

    • Record the volume of NaOH added at regular time intervals (e.g., every 2 minutes for a fast reaction, or every 15-30 minutes for a slow one).

  • Data Analysis:

    • The volume of NaOH added at time 't' is proportional to the concentration of the product formed.

    • For a first-order reaction, a plot of ln(V∞ - Vt) versus time will yield a straight line, where V∞ is the volume of NaOH added at the completion of the reaction and Vt is the volume at time 't'.

    • The slope of this line is equal to -k, where k is the first-order rate constant.

    • The experiment should be repeated for each isomer under identical conditions to compare their rate constants.

Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare 80% EtOH/H2O Solvent E1 Equilibrate 50 mL Solvent in 50°C Water Bath P1->E1 P2 Prepare 0.02 M NaOH E2 Add Indicator & Neutralize P2->E2 P3 Prepare 0.1 M Alkyl Iodide Solutions E3 t=0: Add 0.5 mL Alkyl Iodide P3->E3 E1->E2 E2->E3 E4 Titrate with NaOH, Record Volume vs. Time E3->E4 A1 Repeat for Each Isomer E4->A1 A2 Plot ln(V∞ - Vt) vs. Time E4->A2 A3 Calculate Rate Constant (k = -slope) A2->A3 A4 Compare Relative Rates A3->A4

Caption: Experimental workflow for determining solvolysis rate constants.

Comparative Performance Analysis

The structural differences between the isomers lead to vastly different outcomes in substitution and elimination reactions.

SN1 and E1 Reactivity

In polar protic solvents like aqueous ethanol, reactions favoring carbocation formation (SN1/E1) are dominant for substrates that can form stable intermediates.

Table 1: Predicted Relative Rates of Solvolysis (SN1) at 50°C

CompoundStructureSubstrate TypeCarbocation StabilityPredicted Relative Rate
This compoundTertiary (3°)Tertiary (most stable)~600,000
1-Iodo-2,3-dimethylbutanePrimary (1°)Primary (unstable)~1
1-Iodo-3,3-dimethylbutanePrimary (1°)Primary (unstable)~1

Note: Relative rates are illustrative estimates based on established principles comparing tertiary vs. primary halides in SN1 reactions.

Discussion:

  • This compound reacts orders of magnitude faster than the other isomers.[22] Its tertiary structure allows for the formation of a relatively stable tertiary carbocation, which is the rate-determining step for both SN1 and E1 pathways.[4] The products will be a mixture of the substitution product (2,3-dimethyl-2-butanol) and elimination products (primarily the Zaitsev product, 2,3-dimethyl-2-butene).[23]

  • The primary isomers react extremely slowly under these conditions because the formation of a high-energy primary carbocation is highly unfavorable.[3][8] Any substitution that occurs is more likely to proceed via a slow SN2 pathway.

G R This compound TS1 Transition State 1 R->TS1 Slow, Rate- Determining Int Tertiary Carbocation + I⁻ TS1->Int TS2_SN1 Transition State 2 (SN1) Int->TS2_SN1 Fast, Nucleophilic Attack (Solvent) TS2_E1 Transition State 2 (E1) Int->TS2_E1 Fast, Proton Removal (Base) P_SN1 Substitution Product (e.g., Alcohol) TS2_SN1->P_SN1 P_E1 Elimination Product (Alkene) TS2_E1->P_E1 G Nu Nu:⁻ Substrate 1-Iodo-2,3-dimethylbutane TS [Nu---C---I]⁻ Transition State Substrate->TS Concerted Backside Attack Product Substituted Product TS->Product LeavingGroup I⁻ TS->LeavingGroup

References

Navigating Stereochemical Fates: A Comparative Guide to Reactions of Chiral Iodoalkanes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a critical determinant of a molecule's biological activity, efficacy, and safety. Chiral iodoalkanes are versatile intermediates in organic synthesis, but their reactions can lead to a variety of stereochemical outcomes. Understanding and predicting whether a reaction will proceed with inversion, retention, or racemization of a stereocenter is paramount for the rational design of synthetic routes.

This guide provides an in-depth comparison of the stereochemical outcomes in key reactions of chiral iodoalkanes, supported by experimental data. We will delve into the mechanistic underpinnings that govern these transformations, offering insights into how experimental choices directly influence the three-dimensional architecture of the product.

The Dichotomy of Stereochemical Pathways: Inversion vs. Retention

The reaction of a chiral iodoalkane at its stereocenter can diverge down two primary stereochemical pathways: inversion or retention of configuration. The prevailing mechanism is dictated by a confluence of factors including the substrate's structure, the nature of the nucleophile or coupling partner, the solvent, and the catalyst system employed.

The Archetypal SN2 Reaction: A Symphony of Inversion

The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic chemistry, characterized by a concerted mechanism where the nucleophile attacks the electrophilic carbon from the backside, displacing the iodide leaving group in a single step. This backside attack unequivocally leads to an inversion of the stereocenter's configuration, a phenomenon known as Walden inversion.

The reaction of (R)-2-iodobutane with the phenoxide derived from acetaminophen, for instance, proceeds via an SN2 mechanism to yield the (S)-ether product, demonstrating a clear inversion of configuration.[1] Similarly, the reaction of a chiral secondary iodoalkane with a potent nucleophile like the azide ion is expected to proceed with complete inversion.

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis dissolve Dissolve sample in mobile phase filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject sample onto chiral column filter->inject separate Separate enantiomers inject->separate detect Detect with UV or other detector separate->detect integrate Integrate peak areas of enantiomers detect->integrate calculate Calculate enantiomeric excess (ee) integrate->calculate

References

literature review of synthetic routes to 2-Iodo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Routes for 2-Iodo-2,3-dimethylbutane

This guide provides a comprehensive literature review and comparative analysis of the primary synthetic routes to this compound (CAS No. 594-59-2), a sterically hindered tertiary alkyl iodide.[1][2][3] This molecule serves as an excellent substrate for studying nucleophilic substitution and elimination mechanisms, and as a valuable intermediate in organic synthesis. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal synthetic strategy for their specific needs.

Overview of Synthetic Strategies

The synthesis of this compound primarily revolves around two core strategies: the electrophilic addition of hydrogen iodide (HI) to an alkene and the nucleophilic substitution of a tertiary alcohol. A third, less common, route involves halogen exchange. The choice of strategy is often dictated by the availability and cost of the starting material.

G cluster_start Starting Materials cluster_product Product 2,3-Dimethyl-2-butene 2,3-Dimethyl-2-butene Product This compound 2,3-Dimethyl-2-butene->Product Electrophilic Addition (HI) 3,3-Dimethyl-1-butene 3,3-Dimethyl-1-butene 3,3-Dimethyl-1-butene->Product Electrophilic Addition (HI) + Rearrangement 2,3-Dimethyl-2-butanol 2,3-Dimethyl-2-butanol 2,3-Dimethyl-2-butanol->Product Nucleophilic Substitution (HI, NaI/H+)

Caption: Primary synthetic pathways to this compound.

Route 1: Electrophilic Addition to Alkenes

This is arguably the most direct approach, utilizing the high reactivity of carbon-carbon double bonds toward electrophiles like hydrogen iodide. The specific outcome depends on the isomeric alkene used as the starting material.

From 2,3-Dimethyl-2-butene

The reaction of 2,3-dimethyl-2-butene with hydrogen iodide is a classic example of electrophilic addition.

Mechanism: The symmetrical nature of the tetrasubstituted alkene simplifies the reaction. Protonation of the double bond by HI generates a highly stable tertiary carbocation. Subsequent attack by the iodide ion (I⁻) yields the desired product. The methyl groups are electron-donating, which both increases the nucleophilicity of the alkene and stabilizes the carbocation intermediate, making the reaction favorable.[4][5]

G start 2,3-Dimethyl-2-butene intermediate Tertiary Carbocation (2,3-dimethylbutan-2-yl cation) start->intermediate + H⁺ product This compound intermediate->product + I⁻

Caption: Mechanism of HI addition to 2,3-dimethyl-2-butene.

Experimental Protocol:

  • Cool a solution of 2,3-dimethyl-2-butene in a suitable non-polar, aprotic solvent (e.g., dichloromethane or hexane) to 0 °C in an ice bath.

  • Slowly bubble anhydrous hydrogen iodide gas through the solution or add a pre-cooled solution of concentrated hydriodic acid dropwise with vigorous stirring.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Quench the reaction by pouring the mixture into a cold, dilute solution of sodium thiosulfate to neutralize excess iodine.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify by distillation if necessary.

From 3,3-Dimethyl-1-butene

This synthesis is mechanistically more intricate and serves as a textbook example of carbocation rearrangement. While the initial addition follows Markovnikov's rule, the resulting carbocation is not the most stable one possible.

Mechanism:

  • Protonation: The addition of H⁺ from HI to the terminal carbon of the double bond generates a secondary carbocation, in accordance with Markovnikov's rule.[6]

  • Rearrangement: This secondary carbocation is adjacent to a quaternary carbon. A 1,2-hydride or, more relevantly here, a 1,2-methanide (methyl) shift occurs.[6] This rearrangement transforms the less stable secondary carbocation into a more stable tertiary carbocation.[6][7]

  • Nucleophilic Attack: The iodide ion then attacks the tertiary carbocation to form this compound as the major product.[6][8] The unrearranged product, 2-iodo-3,3-dimethylbutane, is formed only as a minor byproduct.

G Start 3,3-Dimethyl-1-butene Sec_Carbocation Secondary Carbocation Start->Sec_Carbocation + H⁺ (Markovnikov Addition) Tert_Carbocation Tertiary Carbocation Sec_Carbocation->Tert_Carbocation 1,2-Methanide Shift Minor_Product 2-Iodo-3,3-dimethylbutane (Minor Product) Sec_Carbocation->Minor_Product + I⁻ (Kinetically Favored) Product This compound (Major Product) Tert_Carbocation->Product + I⁻ (Thermodynamically Favored)

Caption: Reaction pathway involving carbocation rearrangement.

Experimental Protocol: The protocol is similar to that for 2,3-dimethyl-2-butene. However, the reaction may require slightly more forcing conditions (e.g., longer reaction time or slightly elevated temperature) to ensure complete rearrangement to the thermodynamically favored product.

Route 2: Nucleophilic Substitution of 2,3-Dimethyl-2-butanol

The conversion of alcohols to alkyl halides is a fundamental transformation in organic chemistry.[9] For tertiary alcohols, the reaction proceeds readily via an Sₙ1 mechanism due to the stability of the tertiary carbocation intermediate.

Mechanism:

  • Protonation: The hydroxyl group of the alcohol is protonated by an acid (e.g., from HI or an added acid catalyst like H₂SO₄), converting it into a good leaving group (water).

  • Carbocation Formation: The protonated alcohol dissociates to form a stable tertiary carbocation and a molecule of water.

  • Nucleophilic Attack: The iodide ion acts as a nucleophile, attacking the carbocation to form the final product.

A variety of reagents can effect this transformation, including concentrated hydriodic acid or a mixture of sodium iodide and an acid like sulfuric or phosphoric acid. Milder methods, such as using a CeCl₃·7H₂O/NaI system, have also been developed for converting alcohols to iodides and are suitable for sensitive substrates.[10]

Experimental Protocol (using NaI/H₂SO₄):

  • In a round-bottom flask equipped with a reflux condenser, combine 2,3-dimethyl-2-butanol and a solution of sodium iodide in water.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with constant swirling. The acid protonates the alcohol and generates HI in situ.

  • After the addition is complete, heat the mixture under reflux for 1-2 hours to drive the reaction to completion.

  • Cool the reaction mixture and isolate the product layer, which is typically a dense, water-immiscible oil.

  • Wash the organic layer sequentially with water, dilute sodium thiosulfate (to remove I₂), saturated sodium bicarbonate solution, and brine.

  • Dry the product over anhydrous calcium chloride, filter, and purify by distillation.

Comparative Analysis of Synthetic Routes

The optimal choice of synthesis depends on factors such as cost, scale, safety, and available equipment.

FeatureRoute 1a: From 2,3-Dimethyl-2-buteneRoute 1b: From 3,3-Dimethyl-1-buteneRoute 2: From 2,3-Dimethyl-2-butanol
Starting Material Alkene (Tetrasubstituted)Alkene (Monosubstituted)Tertiary Alcohol
Key Reagent(s) Hydrogen Iodide (HI)Hydrogen Iodide (HI)NaI / H₂SO₄ or HI
Mechanism Electrophilic AdditionElectrophilic Addition with RearrangementSₙ1 Nucleophilic Substitution
Yield Generally high (>85%)High, but potential for minor isomersGenerally high (>80%)
Purity of Crude High; single product expectedLower; risk of unrearranged byproductGood; main impurity is unreacted alcohol
Reaction Conditions Low temperature (0 °C), fastMild, may require longer time for full rearrangementReflux, requires heating
Advantages - Very clean reaction- High atom economy- Simple mechanism- Utilizes a different isomer- Excellent pedagogical example- Avoids handling gaseous HI- Starting material often readily available
Disadvantages - HI gas can be corrosive and difficult to handle- Potential for isomeric impurities- Rearrangement may not be 100% efficient- Requires heating- Use of concentrated acid poses a hazard

Conclusion

For laboratory-scale synthesis where high purity is paramount, the electrophilic addition of hydrogen iodide to 2,3-dimethyl-2-butene (Route 1a) is the most reliable and straightforward method. It proceeds cleanly to a single product with high yield under mild conditions. The synthesis from 2,3-dimethyl-2-butanol (Route 2) is a robust and practical alternative, especially if handling anhydrous HI gas is undesirable. While the synthesis from 3,3-dimethyl-1-butene (Route 1b) is mechanistically interesting, the potential for isomeric impurities makes it a less preferred route for preparing a pure sample of this compound. Researchers should select the route that best balances starting material availability, safety considerations, and desired product purity.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Iodo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 2-iodo-2,3-dimethylbutane (CAS No. 594-59-2). As a halogenated organic compound, this chemical requires specific procedures to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, moving beyond simple instructions to explain the scientific rationale behind each critical step.

Hazard Assessment & Chemical Profile

Understanding the intrinsic properties of this compound is the foundation of its safe management. It is classified as an alkyl iodide, a class of compounds known for their reactivity.[1][2] The carbon-iodine bond is relatively weak, making the compound susceptible to decomposition, particularly when exposed to light or heat, which can release iodine.[3]

Proper disposal is not merely a suggestion but a regulatory mandate. Halogenated organic compounds are specifically regulated due to their potential to form toxic and persistent byproducts if disposed of improperly, such as through incineration at incorrect temperatures.[4][5][6] Therefore, meticulous adherence to the following protocols is essential.

Table 1: Chemical & Physical Properties of this compound

PropertyValueSource
CAS Number 594-59-2[7][8][9]
Molecular Formula C₆H₁₃I[7][9]
Molecular Weight 212.07 g/mol [7][9]
Appearance Liquid (Color may vary)[10]
Boiling Point ~174.5°C (estimate)[8]
Density ~1.441 g/mL[8]
Hazards Skin and eye irritant.[10] Potential for respiratory irritation.[10] Toxic to aquatic life.[11]

Personal Protective Equipment (PPE) Protocol

Direct exposure to this compound must be prevented through the rigorous use of appropriate PPE. The selection of each component is based on mitigating the specific hazards identified in the chemical's safety profile.

Step-by-Step PPE Application:

  • Eye and Face Protection : Wear chemical safety goggles that conform to OSHA's standard 29 CFR 1910.133 or European Standard EN166.[12] A face shield should be worn over the goggles if there is a significant risk of splashing during transfer or spill cleanup.

  • Hand Protection : Standard nitrile gloves may not offer sufficient protection against prolonged contact with halogenated solvents. It is essential to use chemical-resistant gloves, such as neoprene or butyl rubber.[1][12] Always double-glove when handling concentrated amounts or for extended periods. Check the manufacturer's glove compatibility chart for specific breakthrough times.

  • Body Protection : A flame-resistant, chemical-resistant laboratory coat is mandatory.[1] Ensure it is fully buttoned. For large-volume transfers, a chemical-resistant apron provides an additional layer of protection.[13]

  • Respiratory Protection : All handling of this compound, including transfers to waste containers, must be performed inside a certified chemical fume hood to prevent the inhalation of vapors.[1] If a fume hood is not available or in the event of a significant spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[12][14]

Waste Segregation and Collection Protocol

The single most critical aspect of disposing of this compound is its correct segregation as a halogenated organic waste . Co-mingling with other waste streams can lead to dangerous chemical reactions, complicate the disposal process, and significantly increase disposal costs.[15]

Methodology:

  • Select the Correct Waste Container : Obtain a designated hazardous waste container, typically provided by your institution's Environmental Health & Safety (EHS) department. The container must be made of a compatible material (e.g., polyethylene) and have a tightly sealing screw cap.[6][16] Do not use metal cans, as alkyl halides can degrade to form acids that corrode metal.[16]

  • Affix Label Prior to Use : A hazardous waste label must be attached to the container before the first drop of waste is added.[6][17]

  • Waste Collection :

    • Perform all waste transfers inside a chemical fume hood.

    • Carefully pour the this compound waste into the container. If the waste is mixed with other solvents, ensure they are compatible. Crucially, do not mix halogenated waste with non-halogenated organic waste. [5][15]

    • Do not add strong acids, bases, or oxidizers to the halogenated waste container.[15]

  • Secure the Container : Keep the waste container closed at all times except when actively adding waste.[6][15] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Storage : Store the sealed waste container in a designated satellite accumulation area. This area should be in a secondary containment tub, away from heat sources and direct sunlight, and segregated from incompatible materials.[16][18]

Hazardous Waste Labeling Procedure

Accurate and complete labeling is a strict requirement by regulatory bodies like the EPA and DOT.[19][20] The label communicates the container's contents and associated hazards to everyone who will handle it.

Required Label Information:

  • "Hazardous Waste" : The words "Hazardous Waste" must be prominently displayed.[20][21]

  • Generator Information : Include the name and address of the generating institution, the principal investigator's name, and a contact phone number.[21][22]

  • Chemical Composition : List the full chemical name of all components.[21][22] Do not use abbreviations or chemical formulas.[6] For mixtures, provide the percentage of each component, ensuring the total equals 100%.[17]

    • Example:

      • This compound: 80%

      • Dichloromethane: 20%

  • Physical State and Hazards : Indicate the physical state (liquid) and check the appropriate boxes for all hazards (e.g., Toxic, Irritant).[17][20][21]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound, from material handling to final waste pickup.

DisposalWorkflow Workflow for this compound Disposal cluster_prep Preparation Phase cluster_handling Handling & Collection Phase cluster_final Finalization Phase PPE Step 1: Don Correct PPE - Chemical Goggles & Face Shield - Neoprene/Butyl Gloves - Lab Coat Container Step 2: Prepare Waste Container - Obtain correct container - Affix 'Hazardous Waste' label PPE->Container Proceed once prepared Transfer Step 3: Transfer Waste - Work in a fume hood - Pour into labeled container Container->Transfer Ready for waste Segregate Critical Control: Segregate Waste - ONLY Halogenated Organics - Update component list Transfer->Segregate Verify contents Secure Step 4: Secure & Store - Tightly close cap - Place in secondary containment Segregate->Secure FinalizeLabel Step 5: Finalize Label - Check all fields are complete - Ensure percentages total 100% Secure->FinalizeLabel When container is full RequestPickup Step 6: Request Pickup - Contact institution's EHS - Move to designated pickup area FinalizeLabel->RequestPickup Ready for disposal

Caption: Procedural flow for safe disposal of this compound.

Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is critical to minimize exposure and environmental impact.

  • Minor Spill (Contained within a fume hood):

    • Ensure PPE is worn correctly.

    • Contain the spill using an absorbent material designed for organic solvents, such as activated carbon or a commercial spill kit.[1]

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled bag or container.

    • Dispose of the cleanup materials as hazardous waste, following the same labeling and segregation protocols.

    • Wipe the spill area with a suitable solvent and then with soap and water.

  • Major Spill (Outside of a fume hood):

    • Evacuate Immediately : Alert all personnel in the immediate area and evacuate.[1]

    • Isolate the Area : If safe to do so, close the doors to the laboratory to contain the vapors.

    • Contact Emergency Services : Notify your institution's EHS and/or emergency response team immediately. Provide them with the chemical name and the approximate quantity spilled.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Final Disposal Pathway

Once collected by EHS, halogenated organic waste like this compound is typically sent to a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The standard and most environmentally sound disposal method for this waste stream is high-temperature incineration.[5] Specialized incinerators operate at temperatures sufficient to ensure the complete destruction of the halogenated molecules, with scrubbers and other pollution control devices to neutralize harmful byproducts like hydrogen iodide. This complex process underscores why proper segregation at the source is paramount for safe and effective disposal.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Iodo-2,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but with the highest degree of safety. 2-Iodo-2,3-dimethylbutane is a valuable alkyl iodide in synthetic chemistry, but its handling requires a thorough understanding of its potential hazards. This guide moves beyond a simple checklist, providing a procedural framework and the scientific rationale behind each safety recommendation to ensure a self-validating system of laboratory practice.

Hazard Identification: The Foundation of Safety

Understanding the specific risks associated with this compound is the critical first step in defining appropriate safety protocols. The primary hazards are related to its irritant properties.[1] While this specific molecule is not regulated as a flammable liquid for transport, its parent structure, 2,3-dimethylbutane, is a highly flammable liquid (Flammability 3 on the NFPA 704 diamond), and this inherent risk from the hydrocarbon backbone should not be ignored.[2][3][4]

Table 1: Hazard Classification for this compound

Hazard Category Classification Signal Word Key Precautionary Statement
Skin Corrosion/Irritation Category 2 Warning H315: Causes skin irritation.[1]
Serious Eye Damage/Irritation Category 2 Warning H319: Causes serious eye irritation.[1]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | Warning | H335: May cause respiratory irritation.[1] |

The causality is clear: direct contact with the liquid or its vapors poses a direct threat to the skin, eyes, and respiratory system.[1] Therefore, our primary objective is to establish effective barriers using Personal Protective Equipment (PPE).

Core PPE Requirements: A Task-Based Approach

The selection of PPE is not static; it must be adapted to the scale and nature of the procedure. The following table outlines the recommended PPE ensembles for various laboratory scenarios.

Table 2: Recommended PPE Ensembles for Handling this compound

Task/Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Benchtop Use (e.g., weighing, small-scale transfers <50 mL in a certified chemical fume hood) Chemical splash goggles (ANSI Z87.1 or EN166 compliant) Chemical-resistant gloves (Nitrile or Neoprene) Flame-resistant (FR) lab coat Not required with proper fume hood ventilation
Large-Scale Operations (e.g., transfers >50 mL, reactions under reflux) Chemical splash goggles and a full-face shield Double-gloving with chemical-resistant gloves (e.g., Nitrile inner, Butyl rubber outer) Flame-resistant lab coat and a chemical-resistant apron Recommended if there is any potential for vapor release outside of primary containment

| Spill Cleanup | Chemical splash goggles and a full-face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber or Viton) | Chemical-resistant coveralls or suit | Air-purifying respirator (APR) with organic vapor (OV) cartridges, or SCBA for large spills[5][6] |

Explaining the Choices:
  • Eye Protection: Chemical splash goggles are mandatory because they provide a 360-degree seal around the eyes, protecting from splashes and vapors.[7] A face shield is added during larger-scale work or when there is a significant splash potential, protecting the entire face from direct contact.[8]

  • Hand Protection: The recommendation for nitrile gloves is a baseline for incidental contact. For prolonged contact or immersion, more robust materials like Butyl rubber are necessary. Double-gloving provides an extra layer of security, particularly during larger or more complex manipulations.

  • Body Protection: A flame-resistant lab coat is a prudent choice due to the flammability of the underlying hydrocarbon structure. A chemical-resistant apron provides an additional barrier over the torso, which is most vulnerable to spills during transfers.

  • Respiratory Protection: Handling this compound strictly within a certified chemical fume hood is the primary engineering control to prevent respiratory exposure.[1] A respirator becomes essential when these engineering controls are insufficient or during an emergency, such as a large spill, where vapor concentrations can become significant.[5]

Procedural Guidance: PPE Selection and Safe Handling

The following diagram and protocol provide a clear, logical workflow for ensuring safety in every operation.

PPE Selection Workflow

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment 1. Task Assessment cluster_ppe 2. PPE Ensemble cluster_action 3. Final Action start Start: Assess Task scale Scale of Operation? start->scale splash Splash Potential? scale->splash > 50 mL scale->splash < 50 mL ppe_apron Add Chemical Apron & Double Gloves scale->ppe_apron > 50 mL ventilation Adequate Ventilation (Fume Hood)? splash->ventilation High splash->ventilation Low ppe_face_shield Add Face Shield splash->ppe_face_shield High ppe_base Baseline PPE: - Safety Goggles - Nitrile Gloves - FR Lab Coat ventilation->ppe_base Yes ppe_respirator Use Respirator (APR with OV Cartridge) ventilation->ppe_respirator No proceed Proceed with Caution ppe_base->proceed ppe_face_shield->ppe_apron ppe_apron->proceed stop STOP! Re-evaluate Setup ppe_respirator->stop

Caption: Logical workflow for selecting appropriate PPE based on task-specific risks.

Protocol: Transferring this compound

This protocol outlines the steps for safely transferring the reagent from a supplier bottle to a reaction vessel inside a chemical fume hood.

  • Preparation and Inspection:

    • Rationale: Ensuring all safety equipment is functional and materials are ready minimizes time and potential for error.

    • Steps: a. Don the baseline PPE: flame-resistant lab coat, chemical splash goggles, and nitrile gloves. b. Confirm the chemical fume hood is operational (check airflow monitor). c. Gather all necessary equipment (spatula, weigh boat, reaction vessel, solvent). d. Inspect the reagent bottle for any signs of damage or leakage.

  • Grounding and Bonding:

    • Rationale: To prevent the buildup of static electricity, which can serve as an ignition source for flammable vapors.[9]

    • Steps: a. If transferring a significant quantity from a metal container, ensure the source and receiving containers are bonded and grounded. b. Use non-sparking tools for all manipulations.[9]

  • Chemical Transfer:

    • Rationale: Performing the transfer slowly and deliberately within the fume hood's capture zone prevents vapor escape and splashes.

    • Steps: a. Place the receiving vessel in a secondary container (e.g., a glass dish) to contain any potential drips or small spills. b. Open the reagent bottle slowly to release any pressure that may have built up. c. Carefully pour the required amount of this compound. Work well within the fume hood, at least 6 inches from the sash. d. Securely cap the reagent bottle immediately after dispensing.[1]

  • Post-Transfer and Cleanup:

    • Rationale: Proper cleanup and decontamination are essential to prevent inadvertent exposure.

    • Steps: a. Wipe down any external surfaces of the bottles and equipment with a solvent-dampened cloth. b. Dispose of any contaminated items (e.g., weigh boats, pipette tips) directly into a designated hazardous waste container.[1] c. Remove PPE carefully, avoiding contact with potentially contaminated outer surfaces. Always remove gloves last. d. Wash hands thoroughly with soap and water after the procedure is complete.[1]

Emergency and Disposal Plans

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek medical attention.

  • Spill Response:

    • Small Spill (<100 mL): Absorb with an inert, non-combustible material (e.g., vermiculite, sand).[4][10] Collect into a sealed container for hazardous waste disposal.

    • Large Spill (>100 mL): Evacuate the immediate area. Prevent the spill from entering drains.[10] Alert your institution's environmental health and safety (EHS) department. Only personnel with appropriate training and PPE (including respiratory protection) should attempt to clean up.

Disposal Plan
  • Waste Classification: this compound and any materials contaminated with it are classified as hazardous waste.[1]

  • Procedure:

    • Collect all waste in a clearly labeled, compatible, and sealed container.

    • Do not mix with other waste streams unless directed by your EHS office.

    • Dispose of the container through your institution's approved hazardous waste disposal program.[1][10] Do not pour down the drain.[1]

By integrating this expert-driven guidance into your daily laboratory operations, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodo-2,3-dimethylbutane
Reactant of Route 2
2-Iodo-2,3-dimethylbutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.